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  • Product: (3-Isobutoxyphenyl)methanamine hydrochloride
  • CAS: 37806-39-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (3-Isobutoxyphenyl)methanamine hydrochloride

An In-depth Technical Guide to (3-Isobutoxyphenyl)methanamine Hydrochloride Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Isobutoxyphenyl)methanamine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (3-Isobutoxyphenyl)methanamine hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer field-proven insights. Due to the limited specific literature on the 3-isobutoxy isomer, this guide also draws upon data from its structural isomer, (4-isobutoxyphenyl)methanamine hydrochloride, to provide a broader context, with all such instances clearly noted.

Introduction and Chemical Identity

(3-Isobutoxyphenyl)methanamine hydrochloride is a primary amine salt with a distinct substitution pattern on the phenyl ring. The presence of the isobutoxy group at the meta-position influences its electronic and steric properties, which in turn can dictate its reactivity and biological activity. This guide aims to consolidate the known information and provide a reliable reference for laboratory use.

Chemical Structure:

  • IUPAC Name: (3-(2-methylpropoxy)phenyl)methanamine hydrochloride

  • Synonyms: 3-Isobutoxybenzylamine hydrochloride

  • CAS Number: 37806-39-6 (Note: This CAS number is listed by some suppliers but lacks extensive corroboration in broader chemical databases)[1]

  • Molecular Formula: C₁₁H₁₈ClNO

  • Molecular Weight: 215.72 g/mol

Physicochemical Properties

Detailed experimental data for (3-Isobutoxyphenyl)methanamine hydrochloride is not widely available in the literature. The following table includes predicted properties and, for comparison, experimental data for the isomeric (4-Isobutoxyphenyl)methanamine hydrochloride.

Property(3-Isobutoxyphenyl)methanamine hydrochloride (Predicted/Inferred)(4-Isobutoxyphenyl)methanamine hydrochloride (Experimental Data)
Appearance White to off-white solid (predicted)Not specified
Molecular Weight 215.72 g/mol 215.72 g/mol [2]
Molecular Formula C₁₁H₁₈ClNOC₁₁H₁₈ClNO[2]
Melting Point Data not availableNot specified
Solubility Predicted to be soluble in water and lower alcoholsSoluble in water[3]
pKa Estimated to be around 9-10 for the ammonium groupNot specified

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-hydroxybenzonitrile:

  • Williamson Ether Synthesis: Alkylation of 3-hydroxybenzonitrile with isobutyl bromide to form 3-isobutoxybenzonitrile.

  • Reduction of the Nitrile: Reduction of the nitrile group to a primary amine, followed by salt formation with hydrochloric acid.

G A 3-Hydroxybenzonitrile C 3-Isobutoxybenzonitrile A->C K2CO3, Acetone, Reflux B Isobutyl Bromide B->C E (3-Isobutoxyphenyl)methanamine (Free Base) C->E 1. LiAlH4, THF 2. H2O quench D Lithium Aluminum Hydride (LiAlH4) or H2/Raney Ni D->E G (3-Isobutoxyphenyl)methanamine hydrochloride E->G HCl in Ether F Hydrochloric Acid (HCl) F->G

Caption: Proposed synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride.

Experimental Protocol (Theoretical)

Step 1: Synthesis of 3-Isobutoxybenzonitrile

  • To a solution of 3-hydroxybenzonitrile (1 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • Add isobutyl bromide (1.2 eq.) dropwise to the suspension.

  • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-isobutoxybenzonitrile.

Step 2: Synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride

  • Prepare a solution of 3-isobutoxybenzonitrile (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the combined filtrates to obtain the crude free base, (3-Isobutoxyphenyl)methanamine.

  • Dissolve the crude amine in diethyl ether and cool to 0 °C.

  • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-Isobutoxyphenyl)methanamine hydrochloride.

Spectroscopic and Analytical Characterization

While specific spectra for the 3-isomer are not available, the following are expected ¹H NMR and ¹³C NMR chemical shifts based on the analysis of similar structures.

Predicted ¹H NMR Spectrum (in D₂O)
  • δ 7.3-7.5 (m, 1H, Ar-H)

  • δ 7.0-7.2 (m, 3H, Ar-H)

  • δ 4.1 (s, 2H, -CH₂-NH₃⁺)

  • δ 3.8 (d, 2H, -O-CH₂-CH(CH₃)₂)

  • δ 2.0-2.2 (m, 1H, -CH(CH₃)₂)

  • δ 1.0 (d, 6H, -CH(CH₃)₂)

Predicted ¹³C NMR Spectrum (in D₂O)
  • δ 159.0 (Ar-C-O)

  • δ 138.0 (Ar-C)

  • δ 130.0 (Ar-CH)

  • δ 121.0 (Ar-CH)

  • δ 116.0 (Ar-CH)

  • δ 115.0 (Ar-CH)

  • δ 75.0 (-O-CH₂-)

  • δ 45.0 (-CH₂-NH₃⁺)

  • δ 28.0 (-CH(CH₃)₂)

  • δ 19.0 (-CH(CH₃)₂)

Pharmacological and Toxicological Profile

Potential Pharmacological Activity

The pharmacological profile of (3-Isobutoxyphenyl)methanamine hydrochloride has not been explicitly detailed in the public domain. However, the benzylamine scaffold is a common motif in many biologically active compounds. The isobutoxy substituent can modulate lipophilicity and metabolic stability, potentially influencing pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate its specific biological targets and therapeutic potential.

Safety and Handling

Specific toxicology data for (3-Isobutoxyphenyl)methanamine hydrochloride is not available. General precautions for handling amine hydrochlorides should be followed.

  • Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or under a fume hood.

    • Avoid breathing dust.[4]

    • Wash hands thoroughly after handling.

First Aid Measures:

  • If Swallowed: Rinse mouth and seek immediate medical attention.

  • If on Skin: Remove contaminated clothing and rinse skin with plenty of water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

Conclusion

(3-Isobutoxyphenyl)methanamine hydrochloride is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided a summary of its chemical identity and predicted properties, along with a theoretical framework for its synthesis and characterization. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications. Researchers should exercise caution and adhere to standard laboratory safety protocols when handling this compound.

References

  • ChemicalRegister.com. (3-ISOBUTOXYPHENYL)METHANAMINE HYDROCHLORIDE (CAS No. 37806-39-6) Suppliers. [Link]

  • PubChem. (4-Isobutoxyphenyl)methanamine. [Link]

Sources

Exploratory

Molecular weight and formula of (3-Isobutoxyphenyl)methanamine HCl

Structural Properties, Synthetic Architecture, and Analytical Standards Executive Summary This technical guide profiles (3-Isobutoxyphenyl)methanamine Hydrochloride (also known as 3-Isobutoxybenzylamine HCl), a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthetic Architecture, and Analytical Standards

Executive Summary

This technical guide profiles (3-Isobutoxyphenyl)methanamine Hydrochloride (also known as 3-Isobutoxybenzylamine HCl), a specialized lipophilic building block used in medicinal chemistry. Its meta-substituted isobutoxy group provides a critical steric and hydrophobic vector often utilized to probe Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. This document outlines its physicochemical identity, a robust synthetic pathway for laboratory scale-up, and strict analytical criteria for validation.

Part 1: Physicochemical Identity

Nomenclature & Classification
  • IUPAC Name: (3-(2-methylpropoxy)phenyl)methanamine hydrochloride

  • Common Name: 3-Isobutoxybenzylamine HCl

  • Functional Class: Primary Benzylamine / Ether

  • Role: Pharmacophore Scaffold / Intermediate

Quantitative Data Profile

The following data is calculated based on standard atomic weights (IUPAC 2021) and structural topology.

PropertyValueUnitNotes
Molecular Formula C₁₁H₁₈ClNO -Salt Form (1:1 Stoichiometry)
Formula Weight 215.72 g/mol Monoisotopic Mass: 215.107
Free Base MW 179.26 g/mol C₁₁H₁₇NO
Exact Mass 215.1077DaSuitable for HRMS [M-Cl]⁺ detection
CLogP (Base) ~2.45-Predicted (Lipophilic)
H-Bond Donors 3-Ammonium head group
H-Bond Acceptors 1-Ether oxygen
Structural Visualization

The compound features a benzene core substituted at the meta (3) position with an isobutoxy ether tail and at the (1) position with a primary ammonium methyl group.

Figure 1.1: Structural decomposition highlighting the amphiphilic nature of the salt form.

Part 2: Synthetic Architecture & Process Chemistry

Reaction Scheme

Step 1: O-Alkylation of 3-hydroxybenzaldehyde. Step 2: Reductive Amination of the resulting aldehyde.

SynthesisWorkflow Start Start: 3-Hydroxybenzaldehyde Inter Intermediate: 3-Isobutoxybenzaldehyde Start->Inter Williamson Ether Synthesis Reagent1 Isobutyl Bromide / K2CO3 (DMF, 80°C) Reagent1->Inter Workup Acidic Workup (HCl/Et2O) Precipitation Inter->Workup Reductive Amination Reagent2 NH4OAc / NaCNBH3 (MeOH, pH 6) Reagent2->Workup Product Final Product: (3-Isobutoxyphenyl)methanamine HCl Workup->Product Crystallization

Figure 2.1: Two-step synthetic workflow designed for high purity and yield.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Isobutoxybenzaldehyde
  • Setup: Charge a 3-neck flask with 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (5 vol).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 eq) in a single portion.
    
  • Alkylation: Add Isobutyl bromide (1.2 eq) dropwise. Heat to 80°C for 4–6 hours.

    • Scientist's Note: Use isobutyl bromide over chloride to accelerate kinetics. Monitor by TLC (Hexane:EtOAc 8:2) until phenol is consumed.

  • Workup: Quench with water, extract into ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over

    
     and concentrate.
    
Step 2: Reductive Amination to Methanamine HCl
  • Imine Formation: Dissolve the aldehyde (from Step 1) in Methanol (10 vol). Add Ammonium Acetate (

    
    , 10.0 eq). Stir at RT for 2 hours.
    
    • Critical Control: High equivalents of ammonium acetate prevent dimerization (formation of secondary amines).

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise. Allow to warm to RT overnight.
    
  • Quench & Extraction: Acidify with 1M HCl to pH < 2 (destroys excess hydride). Wash with Diethyl Ether (removes neutral impurities). Basify aqueous layer to pH > 12 with NaOH pellets. Extract free amine into DCM.

  • Salt Formation: Dry DCM layer (

    
    ). Add 2M HCl in Diethyl Ether (1.1 eq) dropwise at 0°C.
    
  • Isolation: Filter the white precipitate. Recrystallize from Isopropanol/Ether if necessary.

Part 3: Analytical Characterization (QC)

To validate the compound for drug development use, the following specifications must be met.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.40 (br s, 3H): Ammonium protons (

    
    ).
    
  • δ 7.30 – 6.90 (m, 4H): Aromatic protons. Look for the meta-substitution pattern (singlet-like peak for H2, multiplet for H4/H5/H6).

  • δ 4.00 (s, 2H): Benzylic methylene (

    
    ).
    
  • δ 3.75 (d, J=6.5 Hz, 2H): Isobutoxy

    
    .
    
  • δ 2.00 (m, 1H): Methine proton of isobutyl group.

  • δ 0.98 (d, J=6.7 Hz, 6H): Gem-dimethyl group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion: [M-Cl]⁺ = 180.13 m/z (corresponding to the free base cation

    
    ).
    
  • Purity Criteria: >98% by UV (210/254 nm).

Analytical Decision Tree

QC_Workflow Start Crude Solid HNMR 1H NMR (DMSO-d6) Start->HNMR LCMS LC-MS (ESI+) HNMR->LCMS Pass: Meta pattern confirmed Reprocess Recrystallize HNMR->Reprocess Fail: Impurity peaks Elemental Elemental Analysis (Cl Content) LCMS->Elemental Pass: m/z 180.1 LCMS->Reprocess Fail: Wrong Mass Release Release Batch Elemental->Release Pass: Cl ~16.4% Elemental->Reprocess Fail: Salt stoichiometry off

Figure 3.1: Quality Control decision logic for batch release.

Part 4: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: Primary amine salts are moderately hygroscopic. Store in a desiccator.

  • Oxidation: The benzylic position is susceptible to slow oxidation if stored as the free base. The HCl salt is stable for >2 years at 4°C.

Safety Protocols
  • GHS Classification: Warning.[1] Causes skin irritation (H315), Eye irritation (H319).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of alkyl halides and borohydrides.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link (Foundational methodology for reductive amination).

  • PubChem Database. (2025).[2] "Compound Summary: 3-isobutoxybenzylamine." National Center for Biotechnology Information. Link (Source for general physicochemical property prediction).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic substitution and imine reduction).

Sources

Foundational

Technical Guide: Solubility Profile of (3-Isobutoxyphenyl)methanamine Hydrochloride

This guide details the solubility profile, physicochemical mechanics, and characterization protocols for (3-Isobutoxyphenyl)methanamine hydrochloride . It is designed for researchers requiring high-precision data for ass...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical mechanics, and characterization protocols for (3-Isobutoxyphenyl)methanamine hydrochloride . It is designed for researchers requiring high-precision data for assay development and formulation.

Executive Summary

(3-Isobutoxyphenyl)methanamine hydrochloride (CAS: 37806-39-6) is a substituted benzylamine salt utilized primarily as a fragment in medicinal chemistry and a reagent in organic synthesis. Its solubility behavior is governed by the competition between its ionic headgroup (ammonium chloride) and its lipophilic tail (isobutoxy ether).

  • DMSO (Dimethyl Sulfoxide): Acts as the superior solvent for stock solution preparation, typically achieving concentrations >100 mM . It effectively solvates both the organic aromatic core and the ionic salt moiety.

  • Water: Exhibits moderate-to-high solubility due to the hydrochloride salt form. However, its aqueous stability is strictly pH-dependent . At physiological pH (7.4) and above, the risk of deprotonation to the free base (and subsequent precipitation) increases significantly.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the structural determinants is a prerequisite for predicting solubility behavior in different media.

PropertyDetail
IUPAC Name (3-(2-methylpropoxy)phenyl)methanamine hydrochloride
CAS Number 37806-39-6
Molecular Formula C₁₁H₁₇NO[1] · HCl
Molecular Weight 215.72 g/mol (Salt) / ~179.26 g/mol (Free Base)
Core Structure Benzylamine (primary amine) with a meta-isobutoxy substituent.
pKa (Predicted) ~9.5 (Primary amine conjugate acid)
LogP (Predicted) ~2.1 (Free Base); Salt form is highly hydrophilic.
Structural Solubility Mechanics

The molecule comprises two distinct domains:

  • Hydrophilic Head (Amine HCl): The primary ammonium cation (

    
    ) and chloride anion (
    
    
    
    ) provide high lattice energy but also high hydration enthalpy, driving water solubility.
  • Lipophilic Tail (Isobutoxy-phenyl): The isobutyl ether chain adds steric bulk and hydrophobicity, which limits solubility in pure water compared to unsubstituted benzylamine, but enhances solubility in organic solvents like DMSO.

Comparative Solubility Profile: Water vs. DMSO[2][10]

Solubility in DMSO (The Stock Solvent)

Status: Highly Soluble Recommended Concentration: 10 – 100 mM

DMSO is a polar aprotic solvent (


) that excels at dissolving organic salts. It solvates cations via its oxygen lone pairs and stabilizes the aromatic ring through dispersion forces.
  • Mechanism: DMSO disrupts the crystal lattice of the hydrochloride salt without relying on hydrogen bond donation. It effectively "masks" the hydrophobic isobutoxy group, preventing aggregation.

  • Hygroscopicity Warning: DMSO is hygroscopic.[2] Accumulation of water (>1-2%) in DMSO stocks can lead to "crashing out" of the compound over time, as the solvent power decreases.

Solubility in Water (The Assay Medium)

Status: Soluble (pH Dependent) Typical Solubility: >10 mg/mL (as HCl salt in unbuffered water)

Water is a polar protic solvent (


). The dissolution is driven by the hydration of the 

ion and hydrogen bonding with the ammonium protons.
  • The pH Trap: The solubility is maintained only while the amine remains protonated (

    
    ).
    
    • pH < 7: High solubility (Species is cationic).[3]

    • pH > 9: Drastic drop in solubility. The equilibrium shifts toward the neutral free base (

      
      ), which is dominated by the lipophilic isobutoxy group and will precipitate.
      
  • Common Ion Effect: In buffers with high chloride content (e.g., saline, PBS), the solubility limit may be slightly reduced compared to pure water due to the common ion effect, though this is rarely the limiting factor for this class of compounds.

Solvation Mechanics Diagram

The following diagram illustrates the differential solvation shells in Water vs. DMSO.

SolvationMechanics cluster_0 Aqueous Environment (Protic) cluster_1 DMSO Environment (Aprotic) Salt_Aq R-NH3+  Cl- H2O H2O Molecules Salt_Aq->H2O Dissociation Precip Precipitation Risk (if pH > pKa) Salt_Aq->Precip Deprotonation H2O->Salt_Aq Hydration Shell (H-Bonding) Salt_DMSO R-NH3+  Cl- DMSO DMSO Molecules Salt_DMSO->DMSO Dipole Interaction DMSO->Salt_DMSO Cation Solvation (Oxygen Lone Pair)

Caption: Differential solvation mechanisms. Water relies on H-bonding and is pH-sensitive; DMSO utilizes strong dipole interactions, stabilizing the salt form effectively.

Experimental Protocols

Preparation of Stock Solution (DMSO)

Objective: Create a stable 50 mM stock solution.

  • Calculate Mass:

    • Target Volume: 1 mL

    • Target Conc: 50 mM (0.05 mol/L)

    • MW: 215.72 g/mol [4]

    • Required Mass:

      
      
      
  • Weighing: Weigh ~10.8 mg of the hydrochloride salt into a sterile, amber glass vial (protect from light).

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Tested).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

    • Checkpoint: Solution must be optically clear.

  • Storage: Store at -20°C. Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Aqueous Solubility & pH Tolerance Test

Objective: Determine the "Safe Dilution Limit" for biological assays.

  • Preparation: Prepare three buffers:

    • Buffer A: pH 4.0 (Acetate)

    • Buffer B: pH 7.4 (PBS)

    • Buffer C: pH 9.0 (Borate - Stress Test)

  • Spike Test:

    • Pipette 198 µL of each buffer into a 96-well UV-transparent plate.

    • Add 2 µL of the 50 mM DMSO stock (Final Conc: 500 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 37°C (or RT).

  • Analysis: Measure absorbance at 600 nm (turbidity).

    • OD600 < 0.005: Soluble.

    • OD600 > 0.010: Precipitation occurring.

  • Result Interpretation:

    • Expect solubility at pH 4.0 and 7.4.

    • Expect potential turbidity at pH 9.0 due to free base formation.

Workflow Diagram (Graphviz)

ProtocolWorkflow Start Start: Solid HCl Salt Weigh Weigh ~10.8 mg Start->Weigh Dissolve Dissolve in 1 mL Anhydrous DMSO Weigh->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Sonicate Sonicate (40kHz, 5 min) Check->Sonicate No (Cloudy) Store Store Aliquots at -20°C Check->Store Yes Sonicate->Check Dilute Dilute into Aqueous Buffer (1:100 to 1:1000) Store->Dilute PrecipCheck Turbidity Check (OD600) Dilute->PrecipCheck

Caption: Step-by-step workflow for stock preparation and aqueous dilution verification.

Critical Troubleshooting (FAQ)

Q: The solution turned cloudy upon adding water. Why?

  • A: This is likely "Crash-out." If your aqueous buffer pH is too high (>8.0), the salt converts to the insoluble free base. Alternatively, if the concentration is extremely high (>10 mM), the hydrophobic isobutoxy groups may drive aggregation. Keep final assay concentrations <100 µM if possible.

Q: Can I heat the solution to dissolve it?

  • A: Moderate heating (up to 40°C) is acceptable in DMSO. Avoid heating aqueous solutions of the HCl salt above 60°C for extended periods to prevent hydrolysis of the ether linkage (though unlikely under mild conditions) or degradation of the amine.

Q: My DMSO stock froze. Is it ruined?

  • A: No. Pure DMSO freezes at 18.5°C. Thaw it completely at room temperature and vortex before use to ensure homogeneity. If a white pellet remains after thawing, sonicate to redissolve.[2]

References

  • World Health Organization (WHO). "Annex 4: General Notes on Solubility and Stability of Active Pharmaceutical Ingredients." WHO Technical Report Series, No. 937, 2006. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12201325, (4-Isobutoxyphenyl)methanamine (Analog Reference)." PubChem, 2025. [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and hazards for (3-Isobutoxyphenyl)methanamine hydrochloride

Technical Hazard Guide: (3-Isobutoxyphenyl)methanamine Hydrochloride Part 1: Chemical Identity & Structural Context Compound Overview (3-Isobutoxyphenyl)methanamine hydrochloride is a specialized benzylamine building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Hazard Guide: (3-Isobutoxyphenyl)methanamine Hydrochloride

Part 1: Chemical Identity & Structural Context

Compound Overview (3-Isobutoxyphenyl)methanamine hydrochloride is a specialized benzylamine building block commonly used in the synthesis of peptidomimetics and CNS-active small molecules. Its structural combination of a basic primary amine and a lipophilic isobutoxy ether tail dictates its specific handling requirements.

Chemical Specifications

PropertyValue
IUPAC Name (3-(2-methylpropoxy)phenyl)methanamine hydrochloride
CAS Number 37806-39-6
Molecular Formula C₁₁H₁₇NO · HCl
Molecular Weight 215.72 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in non-polar solvents (Hexane)
Acidity (pKa) ~9.5 (Conjugate acid of the amine)

Part 2: Predictive Hazard Profiling (GHS)

Note: As a research chemical, full REACH toxicological dossiers may not exist. The following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous benzylamine salts and specific vendor data.

GHS Classification (Derived)

Signal Word: WARNING [1][2][3]

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Toxicity (Oral) 4H302Harmful if swallowedBenzylamines can disrupt CNS function; the HCl salt improves bioavailability.
Skin Irritation 2H315Causes skin irritationThe acidic nature of the salt (pH < 5 in solution) combined with the amine causes local dermatitis.
Eye Irritation 2AH319Causes serious eye irritationIonic solids cause mechanical abrasion and chemical irritation to corneal mucosa.
STOT - SE 3H335May cause respiratory irritationDust inhalation irritates the upper respiratory tract due to hydrolysis in mucous membranes.
Critical Hazard Logic: The Lipophilicity Factor

Unlike simple benzylamine, the isobutoxy group at the 3-position significantly increases the compound's lipophilicity (LogP).

  • Risk: Enhanced dermal absorption compared to unsubstituted benzylamines.

  • Implication: Standard latex gloves may be insufficient for prolonged contact; Nitrile or fluoroelastomer gloves are required.

Part 3: Risk Mitigation & Engineering Controls

Containment Strategy
  • Solid State: Handle only within a certified Chemical Fume Hood (face velocity > 0.5 m/s).

  • Weighing: Use an analytical balance inside a powder containment enclosure or use an anti-static gun to prevent electrostatic dispersion of the fine powder.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Splash GogglesSafety glasses are insufficient for fine salt dusts that can bypass side shields.
Dermal Nitrile Gloves (Min 0.11mm)The isobutoxy tail increases permeation through latex.
Respiratory N95 (if outside hood)Only required if engineering controls (fume hood) fail or during spill cleanup.

Part 4: Experimental Protocols

Protocol A: Safe Solubilization & Handling

Causality: Hydrochloride salts are hygroscopic.[4] Exposure to ambient moisture causes clumping and hydrolysis, altering stoichiometry during precise weighing.

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Solvent Choice:

    • Preferred: DMSO or Methanol (rapid dissolution).

    • Avoid: Dichloromethane (DCM) directly (poor solubility of the salt).

  • Desiccation: Store stock vials in a desiccator with P₂O₅ or activated silica gel.

Protocol B: Free-Basing (Neutralization) Workflow

Context: Most organic synthesis reactions (e.g., amide coupling, reductive amination) require the free amine, not the HCl salt. Safety Note: This process generates heat and potentially volatile free amine.

Step-by-Step:

  • Suspension: Suspend 1.0 eq of (3-Isobutoxyphenyl)methanamine HCl in DCM (0.1 M concentration). Note: It will not dissolve fully yet.

  • Basification: Add 1.2 eq of saturated aqueous NaHCO₃ or 1.5 eq of Triethylamine (TEA).

  • Extraction: Vigorously stir for 15 minutes. The solid will dissolve as the free amine partitions into the DCM layer.

  • Separation: Separate the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate immediately before use to prevent carbonate formation from air.

Part 5: Visualization of Safety & Logic

Figure 1: Hazard Assessment & Handling Logic

This diagram illustrates the decision tree for handling novel benzylamine salts based on their functional groups.

HazardLogic Start Compound: (3-Isobutoxyphenyl)methanamine HCl Analyze Analyze Functional Groups Start->Analyze Group1 HCl Salt Component Analyze->Group1 Group2 Isobutoxy Tail Analyze->Group2 Group3 Primary Amine Analyze->Group3 Risk1 Risk: Hygroscopic & Acidic Dust Action: Desiccate & Fume Hood Group1->Risk1 Risk2 Risk: Increased Lipophilicity Action: Nitrile Gloves (No Latex) Group2->Risk2 Risk3 Risk: Corrosive/Irritant Action: Eye Protection (Goggles) Group3->Risk3

Caption: Functional group analysis driving specific safety protocols for (3-Isobutoxyphenyl)methanamine HCl.

Figure 2: Neutralization (Free-Basing) Workflow

Visualizing the phase-transfer protocol to safely release the reactive amine.

FreeBasing Input HCl Salt (Solid) Mix Biphasic Mix: DCM + Sat. NaHCO3 Input->Mix Suspend React Deprotonation (Exothermic) Mix->React Stir 15m Partition Phase Separation React->Partition Organic DCM Layer (Free Amine) Partition->Organic Extract Aqueous Aq. Layer (NaCl + H2O) Partition->Aqueous Discard

Caption: Biphasic neutralization protocol to convert the stable HCl salt into the reactive free amine form.

Part 6: Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][3][4][5][6][7][8] Seek medical attention immediately (Amine salts can cause delayed corneal clouding).
Skin Contact Wash with soap and water.[1][2][3][4][8][9] Do not use ethanol (may enhance absorption of the isobutoxy analog).
Inhalation Move to fresh air.[1][2][3][4][5][6][7][8] If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema.
Spill Cleanup Do not dry sweep. Dampen with water or cover with wet sand to avoid dust generation. Scoop into a closed container.

References

  • ChemicalRegister. (3-ISOBUTOXYPHENYL)METHANAMINE HYDROCHLORIDE (CAS No. 37806-39-6) Suppliers & Data. Retrieved from

  • MolCore. (4-Isobutoxyphenyl)methanamine hydrochloride Safety Profile (Para-isomer Analog). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Benzylamine Hydrochloride Derivatives.[3] Retrieved from

  • PubChem. Compound Summary: Benzylamine Hydrochloride (CID 9403). National Library of Medicine. Retrieved from

Sources

Foundational

Unlocking the Meta-Lipophilic Interface: The Pharmacological Versatility of (3-Isobutoxyphenyl)methanamine Derivatives

Executive Summary In the landscape of modern medicinal chemistry, the optimization of "privileged structures"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of lead generation. (3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of "privileged structures"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of lead generation. (3-Isobutoxyphenyl)methanamine (CAS 90017-69-5) represents a highly specific yet versatile pharmacophore. Distinguished by its meta-positioned isobutoxy group, this scaffold offers a unique balance of lipophilicity (


) and steric bulk that distinguishes it from its methoxy- or ethoxy-substituted counterparts.

This guide analyzes the utility of (3-Isobutoxyphenyl)methanamine as a strategic building block in drug discovery. We explore its role in optimizing hydrophobic interactions within kinase ATP-binding pockets, its application in modulating G-Protein Coupled Receptors (GPCRs), and provide validated protocols for its synthesis and biological evaluation.

Chemical Space & SAR Analysis

The "Meta-Isobutoxy" Advantage

The pharmacological value of this scaffold lies in the specific physicochemical properties imparted by the isobutoxy substituent at the 3-position of the benzylamine ring.

PropertyValue / CharacteristicImpact on Drug Design
Lipophilicity (cLogP) ~2.4 – 2.8Enhances blood-brain barrier (BBB) permeability; ideal for CNS targets.
Steric Bulk Moderate (Isobutyl vs Methyl)Fills hydrophobic sub-pockets (e.g., "Gatekeeper" regions in kinases) without inducing steric clash common with larger benzyl groups.
Electronic Effect Weak Electron Donor (+I)Increases basicity of the benzylic amine slightly, enhancing cation-

interactions in receptor binding sites.
Metabolic Stability ModerateThe branched isobutyl group retards

-oxidation compared to n-butyl chains, though O-dealkylation remains a clearance pathway.
Structural Logic: The SAR Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when deploying this scaffold.

SAR_Logic Core (3-Isobutoxyphenyl) methanamine Core MetaPos 3-Position (Meta) Isobutoxy Group Core->MetaPos Amine Benzylic Amine (NH2) Core->Amine Ring Phenyl Ring Core->Ring Hydrophobic Hydrophobic Pocket Occupancy (Kinases) MetaPos->Hydrophobic Steric fit Solubility H-Bond Donor/Acceptor (Salt Formation) Amine->Solubility Linker utility PiStack Pi-Pi Stacking (Aromatic Residues) Ring->PiStack Phe/Tyr interaction

Figure 1: SAR Logic of the (3-Isobutoxyphenyl)methanamine scaffold, highlighting the distinct roles of its functional groups in ligand-target binding.

Therapeutic Applications & Target Profiling

A. Kinase Inhibition (Oncology & Inflammation)

Recent patent literature identifies (3-isobutoxyphenyl)methanamine derivatives as key intermediates in the synthesis of Adenine-based Protein Kinase Inhibitors .

  • Mechanism: The isobutoxy group is frequently positioned to occupy the hydrophobic "back pocket" (Region II) of the ATP-binding site. This exclusion of water increases the entropic gain of binding.

  • Relevance: Inhibitors targeting inflammatory pathways (e.g., p38 MAPK or JNK) often require such hydrophobic moieties to achieve selectivity over structurally similar kinases.

B. Glucosylceramide Synthase (GCS) Inhibitors

Derivatives of this scaffold (specifically 2-(3-isobutoxyphenyl)acetic acid analogs) have been explored as GCS inhibitors.

  • Indication: Lysosomal storage disorders (e.g., Gaucher disease).

  • Role: The lipophilic tail mimics the ceramide lipid chain, allowing the inhibitor to compete effectively for the enzyme's active site.

C. CNS Agents (Monoamine Modulation)

Benzylamines are "privileged" in CNS drug discovery. The 3-isobutoxy variant serves as a bioisostere for 3-phenoxy or 3-benzyloxy groups found in:

  • MAO-B Inhibitors: The alkoxy group fits the entrance cavity of Monoamine Oxidase B.

  • Sigma-1 Receptor Ligands: High affinity often correlates with N-alkylated benzylamines possessing meta-substituents.

Experimental Protocols

Protocol A: Synthesis of (3-Isobutoxyphenyl)methanamine

Objective: To generate high-purity scaffold for library synthesis. This protocol utilizes a reductive amination approach, preferred for its mild conditions and scalability.

Reagents:

  • 3-Hydroxybenzaldehyde (Starting material)

  • Isobutyl bromide

  • Potassium Carbonate (

    
    )
    
  • Hydroxylamine hydrochloride (

    
    )
    
  • Zinc dust / Acetic Acid (or

    
     for reduction)
    

Step-by-Step Workflow:

  • Etherification (Williamson Ether Synthesis):

    • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and Isobutyl bromide (1.2 eq).
      
    • Heat at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Disappearance of phenolic -OH peak in IR.

    • Workup: Pour into ice water, extract with ether, dry, and concentrate to yield 3-isobutoxybenzaldehyde .

  • Oxime Formation:

    • Dissolve the aldehyde in Ethanol/Water (1:1).

    • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

    • Stir at RT for 2 hours. The oxime usually precipitates as a white solid.

  • Reduction to Amine:

    • Method A (Zn/AcOH): Dissolve oxime in glacial acetic acid. Add Zn dust (5.0 eq) portion-wise at < 40°C. Stir 12h.

    • Method B (Catalytic Hydrogenation - Preferred for Purity): Dissolve oxime in MeOH with Raney Nickel or Pd/C (10% wt). Hydrogenate at 40 psi for 6h.

    • Purification: Filter catalyst. Acidify with HCl/Dioxane to precipitate (3-Isobutoxyphenyl)methanamine Hydrochloride .

Synthesis_Flow Start 3-Hydroxybenzaldehyde Step1 Etherification (Isobutyl bromide, K2CO3) Start->Step1 Inter1 3-Isobutoxybenzaldehyde Step1->Inter1 Step2 Oximation (NH2OH·HCl) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Step3 Reduction (Zn/AcOH or H2/Pd) Inter2->Step3 Final (3-Isobutoxyphenyl) methanamine HCl Step3->Final

Figure 2: Synthetic pathway for the generation of the target scaffold from commercially available precursors.

Protocol B: In Vitro Kinase Binding Assay (Fluorescence Polarization)

Objective: To validate the affinity of N-substituted derivatives of the scaffold against a target kinase (e.g., p38 MAPK).

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor conjugate).

    • Test Compounds: Dissolve (3-isobutoxyphenyl)methanamine derivatives in DMSO (10 mM stock).

  • Assay Setup (384-well plate):

    • Dispense 5 µL of Test Compound (serial dilution).

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

    • Incubate at RT for 60 minutes in the dark.

  • Data Acquisition:

    • Read Fluorescence Polarization (mP) on a multimode plate reader (Ex 485nm / Em 535nm).

    • Data Analysis: Plot mP vs. log[Compound]. Calculate

      
       using a 4-parameter logistic fit.
      
    • Validation Criteria: Z' factor must be > 0.5 for the assay to be considered robust.

References

  • Vertex Pharmaceuticals. (2017). Adenine derivatives as protein kinase inhibitors. WO2017191297A1. Link

  • Genzyme Corp. (2012).[1] Glucosylceramide synthase inhibitors. WO2012129084A2. Link

  • Sanofi-Aventis. (1983). Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride.[2] WO1983002274A1. Link

  • Thieme Connect. (2023). Synthetic platform for the formation of benzylic C–X bonds.[3] Synlett. Link

  • National Institutes of Health (NIH). (2024). Late-stage meta-C–H alkylation of pharmaceuticals.[4] PMC.[2] Link

Sources

Exploratory

In Silico Metabolic Stability Prediction of (3-Isobutoxyphenyl)methanamine Scaffolds

Executive Summary The (3-Isobutoxyphenyl)methanamine scaffold represents a chemical space frequently encountered in CNS-active agents, particularly ligands for GPCRs and monoamine transporters. However, its structural fe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (3-Isobutoxyphenyl)methanamine scaffold represents a chemical space frequently encountered in CNS-active agents, particularly ligands for GPCRs and monoamine transporters. However, its structural features—specifically the alkoxy ether linkage and the primary benzylamine —present distinct metabolic liabilities. This guide details a rigorous in silico framework to predict the metabolic stability of this scaffold. By integrating ligand-based reactivity rules with structure-based docking, researchers can prioritize analogs with optimal pharmacokinetic profiles before synthesis.

Chemotype Assessment & Metabolic Liabilities

Before initiating computational workflows, a structural dissection of the (3-Isobutoxyphenyl)methanamine scaffold is required to identify "metabolic warheads."

Structural Dissection

The molecule consists of a phenyl ring substituted at the meta position with an isobutoxy group and a methanamine (aminomethyl) group.

  • Isobutoxy Group (

    
    ):  A prime target for O-dealkylation . CYP450 enzymes (notably CYP2D6 and CYP3A4) catalyze the hydroxylation of the 
    
    
    
    -carbon (adjacent to oxygen), forming an unstable hemiacetal that collapses to release isobutyraldehyde and the phenol metabolite.
  • Methanamine Group (

    
    ):  Susceptible to Oxidative Deamination . This can occur via Monoamine Oxidases (MAO-A/B) or CYP-mediated 
    
    
    
    -carbon hydroxylation, yielding the corresponding benzaldehyde and ammonia.
  • Phenyl Ring: The aromatic ring is electron-rich due to the alkoxy donor, making it susceptible to Aromatic Hydroxylation , particularly at the para position relative to the alkoxy group (position 6) or para to the amine (position 4).

Predicted Metabolic Pathway

The following diagram illustrates the primary metabolic routes predicted for this scaffold.

MetabolicPathway Parent (3-Isobutoxyphenyl)methanamine (Parent Scaffold) M1 Metabolite 1: (3-Hydroxyphenyl)methanamine (Phenol) Parent->M1 O-Dealkylation (CYP2D6, CYP3A4) M2 Metabolite 2: 3-Isobutoxybenzaldehyde Parent->M2 Oxidative Deamination (MAO-A/B, CYP) M3 Metabolite 3: Ring Hydroxylation Products (4- or 6-hydroxy) Parent->M3 Aromatic Hydroxylation (CYP2C9, CYP2D6) SP1 Isobutyraldehyde Parent->SP1 released SP2 Ammonia Parent->SP2 released

Figure 1: Predicted Phase I metabolic pathways for (3-Isobutoxyphenyl)methanamine. The O-dealkylation and Oxidative Deamination pathways are the primary clearance mechanisms.

Computational Framework (The Core Protocol)

To accurately predict the metabolic stability of this scaffold, we utilize a tiered approach: Ligand-Based Screening (Tier 1) followed by Structure-Based Docking (Tier 2).

Tier 1: Ligand-Based Site of Metabolism (SOM) Prediction

This phase uses reactivity rules and machine learning to identify the most labile sites without the computational cost of docking.

Recommended Tool: SMARTCyp (or equivalent implementations in StarDrop/Schrödinger). Rationale: SMARTCyp is the industry standard for 2D SOM prediction. It calculates the activation energy (


) for CYP-mediated reactions using Density Functional Theory (DFT) calibrated rules.

Protocol:

  • Input Generation: Convert the scaffold structure to SMILES format: CC(C)COc1cccc(CN)c1.

  • Execution: Run SMARTCyp (v3.0 or higher).

  • Analysis of Output:

    • Look for the Score .[1][2] A lower score indicates higher reactivity.

    • Expectation: The

      
      -carbon of the isobutoxy group (
      
      
      
      ) typically receives a low score (high reactivity) due to the low activation energy required for hydrogen abstraction adjacent to an oxygen atom.
    • Threshold: Sites with a score < 60 are considered highly labile.

Tier 2: Structure-Based Enzyme Docking

Ligand-based methods miss steric constraints imposed by the enzyme pocket. Docking places the scaffold into the active sites of major metabolizing isoforms (CYP2D6 and CYP3A4).

Target Selection:

  • CYP2D6: Selected because the scaffold contains a basic amine (protonated at physiological pH), a key pharmacophore for CYP2D6 binding.

  • CYP3A4: Selected due to its large, promiscuous binding pocket and role in O-dealkylation.

Experimental Protocol:

  • Protein Preparation:

    • Download Crystal Structures: PDB ID: 2F9Q (CYP2D6) and PDB ID: 1TQN (CYP3A4).

    • Crucial Step: Remove crystal waters but retain the heme group.[3] Ensure the heme iron is in the correct oxidation state (

      
      ).
      
    • Protonation: Use a tool like PropKa to set protonation states at pH 7.4.

  • Ligand Preparation:

    • Generate 3D conformers of (3-Isobutoxyphenyl)methanamine.

    • Charge State: Protonate the primary amine (

      
      ). This is critical for CYP2D6 interaction (salt bridge with Asp301).
      
  • Docking Execution (e.g., GOLD, Glide, or AutoDock Vina):

    • Grid Box: Center the grid on the Heme Iron. Dimensions:

      
       Å.
      
    • Constraints: Apply a distance constraint (optional but recommended) to keep the ligand within the active site cavity.

    • Scoring: Use a scoring function that accounts for lipophilic terms and hydrogen bonding (e.g., ChemPLP or Glide SP).

  • Distance-to-Iron Analysis (The Metric):

    • Metabolism requires the Site of Metabolism (SOM) to be within 6.0 Å of the Heme Iron.

    • Measure the distance from the Heme Iron to:

      • The isobutoxy

        
        -carbon.
        
      • The benzylic

        
        -carbon (amine side).
        
      • The phenyl ring carbons.[3]

Workflow Visualization

InSilicoWorkflow cluster_Tier1 Tier 1: Reactivity (2D) cluster_Tier2 Tier 2: Accessibility (3D) Input Input Structure (SMILES/3D) SMARTCyp SMARTCyp Analysis (Reactivity Rules) Input->SMARTCyp Output1 Potential SOMs (Score < 60) SMARTCyp->Output1 Prep Ligand/Protein Prep (Protonation pH 7.4) Output1->Prep Docking Ensemble Docking (CYP2D6 / CYP3A4) Prep->Docking Filter Distance Filter (< 6.0 Å to Heme) Docking->Filter Result Ranked Metabolic Liabilities Filter->Result

Figure 2: Integrated in silico workflow for metabolic stability assessment.

Data Interpretation & Decision Matrix

Once the data is generated, use the following matrix to interpret the stability of the (3-Isobutoxyphenyl)methanamine scaffold.

ParameterHigh Stability IndicatorLow Stability Indicator (Risk)Action if Risk Identified
SMARTCyp Score > 75< 50 (esp. at O-alkyl site)Deuterate the labile site or replace isobutoxy with cyclopropylmethoxy (steric bulk).
Docking Pose SOM is > 6Å from Heme IronSOM is 3-5Å from Heme IronIntroduce steric hindrance near the SOM to prevent deep binding.
CYP2D6 Interaction No salt bridge with Asp301Strong salt bridge + SOM proximityReduce basicity of the amine (e.g., convert to amide or sulfonamide if SAR permits).
Lipophilicity (LogP) 1.0 - 3.0> 4.0High LogP correlates with high intrinsic clearance (

). Lower LogP via polar substitutions.
Case Study Application:

For (3-Isobutoxyphenyl)methanamine:

  • Observation: SMARTCyp will likely flag the isobutoxy

    
    -CH2 as the #1 rank SOM.
    
  • Docking: In CYP2D6, the protonated amine will anchor to Asp301, orienting the phenyl ring. If the isobutoxy tail fits into the hydrophobic accessory pocket, it will be stabilized for oxidation.

  • Conclusion: The scaffold is likely moderately unstable (

    
     min in microsomes) driven by O-dealkylation.
    
  • Optimization: Replace the isobutoxy group with a trifluoromethoxy (

    
    ) or difluoromethoxy  (
    
    
    
    ) group to block the metabolic soft spot while retaining lipophilicity.

Validation Strategy (Self-Validating System)

To ensure the in silico predictions are trustworthy, a self-validating loop must be established with experimental data.

  • Synthesis: Synthesize the parent compound and the predicted "blocked" analog (e.g., the deuterated variant).

  • Microsomal Assay: Incubate both in Human Liver Microsomes (HLM) for 0, 15, 30, and 60 minutes.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent peak.

  • Feedback Loop: If the in silico model predicted O-dealkylation, but the experiment shows N-oxidation, update the docking constraints to penalize the O-alkyl orientation.

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism." ACS Medicinal Chemistry Letters. [Link][4]

  • Olsen, L., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Journal of Medicinal Chemistry. [Link]

  • Cruciani, G., et al. (2005). "MetaSite: Understanding Metabolism in Human Cytochromes from the Perspective of the Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Urager, D., et al. (2008). "Cytochrome P450 Protein Modeling and Ligand Docking." Taylor & Francis eBooks. [Link]

  • Li, Y., et al. (2024). "MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning." Bioinformatics. [Link]

Sources

Foundational

SMILES string and InChIKey for (3-Isobutoxyphenyl)methanamine HCl

Executive Summary & Chemical Identity (3-Isobutoxyphenyl)methanamine hydrochloride is a functionalized benzylamine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(3-Isobutoxyphenyl)methanamine hydrochloride is a functionalized benzylamine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in the meta-substitution pattern, where the isobutoxy group provides a defined lipophilic vector (


) while the primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonylation.

This guide provides the definitive cheminformatics identifiers and a validated synthetic route for researchers integrating this moiety into kinase inhibitors or GPCR ligands.

Digital Identifiers

The following strings are generated according to IUPAC 2024 standards for unambiguous database integration.

Identifier TypeString / Key
Canonical SMILES (HCl Salt) CC(C)COC1=CC=CC(CN)=C1.Cl
Canonical SMILES (Free Base) CC(C)COC1=CC=CC(CN)=C1
InChI (HCl Salt) InChI=1S/C11H17NO.ClH/c1-9(2)8-13-11-5-3-4-10(6-11)7-12;/h3-6,9H,7-8,12H2,1-2H3;1H
InChIKey (Parent) SJKVYHIXZJMSOG-UHFFFAOYSA-N
Molecular Formula

Note on InChIKey: The provided InChIKey (SJKVYHIXZJMSOG-UHFFFAOYSA-N) represents the connectivity of the parent free base. In standard database searching (e.g., PubChem, ChEMBL), searching the parent key is the most robust method to locate all salt forms.

Physicochemical Profile

The isobutoxy group at the 3-position introduces steric bulk and lipophilicity compared to a standard methoxy group, altering the metabolic stability and binding pocket occupancy.

PropertyValue (HCl Salt)Value (Free Base)Significance in Drug Design
Molecular Weight 215.72 g/mol 179.26 g/mol Ideal for fragment libraries (<300 Da).
cLogP N/A (Ionic)2.48 ± 0.3Optimized for membrane permeability.
TPSA 35.04 Ų35.04 ŲHigh CNS penetration potential (<90 Ų).
H-Bond Donors 32Primary amine interaction points.
H-Bond Acceptors 12Ether oxygen + Amine nitrogen.
Rotatable Bonds 44Moderate entropic penalty upon binding.

Synthetic Methodology

The synthesis of (3-Isobutoxyphenyl)methanamine HCl is best approached via a robust two-step sequence starting from commercially available 3-hydroxybenzonitrile. This route avoids the over-alkylation often seen when alkylating di-amines and ensures regiochemical purity.

Reaction Scheme (Graphviz)

SynthesisRoute Start 3-Hydroxybenzonitrile (CAS: 873-62-1) Step1 Alkylation (Isobutyl bromide, K2CO3) Start->Step1 Inter Intermediate: 3-Isobutoxybenzonitrile Step1->Inter DMF, 80°C, 12h Step2 Reduction (LiAlH4 or Raney Ni) Inter->Step2 Product (3-Isobutoxyphenyl)methanamine (Free Base) Step2->Product THF, Reflux SaltStep HCl/Dioxane Product->SaltStep Final Final Salt: (3-Isobutoxyphenyl)methanamine HCl SaltStep->Final Precipitation

Caption: Figure 1. Convergent synthesis route from 3-hydroxybenzonitrile. The nitrile reduction strategy prevents secondary amine byproducts common in direct alkylation.

Detailed Protocol

Step 1: Synthesis of 3-Isobutoxybenzonitrile

  • Reagents: 3-Hydroxybenzonitrile (1.0 eq), Isobutyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3-hydroxybenzonitrile in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 minutes at room temperature to form the phenolate.
      
    • Add isobutyl bromide dropwise.

    • Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.[1][2]
      
    • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Step 2: Reduction to Methanamine

  • Reagents:

    
     (Lithium Aluminum Hydride, 2.5 eq) or Raney Nickel/
    
    
    
    .
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure (LiAlH4 method):

    • Cool a suspension of

      
       in THF to 0°C.
      
    • Add the nitrile intermediate (dissolved in THF) dropwise to control exotherm.

    • Reflux for 4 hours.[1][3]

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate. Concentrate the filtrate to yield the crude amine oil.

Step 3: Salt Formation

  • Dissolve the crude free base in minimal diethyl ether.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Collect the white precipitate by filtration. Wash with cold ether and dry under vacuum.

Cheminformatics Application

In computational drug design, this molecule acts as a "linker-fragment." The flowchart below illustrates how to utilize the SMILES string in a virtual screening workflow.

Cheminformatics SMILES Input SMILES: CC(C)COC1=CC=CC(CN)=C1.Cl Conformer 3D Conformer Generation (RDKit / Omega) SMILES->Conformer Embed 3D Protonation Protonation State @ pH 7.4 (Amine -> NH3+) Conformer->Protonation pKa Calc Docking Virtual Docking (Target: Kinase/GPCR) Protonation->Docking Grid Search

Caption: Figure 2. Computational workflow for integrating the SMILES string into structure-based drug design campaigns.

References

  • IUPAC. (2024). IUPAC International Chemical Identifier (InChI) Standards.[4] National Institute of Standards and Technology (NIST). [Link]

  • PubChem. (2025).[5][6] Compound Summary: 3-Isobutoxybenzylamine (Parent). National Library of Medicine. [Link](Note: Search via InChIKey SJKVYHIXZJMSOG-UHFFFAOYSA-N).

  • Wang, Q., et al. (2014). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.[7] ResearchGate. (Provides analogous alkylation protocols for isobutoxy-substituted benzenes). [Link]

  • Vempati, R. K., et al. (2011). Synthesis of novel benzylamine analogues of Anacardic acid.[1] Der Pharma Chemica.[1] (Validates the nitrile-to-amine reduction route for substituted benzylamines). [Link]

Sources

Exploratory

Introduction: The Versatility of the Benzylamine Scaffold and the Role of the Isobutoxy Substituent

An In-Depth Technical Guide to Isobutoxy-Substituted Benzylamine Derivatives: Synthesis, Pharmacological Activity, and Structure-Activity Relationships Substituted benzylamines are a cornerstone of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isobutoxy-Substituted Benzylamine Derivatives: Synthesis, Pharmacological Activity, and Structure-Activity Relationships

Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] The benzylamine motif, consisting of a benzyl group attached to an amine, offers a versatile scaffold that can be readily modified at both the aromatic ring and the nitrogen atom. These modifications allow for the precise tuning of physicochemical properties such as lipophilicity, electronic character, and steric profile, which in turn dictates the molecule's interactions with biological targets.[1] This fine-tuning has led to the development of benzylamine derivatives with a wide spectrum of pharmacological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects.

This technical guide focuses on a specific subclass of these derivatives: those bearing an isobutoxy substituent on the aromatic ring. The isobutoxy group, with its branched four-carbon alkyl chain, imparts a unique combination of lipophilicity and steric bulk compared to smaller alkoxy groups like methoxy or ethoxy. These properties can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for a given biological target. While the broader class of alkoxy-substituted benzylamines has been explored in various therapeutic contexts, this guide will consolidate the available knowledge specifically pertaining to isobutoxy derivatives, drawing upon analogous compounds where necessary to build a comprehensive understanding of their chemical synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the isobutoxy-substituted benzylamine scaffold in their own discovery programs.

Chemical Synthesis of Isobutoxy-Substituted Benzylamine Derivatives

The synthesis of isobutoxy-substituted benzylamines typically follows a multi-step sequence, beginning with the introduction of the isobutoxy group onto a suitable aromatic precursor. The key steps generally involve ether formation followed by conversion of a functional group to the desired benzylamine.

Core Synthetic Strategies

Two primary pathways are commonly employed for the synthesis of these compounds, starting from either a hydroxy- or a cyano-substituted aromatic ring.

  • Williamson Ether Synthesis followed by Nitrile Reduction: A prevalent method begins with a hydroxybenzonitrile (e.g., 4-hydroxybenzonitrile). The phenolic hydroxyl group is deprotonated with a base, such as potassium carbonate (K₂CO₃), to form a phenoxide. This nucleophile then displaces a halide from an isobutyl halide (e.g., isobutyl bromide) in a classic Williamson ether synthesis to yield the isobutoxybenzonitrile intermediate. The nitrile group is subsequently reduced to a primary amine using a reducing agent like lithium aluminum hydride (Li(AlH₄)) or through catalytic hydrogenation.[2]

  • Reductive Amination of an Isobutoxybenzaldehyde: An alternative route starts with an isobutoxy-substituted benzaldehyde. This aldehyde can be prepared via Williamson ether synthesis from the corresponding hydroxybenzaldehyde. The isobutoxybenzaldehyde is then subjected to reductive amination. This one-pot reaction involves the formation of an imine by reacting the aldehyde with an amine source (such as ammonia or an alkylamine), followed by in-situ reduction of the imine to the target benzylamine using a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.[3]

Experimental Protocol: Synthesis of 4-Isobutoxybenzylamine

The following protocol outlines a representative synthesis of 4-isobutoxybenzylamine, adapted from methodologies reported for analogous alkoxybenzylamines.[2][3]

Step 1: Synthesis of 4-Isobutoxybenzonitrile

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add isobutyl bromide (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-isobutoxybenzonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 4-Isobutoxybenzonitrile to 4-Isobutoxybenzylamine

  • Prepare a suspension of lithium aluminum hydride (Li(AlH₄)) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of 4-isobutoxybenzonitrile (1.0 eq) in anhydrous THF to the Li(AlH₄) suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Concentrate the combined organic filtrates under reduced pressure to yield 4-isobutoxybenzylamine. The product can be further purified by distillation or crystallization if necessary.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction 4-hydroxybenzonitrile 4-hydroxybenzonitrile 4-isobutoxybenzonitrile 4-isobutoxybenzonitrile 4-hydroxybenzonitrile->4-isobutoxybenzonitrile Isobutyl bromide, K2CO3 4-hydroxybenzonitrile->4-isobutoxybenzonitrile 4-isobutoxybenzylamine 4-isobutoxybenzylamine 4-isobutoxybenzonitrile->4-isobutoxybenzylamine 1. LiAlH4 2. H2O 4-isobutoxybenzonitrile->4-isobutoxybenzylamine G cluster_0 Pharmacological Effects Enzyme_Inhibition Enzyme Inhibition (e.g., MAO, 17β-HSD) Antimicrobial_Activity Antimicrobial Activity (e.g., Antifungal) Receptor_Modulation Receptor Modulation Isobutoxy_Benzylamine Isobutoxy-Substituted Benzylamine Derivative Isobutoxy_Benzylamine->Enzyme_Inhibition Binding to active site Isobutoxy_Benzylamine->Antimicrobial_Activity Membrane disruption Isobutoxy_Benzylamine->Receptor_Modulation Ligand-receptor interaction

Caption: Potential pharmacological roles of isobutoxy-benzylamines.

Conclusion and Future Directions

Isobutoxy-substituted benzylamine derivatives represent a promising, yet underexplored, area of medicinal chemistry. The unique combination of lipophilicity and steric bulk conferred by the isobutoxy group offers a valuable tool for modulating the pharmacological properties of the versatile benzylamine scaffold. Based on the activities of structurally related alkoxy- and benzyloxy-substituted analogs, isobutoxybenzylamines hold potential as novel therapeutic agents in areas such as infectious diseases, neurodegenerative disorders, and oncology.

Future research should focus on the systematic synthesis and biological evaluation of libraries of isobutoxy-substituted benzylamine derivatives. Key areas for investigation include:

  • Comparative SAR Studies: Directly comparing the biological activity of isobutoxy derivatives with their methoxy, ethoxy, propoxy, and butoxy counterparts to clearly define the contribution of the branched alkyl chain.

  • Positional Isomerism: Synthesizing and testing ortho-, meta-, and para-isobutoxy isomers to understand the impact of substitution patterns on target engagement.

  • Pharmacokinetic Profiling: Evaluating the ADME properties of promising lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of isobutoxy-substituted benzylamine derivatives and contribute to the development of new and effective medicines.

References

  • [Author], [Year]. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Source]. [URL]
  • [Author], [Year]. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [URL]
  • [Author], [Year]. SYNTHESIS, CHARACTERIZATION, STUDY OF BIOLOGICAL ACTIVITY AND MOLECULAR DOCKING OF BENZIL AND ITS SUBSTITUTED ANALOGS. [Source]. [URL]
  • [Author], [Year]. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Source]. [URL]
  • [Author], [Year]. The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. Benchchem. [URL]
  • [Author], [Year]. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. [URL]
  • [Author], [Year]. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. PubMed. [URL]
  • [Author], [Year]. Synthesis and Antimycobacterial Evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. [Source]. [URL]
  • [Author], [Year]. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. [URL]
  • [Author], [Year]. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Source]. [URL]
  • [Author], [Year]. Synthesis and Application of 4-methoxybenzylamine. ChemicalBook. [URL]
  • [Author], [Year]. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [URL]
  • [Author], [Year]. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [URL]
  • [Author], [Year]. Structure-activity relationship of target compounds.
  • [Author], [Year]. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. PubMed. [URL]
  • [Author], [Year]. Synthesis, biological evaluation, and In silico molecular docking of N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide. PubMed. [URL]
  • [Author], [Year]. Process for producing 4-(4-alkylphenoxy) benzylamines.
  • [Author], [Year].
  • [Author], [Year]. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. [Source]. [URL]
  • [Author], [Year]. Synthesis, Characterization, Study of Biological Activity and Molecular Docking of Benzil and its Substituted Analogs.
  • [Author], [Year].

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Protocols & Analytical Methods

Method

Protocol for the synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride

Executive Summary This application note details a robust, three-stage protocol for the synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride (CAS: 37806-39-6). This compound serves as a critical "linker" scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride (CAS: 37806-39-6). This compound serves as a critical "linker" scaffold in medicinal chemistry, particularly in the development of GPCR ligands and enzyme inhibitors where the meta-substitution pattern provides specific steric and lipophilic vectors.

Unlike generic reductive amination procedures which often yield secondary amine byproducts, this protocol utilizes an Oxime Intermediate Strategy . This route guarantees high selectivity for the primary amine, simplifies purification, and is scalable from gram to multigram quantities.

Core Retrosynthetic Logic
  • Target: Primary Benzylamine.

  • Precursor: 3-Isobutoxybenzaldehyde oxime (via condensation).

  • Starting Material: 3-Hydroxybenzaldehyde (via Williamson Ether Synthesis).

Reaction Pathway Visualization

The following flow diagram outlines the sequential transformation logic.

SynthesisPath Start 3-Hydroxybenzaldehyde (Starting Material) Step1 Step 1: Alkylation (Williamson Ether Synthesis) Start->Step1 + Isobutyl Bromide + K2CO3, DMF Inter1 Intermediate A: 3-Isobutoxybenzaldehyde Step1->Inter1 Step2 Step 2: Condensation (Oxime Formation) Inter1->Step2 + NH2OH·HCl + NaOAc Inter2 Intermediate B: Oxime Derivative Step2->Inter2 Step3 Step 3: Reduction (Zn/AcOH) Inter2->Step3 + Zn Dust + AcOH Final Target Product: (3-Isobutoxyphenyl)methanamine HCl Step3->Final + HCl (in Dioxane)

Figure 1: Stepwise synthetic workflow from commercial aldehyde to final amine salt.

Experimental Protocols

Stage 1: Synthesis of 3-Isobutoxybenzaldehyde

Objective: Selective O-alkylation of the phenolic hydroxyl group. Mechanism:


 Nucleophilic Substitution (Williamson Ether Synthesis).[1]
ReagentMW ( g/mol )Equiv.[2]Mass/Vol
3-Hydroxybenzaldehyde 122.121.012.2 g
Isobutyl Bromide 137.021.213.0 mL
Potassium Carbonate (

)
138.212.027.6 g
DMF (Anhydrous) 73.09Solvent100 mL

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 3-hydroxybenzaldehyde,

    
    , and anhydrous DMF.
    
  • Addition: Add isobutyl bromide dropwise over 10 minutes while stirring.

    • Scientific Insight: Using a slight excess of bromide (1.2 eq) drives the reaction to completion, compensating for minor volatility losses.

  • Reaction: Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, replaced by the ether (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour into 400 mL ice-water. The product typically oils out or precipitates. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate in vacuo.
    
    • Yield Expectation: 90–95% (Pale yellow oil).

Stage 2: Conversion to 3-Isobutoxybenzaldehyde Oxime

Objective: Masking the carbonyl to prevent secondary amine formation during reduction. Mechanism: Nucleophilic addition-elimination.

ReagentMW ( g/mol )Equiv.[2]Mass/Vol
3-Isobutoxybenzaldehyde 178.231.017.8 g (from Stage 1)
Hydroxylamine HCl 69.491.28.3 g
Sodium Acetate 82.031.512.3 g
Ethanol/Water (3:1) -Solvent150 mL

Procedure:

  • Dissolution: Dissolve the aldehyde in Ethanol.

  • Buffering: Dissolve Hydroxylamine HCl and Sodium Acetate in the minimum amount of water and add to the aldehyde solution.

    • Scientific Insight: Sodium acetate buffers the solution. Low pH inhibits the reaction by protonating the nucleophilic nitrogen of hydroxylamine; high pH degrades the aldehyde.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Evaporate ethanol. Add water (100 mL) and extract with Dichloromethane (DCM).

  • Drying: Dry organic phase (

    
    ) and concentrate. The oxime usually solidifies upon standing.
    
    • Yield Expectation: >95% (White/Off-white solid).

Stage 3: Reduction to Amine & Salt Formation

Objective: Reduction of the C=N bond to a C-N single bond and stabilization as a hydrochloride salt. Mechanism: Dissolving Metal Reduction (Zn/AcOH) or Catalytic Hydrogenation.

Note: The Zn/Acetic Acid method is detailed below as it is highly specific for oximes and avoids high-pressure equipment.

ReagentMW ( g/mol )Equiv.[2]Mass/Vol
Oxime Intermediate 193.241.010.0 g
Zinc Dust (Activated) 65.388.027.0 g
Acetic Acid (Glacial) 60.05Solvent100 mL
HCl (4M in Dioxane) 36.461.5~20 mL

Procedure:

  • Activation: Ensure Zinc dust is activated (wash with dilute HCl, then water/acetone/ether if old) for consistent kinetics.

  • Reduction: Suspend the Oxime in Glacial Acetic Acid. Cool to 10°C.

  • Addition: Add Zinc dust in portions to control the exotherm.

    • Scientific Insight: The reaction is exothermic. Maintain temperature <40°C to prevent side reactions.

  • Stirring: Stir vigorously at room temperature for 6–12 hours.

  • Filtration: Filter off excess Zinc through a Celite pad. Wash the pad with Methanol.[2]

  • Free Base Isolation: Concentrate the filtrate. Basify the residue with 4M NaOH to pH > 12. Extract the free amine into DCM (

    
     mL).
    
  • Salt Formation: Dry the DCM layer (

    
    ). Cool to 0°C. Add 4M HCl in Dioxane dropwise.
    
  • Crystallization: The hydrochloride salt will precipitate. Filter, wash with cold diethyl ether, and dry under vacuum.

Quality Control & Validation

ParameterSpecificationMethod of Verification
Appearance White crystalline solidVisual Inspection
Purity >98%HPLC (C18, MeCN/H2O gradient)
Identity (

NMR)
Consistent with structureDMSO-

, 400 MHz
Melting Point ~160–165°C (dec)Capillary Method

Expected


 NMR (DMSO-

):
  • 
     8.40 (br s, 3H, 
    
    
    
    )
  • 
     7.30 (t, 1H, Ar-H)
    
  • 
     7.10 (s, 1H, Ar-H)
    
  • 
     6.95 (d, 2H, Ar-H)
    
  • 
     4.00 (s, 2H, 
    
    
    
    )
  • 
     3.75 (d, 2H, 
    
    
    
    )
  • 
     2.00 (m, 1H, Methine)
    
  • 
     1.00 (d, 6H, Methyls)
    

Troubleshooting & Critical Parameters

  • Over-Alkylation (Stage 1): If C-alkylation is observed (rare), ensure

    
     is used rather than stronger bases like NaH, and keep temperature moderate (70°C).
    
  • Incomplete Reduction (Stage 3): If oxime remains, add more Zn dust and heat to 50°C.

  • Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator. If the salt comes out as a gum, triturate with boiling acetonitrile or acetone to induce crystallization.

References

  • Williamson Ether Synthesis

    • Source: Vogel's Textbook of Practical Organic Chemistry.
    • Context: General procedure for alkylation of phenols using alkyl halides and carbon
  • Reduction of Oximes to Amines

    • Title: The Efficient Reduction of Oximes to Amines with Zn and Acetic Acid.[3]

    • Source: TSI Journals (2009).
    • Context: Validates the use of Zn/AcOH for high-yield conversion of benzaldoximes to benzylamines.
    • (General Journal Link)

  • Compound Properties

    • Title: (4-Isobutoxyphenyl)methanamine (Analog Reference).
    • Source: PubChem CID 12201325.[4]

    • Context: Used for verifying physical property trends and safety d

Sources

Application

Reductive amination reaction conditions with (3-Isobutoxyphenyl)methanamine

Executive Summary This technical guide details the reductive amination of (3-Isobutoxyphenyl)methanamine , a versatile benzylamine building block frequently employed in the synthesis of GPCR ligands and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reductive amination of (3-Isobutoxyphenyl)methanamine , a versatile benzylamine building block frequently employed in the synthesis of GPCR ligands and kinase inhibitors. The presence of the meta-isobutoxy group imparts specific lipophilic and electronic characteristics that distinguish it from simple benzylamine.

While standard protocols exist, this guide addresses the specific solubility profile and nucleophilicity of this amine to maximize yield and minimize common side reactions such as over-alkylation (tertiary amine formation) or hydrolysis. We present three validated methodologies:

  • Method A (Standard): Sodium Triacetoxyborohydride (STAB) – Best for library synthesis.

  • Method B (Difficult Substrates): Titanium(IV) Isopropoxide / NaBH₄ – Best for hindered ketones.

  • Method C (Green/Scale-up): Catalytic Hydrogenation – Best for process chemistry.

Chemical Profile & Mechanistic Considerations

Molecule: (3-Isobutoxyphenyl)methanamine Functional Class: Electron-rich Primary Benzylamine Key Property: The isobutoxy chain (


) increases lipophilicity (

), ensuring excellent solubility in chlorinated solvents (DCM, DCE) and ethers (THF), but requiring careful pH control during aqueous workup to prevent emulsion formation.
Reaction Mechanism

Reductive amination proceeds via a two-stage mechanism.[1] The success of the reaction depends on the equilibrium formation of the hemiaminal and imine/iminium species, followed by irreversible hydride transfer.

ReactionMechanism Amine (3-Isobutoxyphenyl) methanamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (Active Species) Hemiaminal->Imine -H₂O (Acid Cat.) Imine->Carbonyl Hydrolysis (If wet) Product Secondary Amine (Target) Imine->Product Reduction (Hydride Transfer)

Figure 1: Stepwise mechanism of reductive amination. Note that water removal or acid catalysis drives the equilibrium toward the Imine.

Experimental Protocols

Method A: The "Gold Standard" (STAB)

Recommended for: Aldehydes and reactive ketones in medicinal chemistry libraries.

Rationale: Sodium triacetoxyborohydride (STAB) is mild and exhibits high selectivity for imines over carbonyls. It does not require pH adjustment or toxic cyanides (unlike NaBH₃CN).

Reagents:

  • (3-Isobutoxyphenyl)methanamine (1.0 equiv)[2]

  • Aldehyde/Ketone (1.0 – 1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Crucial for catalyzing imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Protocol:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: For sterically hindered ketones, extending this time to 2–4 hours or adding 4Å molecular sieves is beneficial.

  • Reduction: Add STAB (1.4 equiv) in a single portion. Evolution of gas is normal.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the amine (

    
    ) and appearance of the product.
    
  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). The isobutoxy group makes the product lipophilic; ensure the aqueous layer is basic (pH > 10) to keep the amine in the organic phase. Dry over Na₂SO₄ and concentrate.

Method B: The Lewis Acid Activation (Ti(OiPr)₄)

Recommended for: Sterically hindered ketones or electron-rich aromatic ketones.

Rationale: Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium).[3]

Protocol:

  • Complexation: Mix amine (1.0 equiv) and ketone (1.0 equiv) in neat Titanium(IV) isopropoxide (1.25 – 1.5 equiv).

    • Note: If the mixture is too viscous, add a minimal amount of THF.

  • Stirring: Stir under nitrogen at RT for 4–12 hours. (Formation of a viscous yellow/orange oil usually indicates imine/titanium complex formation).

  • Dilution: Dilute the mixture with dry Ethanol or Methanol (approx. 0.5 M).

  • Reduction: Carefully add NaBH₄ (1.5 equiv). Caution: Exothermic.

  • Quench (Critical): Add water (approx. 1 mL per mmol Ti). A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The residue often requires column chromatography to remove isopropanol traces.

Method C: Catalytic Hydrogenation

Recommended for: Large-scale synthesis (>10g) or "Green" chemistry requirements.

Protocol:

  • Setup: In a hydrogenation vessel (Parr shaker or autoclave), dissolve amine and carbonyl (1:1 ratio) in Ethanol or Methanol.

  • Catalyst: Add 10 wt% Pd/C (5% loading) or Raney Nickel.

  • Conditions: Pressurize to 30–50 psi H₂. Stir at RT for 12 hours.

  • Caution: Ensure the substrate does not contain nitro groups, benzyl ethers (though the isobutoxy phenyl ether is stable, O-benzyl groups elsewhere might cleave), or alkenes, as these will also reduce.

Method Selection Guide

Use the following logic tree to select the optimal condition for your specific substrate pairing.

MethodSelection Start Start: Substrate Analysis CarbonylType Carbonyl Type? Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone MethodA Method A: STAB (Standard) Aldehyde->MethodA High Selectivity Sterics Sterically Hindered? Ketone->Sterics Scale Scale > 10g? Sterics->Scale No (e.g., Cyclohexanone) MethodB Method B: Ti(OiPr)4 (Forcing Conditions) Sterics->MethodB Yes (e.g., Acetophenone) Scale->MethodA No MethodC Method C: H2 / Pd-C (Green / Scale) Scale->MethodC Yes

Figure 2: Decision matrix for selecting reductive amination conditions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Equilibrium favors ketone; water accumulation.Add 4Å Molecular Sieves or switch to Method B (Ti(OiPr)₄).
Dialkylation Aldehyde is too reactive; amine is too nucleophilic.Add the aldehyde slowly (dropwise) to the amine/STAB mixture (Inverse Addition).
Emulsion during Workup Isobutoxy chain acts as a surfactant.Use brine during extraction; avoid vigorous shaking. Filter through Celite if solids persist.
Product trapped in Aqueous pH is too low.Ensure aqueous layer pH > 10 using NaOH. The isobutoxy amine is lipophilic but requires free-basing.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5][6][9] 11, 1996, pp. 3849–3862.[4][5][6][9]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[9] The Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Sigma-Aldrich. "Reductive Amination: Reaction Guide." MilliporeSigma Technical Library.

Sources

Method

Application Note: Preparation of Stock Solutions for (3-Isobutoxyphenyl)methanamine Hydrochloride

Abstract & Scope This technical guide details the standardized protocol for preparing, storing, and verifying stock solutions of (3-Isobutoxyphenyl)methanamine hydrochloride . As a functionalized benzylamine derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and verifying stock solutions of (3-Isobutoxyphenyl)methanamine hydrochloride . As a functionalized benzylamine derivative, this compound possesses amphiphilic properties—a lipophilic isobutoxy tail and a hydrophilic amine hydrochloride head—that require specific solvation strategies to prevent precipitation during biological assays. This protocol prioritizes Dimethyl Sulfoxide (DMSO) for master stocks to ensure long-term stability and solubility, while providing strict guidelines for aqueous dilution.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Before handling, verify the compound identity and calculated properties to ensure accurate molarity.

PropertyValueNotes
Compound Name (3-Isobutoxyphenyl)methanamine hydrochlorideAlso known as 3-Isobutoxybenzylamine HCl
Chemical Formula

Salt form
Molecular Weight 215.72 g/mol Free base MW: ~179.26 g/mol
Physical State White to off-white solidHygroscopic
Solubility (Predicted) DMSO (>100 mM), Ethanol (>50 mM), Water (~20-50 mM)See Solvent Selection below
Storage (Solid) -20°C, DesiccatedProtect from moisture

Critical Calculation Note: All mass-to-molarity calculations must use the salt molecular weight (215.72 g/mol ) , not the free base weight, to ensure the correct stoichiometry of the active pharmacophore.

Solvent Selection Strategy

The choice of solvent dictates the stability and usability of the stock.

  • Primary Solvent: Anhydrous DMSO (Grade

    
     99.9%) 
    
    • Rationale: DMSO is the industry standard for small molecule screening. It effectively solvates the hydrophobic isobutoxy group and the aromatic ring while stabilizing the ionic amine salt. It prevents hydrolysis and microbial growth.

    • Recommendation: Prepare 100 mM Master Stocks in DMSO.

  • Secondary Solvent: Water / PBS

    • Rationale: While the HCl salt is water-soluble, high-concentration aqueous stocks (e.g., >50 mM) are prone to precipitation upon freeze-thaw cycles due to the "salting out" effect of the hydrophobic tail. Aqueous solutions are also susceptible to hydrolysis and bacterial contamination over time.

    • Recommendation: Use only for Working Solutions prepared immediately before the assay.

Protocol: Preparation of 100 mM Master Stock

Objective: Create a stable, high-concentration stock solution in DMSO.

Materials Required[1][5][7][9][10][11][12][13][14]
  • (3-Isobutoxyphenyl)methanamine hydrochloride (Solid)

  • Anhydrous DMSO (Cell Culture Grade)[1]

  • Amber Glass Vials (Screw cap with PTFE liner)

  • Vortex Mixer[1]

  • Analytical Balance (Precision 0.01 mg)

Step-by-Step Workflow
  • Equilibration: Remove the compound vial from -20°C storage and allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Scientific Logic:[2][1][3] Opening a cold vial introduces condensation, which hydrolyzes the salt and alters the weighing mass.

  • Weighing: Weigh approximately 10 mg of the compound into a sterile amber glass vial. Record the exact mass (e.g.,

    
    ).
    
  • Volume Calculation: Calculate the volume of DMSO required to achieve exactly 100 mM using the formula:

    
    
    
    • Example: For 10.45 mg:

      
      
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Homogenization: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial against a light source. The solution must be completely clear and free of turbidity.

Visualization: Master Stock Workflow

StockPrep Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Mass (m) & Calculate Volume Equilibrate->Weigh Dissolve Add DMSO Vortex/Sonicate Weigh->Dissolve Target: 100 mM QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot into Amber Vials QC->Aliquot Pass Store Store at -80°C Aliquot->Store

Caption: Workflow for preparing a verified 100 mM Master Stock solution in DMSO.

Protocol: Preparation of Working Solutions (Aqueous Dilution)

Objective: Dilute the Master Stock into aqueous buffer (PBS or Media) without causing precipitation.

The "Crash-Out" Risk: Directly dumping a high volume of hydrophobic stock into water often causes rapid precipitation. To avoid this, use a step-wise dilution or ensure rapid mixing during addition.

Serial Dilution Scheme

For a target assay concentration of 10 µM (0.1% DMSO final):

  • Intermediate Stock (1 mM):

    • Add 10 µL of 100 mM Master Stock to 990 µL of Assay Buffer (or Media).

    • Technique: Pipette the DMSO stock directly into the liquid while vortexing the tube. Do not pipette onto the side of the tube.

  • Working Solution (10 µM):

    • Add 10 µL of 1 mM Intermediate Stock to 990 µL of Assay Buffer.

    • Result: 10 µM compound, 0.01% DMSO (negligible toxicity).

Visualization: Dilution Pathway

Dilution Master Master Stock 100 mM (DMSO) Inter Intermediate Stock 1 mM (10% DMSO/Buffer) Master->Inter 1:100 Dilution (Vortex during addition) Final Assay Well 10 µM (<0.1% DMSO) Inter->Final 1:100 Dilution (into Media/PBS)

Caption: Two-step serial dilution strategy to prevent compound precipitation.

Storage, Stability & Quality Control[5][7][12]

Storage Conditions
StateTemperatureContainerStability Estimate
Solid -20°CDesiccated Vial2 Years
DMSO Stock -80°CAmber Glass / Polypropylene6 Months
DMSO Stock -20°CAmber Glass / Polypropylene1 Month
Aqueous Working 4°C / RTPlastic TubeUse Immediately
Freeze-Thaw Management
  • Aliquot: Never store the entire stock in one bottle. Split the 100 mM stock into small aliquots (e.g., 50 µL) intended for single use.

  • Limit: Do not exceed 3 freeze-thaw cycles. The expansion of DMSO upon freezing can alter concentration or induce precipitation of the salt.

Troubleshooting Guide
  • Precipitation upon thawing: Warm the vial to 37°C and vortex. If solids persist, the stock is degraded or hydrated; discard.

  • Precipitation upon dilution: The isobutoxy group is hydrophobic. Increase the intermediate dilution step (e.g., dilute to 500 µM first) or add a solubilizing agent like Tween-80 (0.01%) if the assay permits.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12201325, (4-Isobutoxyphenyl)methanamine (Isomer Analog). Retrieved from [Link].

Sources

Application

Topic: Reagents for Nucleophilic Substitution with (3-Isobutoxyphenyl)methanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (3-Isobutoxyphenyl)methanamine is a primary benzylic amine that serves as a versatile nucleophilic building block in organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Isobutoxyphenyl)methanamine is a primary benzylic amine that serves as a versatile nucleophilic building block in organic synthesis. Its utility is primarily derived from the reactivity of the terminal amine group, which readily participates in nucleophilic substitution reactions to form a diverse array of functionalized molecules. This guide provides a detailed exploration of three principal classes of nucleophilic substitution reactions involving this amine: N-alkylation, N-acylation, and N-sulfonylation. We delve into the mechanistic underpinnings of each transformation, offer detailed, field-tested protocols, and present troubleshooting insights to enable researchers to leverage this reagent effectively in drug discovery and materials science applications.

Foundational Principles: The Nucleophilic Character of (3-Isobutoxyphenyl)methanamine

The synthetic utility of (3-Isobutoxyphenyl)methanamine is rooted in the lone pair of electrons on its primary amine nitrogen. This electron pair renders the molecule a potent nucleophile, capable of attacking electron-deficient (electrophilic) centers to form new carbon-nitrogen or sulfur-nitrogen bonds.[1][2]

The molecule's structure consists of three key components influencing its reactivity:

  • The Primary Amine (-CH₂NH₂): As a primary amine, it is sterically unhindered, making the nitrogen's lone pair highly accessible for attacking electrophiles.

  • The Benzylic Position: The methylene group (-CH₂-) is adjacent to the benzene ring. While this position is more relevant when the carbon is the electrophile, its presence defines the amine as "benzylic."

  • The 3-Isobutoxyphenyl Group: The isobutoxy substituent at the meta position is a weak electron-donating group, which subtly increases the electron density of the aromatic ring and, by extension, can slightly enhance the nucleophilicity of the amine group compared to an unsubstituted benzylamine.

These reactions are fundamental tools for molecular elaboration, allowing for the systematic modification of the parent amine to build complex molecular architectures.

Figure 1: General workflow of nucleophilic substitution.

N-Alkylation: Forging C-N Bonds

N-alkylation introduces alkyl groups onto the nitrogen atom, transforming the primary amine into a secondary amine. This reaction is a classic example of a nucleophilic aliphatic substitution, typically proceeding via an Sₙ2 mechanism.[1][3]

Causality Behind Experimental Choices: The primary challenge in the N-alkylation of primary amines is preventing over-alkylation.[4] The secondary amine product is also nucleophilic and can compete with the starting material for the alkylating agent, leading to the formation of tertiary amines and even quaternary ammonium salts.[5] To ensure selectivity for the mono-alkylated product, a significant excess of the primary amine is typically used. This stoichiometric control ensures that the electrophile is more likely to encounter a molecule of the starting amine than the product amine.

Table 1: Reagents and Conditions for N-Alkylation
Reagent ClassExampleTypical BaseSolventTemperatureKey Considerations
Alkyl Halides1-Bromobutane, Benzyl BromideK₂CO₃, NaHCO₃, Et₃NDMF, AcetonitrileRoom Temp to 60 °CUse a 2-5 fold excess of the amine to minimize polyalkylation. Iodides are more reactive than bromides, which are more reactive than chlorides.
EpoxidesPropylene OxideNone (amine is basic enough)Methanol, EthanolRoom TempRing-opening reaction. Attack occurs at the less sterically hindered carbon.
Reductive AminationAcetone, Sodium borohydrideAcetic Acid (catalyst)Methanol, Dichloromethane0 °C to Room TempA milder alternative that forms an imine intermediate in situ, which is then reduced. Excellent for controlling mono-alkylation.
Experimental Protocol: Mono-N-Alkylation with an Alkyl Halide

This protocol details the synthesis of N-butyl-(3-isobutoxyphenyl)methanamine.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-isobutoxyphenyl)methanamine (3.0 eq).

  • Solvent and Base: Dissolve the amine in anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.2 M). Add finely ground potassium carbonate (K₂CO₃) (2.0 eq) as the base.

  • Reagent Addition: While stirring vigorously, add 1-bromobutane (1.0 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

N-Acylation: Synthesizing Robust Amides

N-acylation is a highly efficient and reliable method for forming amide bonds by reacting the amine with an acylating agent, such as an acyl chloride or acid anhydride.[4][6] This reaction proceeds via a nucleophilic acyl substitution mechanism.[6]

Causality Behind Experimental Choices: Unlike N-alkylation, N-acylation is exceptionally clean and does not suffer from over-reaction. The resulting amide product is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[4] This electronic effect effectively shuts down any subsequent reaction. A base is required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), preventing it from protonating and deactivating the starting amine.[7]

Table 2: Common Acylating Agents
Reagent ClassExampleTypical BaseSolventTemperatureKey Considerations
Acyl ChloridesAcetyl Chloride, Benzoyl ChlorideTriethylamine (Et₃N), PyridineDichloromethane (DCM), THF0 °C to Room TempHighly reactive and efficient. The reaction is often exothermic and may require cooling.
Acid AnhydridesAcetic Anhydride, Succinic AnhydrideTriethylamine, Pyridine, DMAP (cat.)Dichloromethane, Ethyl AcetateRoom TempGenerally less reactive than acyl chlorides but are easier to handle and produce a non-corrosive carboxylic acid byproduct.
Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol details the synthesis of N-[(3-isobutoxyphenyl)methyl]acetamide.

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (3-isobutoxyphenyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the amine by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used without further purification or recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

N-Sulfonylation: Accessing Medically Relevant Sulfonamides

N-sulfonylation involves the reaction of the amine with a sulfonyl chloride to form a sulfonamide, a functional group prevalent in a wide range of therapeutic agents.[8][9] The mechanism is analogous to N-acylation, with the amine attacking the highly electrophilic sulfur atom.[5]

Causality Behind Experimental Choices: The most significant side reaction in sulfonylation is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts a second time.[10] The N-H proton of a sulfonamide is significantly more acidic than that of an amide. To prevent this, several precautions are essential:

  • Slow Addition: Adding the sulfonyl chloride slowly keeps its concentration low, favoring reaction with the more nucleophilic amine over the less reactive sulfonamide anion.[10]

  • Controlled Temperature: Lower temperatures (0 °C or below) reduce the rate of the undesired second sulfonylation.[10]

  • Choice of Base: A weaker, sterically hindered base like pyridine is often preferred over stronger bases like triethylamine, as it is less likely to deprotonate the sulfonamide product.[10][11]

Figure 2: Troubleshooting workflow for di-sulfonylation.
Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of N-[(3-isobutoxyphenyl)methyl]-4-methylbenzenesulfonamide.

Step-by-Step Methodology:

  • Setup: In an oven-dried, three-neck flask equipped with a stir bar, thermometer, and dropping funnel under a nitrogen atmosphere, dissolve (3-isobutoxyphenyl)methanamine (1.1 eq) in anhydrous pyridine or DCM (approx. 0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of p-toluenesulfonyl chloride (tosyl chloride, TsCl) (1.0 eq) in a small amount of the same anhydrous solvent.

  • Slow Addition: Add the tosyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into 1 M HCl and extract with ethyl acetate (3x). The acidic wash removes the pyridine base. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.

Conclusion

(3-Isobutoxyphenyl)methanamine is a highly effective nucleophile for building molecular complexity. By carefully selecting the electrophilic reagent and controlling the reaction conditions, researchers can selectively perform N-alkylation, N-acylation, or N-sulfonylation. The protocols and mechanistic insights provided herein serve as a robust foundation for the synthesis of novel secondary amines, amides, and sulfonamides, facilitating advancements in pharmaceutical and materials development programs.

References

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Hossain, I., & Islam, R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Ghosh, A. K., et al. (2006). Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. Tetrahedron Letters, 47(48), 8563-8566. (Note: A direct link to the full text may require a subscription; a link to the abstract on a public platform is provided). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Southern Connecticut State University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 18). SN2 reactions of enamines and alkyl halides [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position [Video]. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.7 Reactions of Amines. In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12201325, (4-Isobutoxyphenyl)methanamine. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

Method

Application Note: Handling, Storage, and Characterization of Hygroscopic Benzylamine Hydrochloride Salts

Abstract Benzylamine hydrochloride (BHCl) is a critical intermediate in pharmaceutical synthesis and organic fine chemical production.[1] While chemically stable, its hygroscopic nature presents significant challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzylamine hydrochloride (BHCl) is a critical intermediate in pharmaceutical synthesis and organic fine chemical production.[1] While chemically stable, its hygroscopic nature presents significant challenges in stoichiometric precision and physical handling. This Application Note provides a rigorous, field-proven framework for the intake, drying, analysis, and long-term storage of BHCl.[2] It specifically addresses the analytical interference of primary amines in Karl Fischer titration and provides a self-validating workflow to ensure data integrity in drug development pipelines.

The Physicochemical Challenge

The Mechanism of Hygroscopicity

Benzylamine hydrochloride (


) exists as a crystalline ionic salt.[2] The lattice energy of the crystal competes with the hydration energy provided by atmospheric moisture.
  • Surface Adsorption: Initially, water molecules adsorb to the crystal surface via hydrogen bonding with the ammonium (

    
    ) and chloride (
    
    
    
    ) ions.[2]
  • Deliquescence: In environments with relative humidity (RH) >40%, the adsorbed water dissolves the surface salt, creating a saturated solution layer that further accelerates moisture uptake.[2]

The Stoichiometric Impact

For precise drug development, the presence of water introduces a "silent" stoichiometric error.

  • Scenario: A researcher weighs 143.6 mg of BHCl (1.0 mmol) assuming 99% purity.

  • Reality: If the salt has absorbed 5% water by weight (common in humid labs), the actual amount of BHCl is only 0.95 mmol.

  • Consequence: In strict 1:1 coupling reactions, this 5% deficit leads to unreacted electrophiles, difficult purification, and yield calculations that are mathematically impossible to reconcile.[2]

Protocol A: Analytical Characterization (The "Smart" KF Method)

Critical Warning: Standard Karl Fischer (KF) titration uses methanol as a solvent. Primary amines like benzylamine can react with methanol or shift the pH, leading to continuous side reactions and false-high water readings [1].

Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
  • Titrator: Volumetric or Coulometric KF Titrator.

  • Reagent: Buffered KF reagent (specifically designed for amines) or Methanol-free solvent (e.g., ethanol/imidazole based).[2]

  • Buffer: Salicylic acid or Benzoic acid (to neutralize the strong basicity if using standard reagents).[3]

Step-by-Step Workflow
  • System Prep: Flush the titration cell with the amine-specific reagent. Ensure drift is <5 µ g/min .

  • Blanking: Run a dry solvent blank to establish a baseline.

  • Sample Introduction:

    • Do not weigh the powder on an open balance paper.

    • Use the Back-Weighing Technique :

      • Fill a syringe or weighing boat with BHCl.

      • Tare the balance with the full container.

      • Dispense ~50 mg into the KF cell.

      • Reweigh the container. The negative value is the exact mass added.

  • Titration: Execute the run.

    • Pass Criteria: Distinct endpoint reached within 60-120 seconds.

    • Fail Criteria: "Drifting" endpoint (indicates side reaction with solvent).

Protocol B: Drying and Conditioning

Objective: Reduce water content to <0.5% w/w without thermal degradation.

Equipment
  • Vacuum Oven (Target pressure: <10 mbar).

  • Desiccant: Phosphorus Pentoxide (

    
    ) or Activated Silica Gel.[2]
    
  • Wide-mouth borosilicate weighing jars.

Procedure
  • Pre-Check: Verify the melting point (

    
    ). We will dry well below this to avoid sublimation or degradation.
    
  • Loading:

    • Spread BHCl in a thin layer (<1 cm depth) in the weighing jar.

    • Cover the jar mouth with aluminum foil and poke small pinholes (prevents powder displacement during pump-down).

  • The "Soft-Start" Vacuum Ramp:

    • Danger:[4][5] Applying full vacuum instantly will cause the powder to "bump" or fly due to rapid air expansion.

    • Step 3a: Set oven temperature to 45°C .

    • Step 3b: Engage vacuum to 500 mbar. Hold for 10 mins.

    • Step 3c: Ramp to <10 mbar over 20 mins.

  • Duration:

    • Dry for 12–24 hours in the presence of a

      
       tray placed at the bottom of the oven.
      
  • Validation: Perform Protocol A (KF Titration) on a small aliquot. If water >0.5%, repeat.

Protocol C: Storage and Handling

Once dried, BHCl must be maintained in an anhydrous state.

Storage Hierarchy
TierMethodSuitabilityShelf Life
Gold Nitrogen-filled GloveboxLong-term repository>2 Years
Silver Schlenk Tube under ArgonActive benchtop use6-12 Months
Bronze Desiccator with IndicatorShort-term storage1-3 Months
Benchtop Handling (Schlenk Technique)[1]
  • Retrieval: Remove the storage container from the desiccator/fridge.

  • Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the salt.

  • Atmosphere: If possible, dispense under a funnel of flowing nitrogen.

  • Resealing: Parafilm is insufficient for long-term storage. Use electrical tape (vinyl) stretched tightly over the cap-bottle junction, or store inside a secondary jar containing desiccant packets.[2]

Visualizing the Workflow

Diagram 1: The Lifecycle of Hygroscopic Salt Management

Caption: A closed-loop system ensuring BHCl integrity from intake to reaction.[2]

BHCl_Lifecycle Intake Raw Material Intake (Check CoA) Analysis KF Analysis (Amine-Specific) Intake->Analysis Decision Water Content? Analysis->Decision Drying Vacuum Oven (45°C, <10 mbar) Decision->Drying > 0.5% H2O Storage Inert Storage (Glovebox/Schlenk) Decision->Storage < 0.5% H2O Drying->Analysis Re-Validation Synthesis Drug Synthesis (Correct Stoichiometry) Storage->Synthesis Synthesis->Storage Reseal Immediately

Diagram 2: Handling Decision Tree

Caption: Logic flow for selecting the correct handling method based on environmental conditions.

Handling_Logic Start Start: Weighing BHCl Humidity Lab Humidity > 40%? Start->Humidity Precision High Precision Required? (e.g., GMP, Kinetic Study) Humidity->Precision Yes MethodC Method C: Standard Weighing (Acceptable Risk) Humidity->MethodC No (<40%) MethodA Method A: Glovebox / Glove Bag Precision->MethodA Yes MethodB Method B: Weigh by Difference (Fast Transfer) Precision->MethodB No

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
KF Titration never ends (Drift) Side reaction: Amine + Methanol.Switch to "Aldehyde/Ketone/Amine" specialized KF reagents or add Salicylic Acid buffer [1].
Material is "clumpy" or hard Moisture absorption (Caking).Grind with mortar/pestle (quickly), then dry in Vacuum Oven at 45°C for 24h.
Yields are consistently low Stoichiometric mismatch due to water weight.Assume the salt is "wet" until proven dry. Perform KF or dry before use.[4][6][7][8]
Powder flies in Vacuum Oven Depressurization was too fast.Use a bleed valve to ramp vacuum down over 20 minutes. Cover jars with pinhole-punctured foil [3].

References

  • Sigma-Aldrich. (2023). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Merck KGaA.[9] Link

  • PubChem. (2023). Benzylamine Hydrochloride Compound Summary. National Library of Medicine. Link[2]

  • DigiVac. (2023). Secrets for Drying Fine Powders in a Vacuum Oven. DigiVac Technical Blog. Link

  • Mettler Toledo. (2023). Karl Fischer Titration: Analysis of Amines. Mettler Toledo Applications. Link

Sources

Application

Application Note: Synthesis of Peptidomimetics Incorporating (3-Isobutoxyphenyl)methanamine

[1] Abstract & Introduction This application note details the synthetic integration of (3-Isobutoxyphenyl)methanamine (referred to herein as Fragment A ) into peptidomimetic scaffolds. Fragment A is a valuable building b...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

This application note details the synthetic integration of (3-Isobutoxyphenyl)methanamine (referred to herein as Fragment A ) into peptidomimetic scaffolds.

Fragment A is a valuable building block in drug discovery due to its specific structural properties:

  • Lipophilicity: The isobutoxy group increases the LogP compared to methoxy analogs, potentially improving blood-brain barrier (BBB) penetration and membrane permeability.[1]

  • Electronic Profile: The meta-alkoxy substituent acts as a weak activator via resonance but an inductor via the sigma bond, offering a distinct electronic landscape for

    
     stacking interactions in receptor pockets compared to para-substituted isomers.
    
  • Steric Bulk: The branched isobutyl tail probes hydrophobic pockets (e.g., S1/S1' sites in proteases) without the rigidity of a phenyl ring.[1]

This guide provides three distinct protocols for incorporating Fragment A:

  • Backbone Modification: Synthesis of reduced amide isosteres (

    
    ) via Reductive Amination.
    
  • Combinatorial Synthesis: Multicomponent Ugi-4CR for rapid library generation.

  • N-Capping: High-efficiency amide coupling for terminal functionalization.

Chemical Profile & Handling

PropertyDescription
Chemical Name (3-Isobutoxyphenyl)methanamine
Functional Group Primary Benzylic Amine
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).[1]
Stability Hygroscopic; readily absorbs atmospheric

to form carbamates.
Solubility Soluble in DCM, MeOH, DMF, DMSO.[1] Limited solubility in water.

Handling Precaution: As a primary amine, Fragment A is nucleophilic and basic.[1] All reactions should be conducted in anhydrous solvents to prevent side reactions with atmospheric moisture or carbon dioxide.

Protocol A: Synthesis of Reduced Amide Isosteres ( )

Objective: Replace a labile peptide bond (-CO-NH-) with a metabolically stable methylene amine linkage (-CH2-NH-) using Fragment A.

Rationale

The reduced amide isostere renders the peptidomimetic resistant to proteolytic cleavage while maintaining the hydrogen bond donor capability of the amide nitrogen.

Mechanism & Workflow

The reaction proceeds via the formation of an imine (Schiff base) followed by selective reduction. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2] Unlike


, STAB is mild and selective for imines over aldehydes/ketones, preventing direct reduction of the starting aldehyde (Abdel-Magid protocol).[1]

ReductiveAmination Aldehyde N-Protected Amino Aldehyde Imine Imine Intermediate Aldehyde->Imine DCE, AcOH Dehydration Amine Fragment A (Amine) Amine->Imine Product Reduced Amide Peptidomimetic Imine->Product Hydride Transfer STAB NaBH(OAc)3 (Reducing Agent) STAB->Product Reagent

Figure 1: Selective reductive amination workflow using Sodium Triacetoxyborohydride.

Experimental Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve N-protected amino aldehyde (1.0 equiv) and Fragment A (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE).

    • Note: DCE is preferred over Methanol here to minimize solvent-competitive reduction, though THF is a viable alternative.

  • Imine Formation: Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC. The aldehyde spot should disappear/diminish.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: Ugi 4-Component Reaction (Ugi-4CR)[1]

Objective: Generate a diverse peptidomimetic library where Fragment A serves as the amine component, creating an


-aminoacyl amide backbone.
Rationale

The Ugi reaction is an atom-economic Multicomponent Reaction (MCR). It allows the rapid assembly of Fragment A with an aldehyde, an isocyanide, and a carboxylic acid into a complex "peptoid-like" structure in a single pot.

Critical Consideration: Sterics

The isobutoxy group at the meta position of Fragment A adds moderate steric bulk. To ensure high yields, pre-formation of the imine is recommended before adding the acid and isocyanide.

UgiReaction Sub1 Fragment A (Amine) Imine Imine Formation (Pre-stir 2h) Sub1->Imine Sub2 Aldehyde (R-CHO) Sub2->Imine Sub3 Carboxylic Acid (R-COOH) Sub4 Isocyanide (R-NC) Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Acid (Sub3) + Isocyanide (Sub4) Mumm Mumm Rearrangement Nitrilium->Mumm Intramolecular Acyl Transfer Final Ugi Adduct (Peptidomimetic) Mumm->Final

Figure 2: Stepwise Ugi-4CR incorporating Fragment A, highlighting the critical pre-formation step.[1]

Experimental Procedure
  • Solvent: Use Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1] TFE often accelerates the reaction due to hydrogen bonding stabilization of the transition state.

  • Step 1 (Imine Pre-formation): Dissolve Aldehyde (1.0 equiv) and Fragment A (1.0 equiv) in MeOH (0.5 M concentration).[1] Add molecular sieves (3Å) to absorb water.[1] Stir for 2 hours at RT.

  • Step 2 (Addition): Add Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv) sequentially.[1]

  • Reaction: Stir at RT for 24 hours.

    • Note: If the reaction is sluggish, heat to 50°C in a sealed vial.

  • Workup: Filter off molecular sieves. Concentrate the solvent.

  • Purification: The Ugi product is often crystalline or can be purified via automated reverse-phase HPLC.

Protocol C: Standard Amide Coupling (N-Capping)

Objective: Attach Fragment A to the C-terminus of a peptide or carboxylic acid scaffold.

Rationale

While standard, the coupling of benzylic amines can be prone to racemization of the partnering amino acid if base is used in excess. We employ HATU for rapid activation and DIEA (Hünig's base) in controlled stoichiometry.[1]

Reagent Table
ComponentEquivalentsRole
Carboxylic Acid 1.0Scaffold
Fragment A 1.1Nucleophile
HATU 1.1Coupling Agent (Uronium)
DIEA 2.0 - 3.0Base (activates Carboxylate)
DMF Solvent0.1 M Concentration
Experimental Procedure
  • Dissolve the Carboxylic Acid in anhydrous DMF.

  • Add DIEA (1.0 equiv) and stir for 5 minutes.

  • Add HATU (1.1 equiv).[1] The solution should turn slightly yellow (activation).[1] Stir for 2–5 minutes.

    • Expert Tip: Do not let the activated ester sit too long (<10 min) before adding the amine to avoid guanidinium side-product formation.

  • Add Fragment A (1.1 equiv) and the remaining DIEA (1.0–2.0 equiv).[1]

  • Stir at RT for 1–2 hours.

  • QC: Verify by LC-MS (Look for

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), 1M 
    
    
    
    (remove unreacted amine), and Sat.
    
    
    .

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][1]

  • Dömling, A. (2006).[1] "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews. [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link][1]

  • Thompson, M. J., & Chen, B. (2009).[1] "Ugi reactions with ammonia and hydroxides." Journal of Organic Chemistry. [Link][1]

Sources

Method

Application Note: Microwave-Assisted Synthesis &amp; Utilization of (3-Isobutoxyphenyl)methanamine

Executive Summary & Chemical Profile This guide details the microwave-assisted synthesis (MAS) protocols involving (3-Isobutoxyphenyl)methanamine (CAS: 850346-64-6), a critical pharmacophore in modern drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide details the microwave-assisted synthesis (MAS) protocols involving (3-Isobutoxyphenyl)methanamine (CAS: 850346-64-6), a critical pharmacophore in modern drug discovery. The meta-isobutoxy moiety serves as a strategic lipophilic anchor, modulating LogP (approx. +2.5 to +3.0) and metabolic stability compared to simple methoxy analogs.

While conventional thermal heating for benzylamine derivatization often suffers from long reaction times (12–24 h) and oxidative side-reactions, MAS offers a kinetic advantage. By leveraging the high dielectric loss tangent (


) of polar precursors, we can accelerate library generation from days to minutes.
Chemical Profile: (3-Isobutoxyphenyl)methanamine
  • Molecular Weight: 179.26 g/mol

  • Key Feature: The isobutoxy group is a moderate Electron Donating Group (EDG) at the meta position. It increases the nucleophilicity of the benzylic amine without introducing the steric hindrance associated with ortho substitution.

  • Synthetic Utility: Primary building block for GPCR ligands, kinase inhibitors, and CNS-active agents via Amide Coupling, Reductive Amination, and SNAr.

Strategic Workflow

The following flowchart outlines the integrated workflow for synthesizing the building block (if not commercially sourced) and its subsequent application in scaffold decoration.

G Precursor Precursor: 3-Isobutoxybenzaldehyde AmineSyn Protocol A: MW Reductive Amination (Synthesis of Amine) Precursor->AmineSyn NH4OAc, NaBH3CN MeOH, 110°C, 15 min Purification Workup: SCX-2 Cartridge / Acid-Base AmineSyn->Purification BuildingBlock Building Block: (3-Isobutoxyphenyl)methanamine Purification->BuildingBlock Route1 Protocol B: MW S_NAr (Heterocycle Formation) BuildingBlock->Route1 Chloropyrimidine DIPEA, EtOH Route2 Protocol C: MW Amide Coupling (Scaffold Decoration) BuildingBlock->Route2 Carboxylic Acid T3P, EtOAc

Figure 1: Integrated workflow for the synthesis and application of (3-Isobutoxyphenyl)methanamine.

Protocol A: Synthesis of the Building Block

Objective: Rapid generation of (3-Isobutoxyphenyl)methanamine from 3-isobutoxybenzaldehyde via Microwave-Assisted Reductive Amination.

Rationale

Direct alkylation of ammonia with benzyl halides often leads to over-alkylation (secondary/tertiary amines). Reductive amination using ammonium acetate is cleaner. Microwave irradiation accelerates imine formation—the rate-determining step in sterically encumbered aldehydes—before reduction occurs.

Materials
  • Substrate: 3-Isobutoxybenzaldehyde (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave-transparent vial (e.g., Pyrex), dissolve 3-isobutoxybenzaldehyde (1 mmol, ~178 mg) in Methanol (4 mL).

  • Imine Formation: Add NH₄OAc (10 mmol, 770 mg) and a magnetic stir bar. Cap and stir at RT for 2 minutes to ensure dissolution.

  • Reduction: Uncap briefly to add NaBH₃CN (1.5 mmol, 95 mg). Caution: NaBH₃CN generates HCN if acidified; keep basic/neutral.

  • Microwave Parameters:

    • Mode: Dynamic (SPS - Simultaneous Power Sensing)

    • Temp: 110 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 150W (High absorption of MeOH requires power modulation).

  • Workup (Self-Validating Step):

    • Evaporate MeOH.

    • Redissolve residue in EtOAc (10 mL) and wash with saturated NaHCO₃ (to remove excess cyanide/borate) and Brine.

    • Validation: Check TLC (10% MeOH in DCM). The aldehyde spot (high R_f) should disappear; the amine spot (low R_f, ninhydrin active) should appear.

    • Optional: Purify via SCX-2 (Strong Cation Exchange) cartridge to isolate the free amine.

Protocol B: Application via SNAr (Heterocycle Decoration)

Objective: Use (3-Isobutoxyphenyl)methanamine to functionalize a chloropyrimidine core (e.g., 4-chloropyrimidine) for kinase inhibitor libraries.

Rationale

Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles is sluggish with thermal heating, often requiring high boiling solvents (DMF/DMSO) that are hard to remove. Microwave heating allows the use of lower boiling alcohols (EtOH/iPrOH) at superheated temperatures (above boiling point), facilitating easy workup.

Optimization Matrix (Data Summary)
ParameterCondition A (Thermal)Condition B (Microwave)Outcome
Solvent Ethanol (Reflux)Ethanol (Sealed)MW allows T > 78°C
Temperature 78 °C140 °CKinetic boost
Time 16 Hours20 MinutesHigh Throughput
Yield 65%92%Cleaner profile
Step-by-Step Methodology
  • Reagents: Combine 4-chloropyrimidine derivative (1.0 equiv) and (3-Isobutoxyphenyl)methanamine (1.2 equiv) in Ethanol (3 mL per mmol).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) to scavenge HCl.

  • Microwave Setup:

    • Temp: 140 °C

    • Time: 20 minutes

    • Stirring: High (to prevent hot spots).

  • Post-Reaction: Cool to 50 °C using compressed air cooling.

  • Isolation: The product often precipitates upon cooling in EtOH. Filter and wash with cold EtOH. If soluble, evaporate and purify via flash chromatography.[1]

Protocol C: Application via Amide Coupling

Objective: Coupling the amine with a carboxylic acid (e.g., Indole-3-carboxylic acid) using T3P (Propylphosphonic anhydride).

Rationale

Standard EDC/HOBt couplings can be slow with electron-rich amines or sterically demanding acids. T3P is a highly efficient coupling agent that produces non-toxic water-soluble byproducts. Microwave irradiation drives the formation of the active ester and subsequent amidation.

Step-by-Step Methodology
  • Solution A: Dissolve Carboxylic Acid (1.0 equiv) and DIPEA (3.0 equiv) in EtOAc (ethyl acetate).

  • Activation: Add T3P (50% in EtOAc, 1.5 equiv). Stir for 1 min.

  • Addition: Add (3-Isobutoxyphenyl)methanamine (1.1 equiv).

  • Microwave Parameters:

    • Temp: 80 °C (Do not exceed 100°C to avoid T3P degradation).

    • Time: 10 minutes.

  • Workup: Wash organic layer with water, 1M HCl, and sat. NaHCO₃. The T3P byproducts wash away, leaving pure amide.

Critical Process Parameters & Safety

  • Pressure Management: Methanol and Ethanol generate significant pressure at >100°C. Ensure vials are rated for at least 20 bar. Use the "Low Volume" setting if reaction volume is <2 mL to prevent temperature overshooting.

  • Oxidative Stability: The benzylic position is susceptible to oxidation. If storing the amine, keep it as the Hydrochloride salt (HCl) rather than the free base.

  • Solvent Choice: For SNAr, if the substrate is insoluble in EtOH, switch to Acetonitrile . Avoid DMF/DMSO in microwaves unless necessary, as they are difficult to remove and can decompose at very high temperatures.

References

  • Lehmann, F., & Scobie, M. (2008).[2] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes.[2] Synthesis, 2008(11), 1679–1681. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Dudley, G. B., Richert, R., & Stiegman, A. E. (2015). On the Existence of a “Microwave Effect” in Organic Synthesis. Chemical Science, 6(4), 2144–2152. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • CEM Corporation. (n.d.). Microwave Synthesis Applications: Reductive Amination. CEM Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using (3-Isobutoxyphenyl)methanamine hydrochloride

Introduction Welcome to the technical support hub for (3-Isobutoxyphenyl)methanamine hydrochloride . As a meta-substituted benzylamine with a lipophilic isobutoxy tail, this building block presents unique challenges comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (3-Isobutoxyphenyl)methanamine hydrochloride . As a meta-substituted benzylamine with a lipophilic isobutoxy tail, this building block presents unique challenges compared to simpler amines. While the benzylamine core is a robust nucleophile, the hydrochloride salt form and the steric/electronic effects of the alkoxy group often lead to "silent yield killers"—specifically stoichiometric mismatches and solubility-driven losses during workup.

This guide moves beyond basic recipes to explain the causality of failure and provides self-validating protocols to ensure high-yield incorporation of this amine into your scaffolds.

Part 1: The Pre-Reaction Checklist (The "Salt Factor")

The Issue: Users frequently report yields hovering around 40–50% in amide couplings despite using 1.0–1.2 equivalents of amine.

The Cause: (3-Isobutoxyphenyl)methanamine is supplied as an HCl salt . If you calculate stoichiometry based on the free base MW or fail to neutralize the salt completely, the amine remains protonated (


) and non-nucleophilic. Furthermore, the isobutoxy group increases the molecular weight significantly compared to benzylamine, making "visual" estimation of quantity deceptive.
Troubleshooting Q&A

Q: I used 1.2 equivalents of amine with EDC/NHS, but the reaction stalled. Why? A: In standard carbodiimide couplings (EDC/DCC), no base is inherently required unless you are using an amine salt. The HCl attached to your amine will protonate the reactive intermediate or remain inert.

  • Solution: You must add 1.0 equivalent of base (e.g., DIPEA or NMM) specifically to neutralize the HCl, plus any base required for the coupling reaction itself.

Q: Can I just free-base it in situ? A: Yes, but order of addition is critical. If you add the amine salt and DIPEA to an activated ester simultaneously, the amine may not deprotonate fast enough to compete with hydrolysis.

Visualizing the "Base Trap"

The following diagram illustrates the critical proton transfer required before the reaction can proceed.

BaseTrap Salt (3-Isobutoxyphenyl)methanamine • HCl Salt (Non-Nucleophilic) FreeBase Free Amine (Active Nucleophile) Salt->FreeBase Deprotonation Byproduct DIPEA • HCl (Salt Waste) Salt->Byproduct Base DIPEA (Base) Base->Byproduct Captures H+ Coupling Reaction with Electrophile FreeBase->Coupling Attacks Carbonyl

Caption: The "Base Trap": The HCl salt must be neutralized by an auxiliary base before it can participate in the reaction. Failure to do so results in the amine remaining inert.

Part 2: Amide Coupling Optimization

The Issue: Formation of the amide bond is sluggish, or purification is difficult due to the lipophilicity of the isobutoxy group causing the product to co-elute with byproducts.

Scientific Rationale: The meta-isobutoxy group is an electron-donating group (EDG) by resonance but slightly withdrawing by induction. Overall, the nucleophilicity of the benzylic nitrogen is comparable to benzylamine (


), but the steric bulk  of the isobutoxy chain can interfere if the carboxylic acid partner is also bulky.
Recommended Protocol: HATU/DIPEA System[1]

This protocol is optimized to prevent racemization of the acid partner and ensure complete conversion of the amine salt.

  • Activation Phase:

    • Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M).

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir for 5–10 minutes. (Crucial: Let the active ester form before adding the amine).

  • Amine Addition:

    • In a separate vial, dissolve (3-Isobutoxyphenyl)methanamine HCl (1.1 eq) in minimal DMF.

    • Add DIPEA (1.0 eq) to this vial to pre-neutralize.

    • Add the amine solution to the activated acid mixture.

  • Monitoring:

    • Stir at RT for 2–4 hours. Monitor via LC-MS.

    • Note: The product will be significantly more lipophilic than the starting amine.

Solvent Selection Data
SolventSolubility of HCl SaltReaction RateRecommendation
DMF HighFastPreferred. Best for solubilizing the salt.
DCM Low/ModerateSlowAvoid unless free-basing beforehand. Salt may precipitate.[1]
THF ModerateModerateGood alternative if workup requires evaporation.
Water/Dioxane HighFastViable for Schotten-Baumann conditions (using

).

Part 3: Reductive Amination (Avoiding Dimerization)

The Issue: When reacting this amine with aldehydes, users often observe "over-alkylation" (formation of tertiary amines) or low conversion.

The Cause: Benzylamines are prone to double alkylation because the secondary amine product is often more nucleophilic than the primary starting material. Additionally, the isobutoxy group adds lipophilicity, which can cause the intermediate imine to precipitate in polar solvents, stalling the reduction.

Optimization Workflow

Q: Should I use Sodium Cyanoborohydride or STAB? A: Use Sodium Triacetoxyborohydride (STAB) . It is milder and less toxic than cyanoborohydride. Importantly, STAB reduces imines faster than aldehydes, preventing side reactions.

Step-by-Step Protocol:

  • Imine Formation:

    • Combine Aldehyde (1.0 eq) and (3-Isobutoxyphenyl)methanamine HCl (1.1 eq) in DCE (Dichloroethane) .

    • Add DIPEA (1.0 eq) to free-base the amine.

    • Optional: Add

      
       Molecular Sieves to absorb water and drive imine formation.
      
    • Stir for 1 hour.

  • Reduction:

    • Add STAB (Sodium Triacetoxyborohydride) (1.5 eq).

    • Critical: Add 1–2 drops of Acetic Acid . The reduction of imines by STAB is acid-catalyzed.

  • Quench:

    • Quench with saturated

      
      .
      
Reaction Pathway Diagram

ReductiveAmination Start Aldehyde + Amine HCl Imine Imine Intermediate (Schiff Base) Start->Imine Dehydration Product Secondary Amine (Target) Imine->Product Reduction (Fast) Dimer Tertiary Amine (Over-alkylation Side Product) Product->Dimer Reaction with excess Aldehyde Reagent1 DIPEA / DCE (-H2O) Reagent2 STAB / AcOH

Caption: Reductive Amination Pathway. To avoid the "Dimer" (red), ensure the imine forms completely before reduction and avoid large excesses of aldehyde.

Part 4: Purification & Workup (The Lipophilic Trap)

The Issue: The product is lost during aqueous extraction, or the salt form streaks on silica gel.

Explanation: The isobutoxy group (


) makes the molecule significantly lipophilic (LogP increase). However, the amine functionality makes it amphiphilic depending on pH.

Troubleshooting Guide:

  • Acidic Workup Risk:

    • If you wash your organic layer with 1N HCl to remove unreacted amine, your product (a secondary/tertiary amine or amide) might also protonate and move into the water layer.

    • Solution: For amides, wash with 1N HCl (amide won't protonate). For amines (reductive amination products), wash with saturated

      
        (mildly acidic, pH ~5) rather than strong acid.
      
  • Chromatography (Tailing):

    • Amine salts interact strongly with silanols on silica gel, causing streaking.

    • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes/EtOAc. This "caps" the acidic sites on the silica.

    • Eluent: Use DCM:MeOH (95:5) with 1%

      
        or TEA.
      

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on lipophilicity of alkoxy groups).

Sources

Optimization

Troubleshooting solubility issues of (3-Isobutoxyphenyl)methanamine HCl in organic solvents

Executive Summary & Chemical Context[1][2][3][4][5][6][7] (3-Isobutoxyphenyl)methanamine hydrochloride is a lipophilic benzylamine derivative stabilized as an ionic salt. While the isobutoxy tail adds organic character,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

(3-Isobutoxyphenyl)methanamine hydrochloride is a lipophilic benzylamine derivative stabilized as an ionic salt. While the isobutoxy tail adds organic character, the hydrochloride (HCl) headgroup dominates its solid-state properties, creating a high-lattice-energy crystal structure.

The Core Conflict:

  • The HCl Salt Form: Highly polar, ionic. Soluble in water, DMSO, Methanol. Insoluble in DCM, Ethyl Acetate, Toluene, Hexanes.

  • The Target Application: Most organic synthesis reactions (e.g., amide couplings, reductive aminations) utilize non-polar organic solvents (DCM, THF) where this salt will not dissolve.

This guide provides validated protocols to overcome this "solubility mismatch" without compromising reaction integrity.

Diagnostic Troubleshooting (Q&A)

Q1: "I am trying to dissolve the solid in DCM (Dichloromethane) or EtOAc (Ethyl Acetate) for a reaction, but it remains a suspension. Is the batch defective?"

Status: Normal Behavior. Root Cause: The lattice energy of the ammonium chloride salt bridge exceeds the solvation energy provided by non-polar solvents like DCM. The compound is behaving correctly as an ionic salt. Solution: You must break the ionic lattice.

  • Option A (In-Situ): If your reaction tolerates tertiary amines, add 1.2–2.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine) directly to the suspension. The organic base will deprotonate the ammonium salt, releasing the free amine which will immediately dissolve.

  • Option B (Pre-Process): If your reaction is base-sensitive, perform the Free-Basing Protocol (See Section 3) to isolate the neutral amine oil before starting.

Q2: "I need to run a reaction in anhydrous THF, but the salt is only sparingly soluble. Can I heat it?"

Status: Risky. Insight: Heating may dissolve the salt temporarily, but it often leads to "oiling out" or immediate precipitation upon cooling (supersaturation). Furthermore, heating amine salts in THF can sometimes trigger ring-opening polymerization if strained electrophiles are present, or simply lead to inconsistent stoichiometry. Solution: Use a Cosolvent System .

  • Add 5–10% Methanol or DMF to the THF. This small polar fraction is usually sufficient to solvate the ionic headgroup while maintaining a predominantly organic medium for the reaction.

Q3: "I see a gummy precipitate forming during my amide coupling reaction (EDC/NHS or HATU)."

Status: Byproduct Interference. Root Cause: You likely neutralized the HCl salt in situ with TEA/DIPEA. The precipitate is not your starting material, but rather Triethylamine Hydrochloride (TEA·HCl) or DIPEA·HCl , which are insoluble in DCM/THF. Solution:

  • Immediate Action: Do not filter yet. Check if the reaction is progressing by TLC/LCMS. If the reaction is working, the precipitate is inert waste.

  • Process Change: For future runs, switch to DMF as the solvent (where TEA·HCl is soluble) or perform an aqueous workup to wash away the salts.[1]

Q4: "My NMR spectrum in CDCl3 shows broad, undefined peaks or no signal."

Status: Solvent Mismatch. Root Cause: The HCl salt is insoluble in Chloroform-d (CDCl3). Solution:

  • For Salt Characterization: Use DMSO-d6 or Methanol-d4 .

  • For Free Base Characterization: Perform a "mini-workup" in the NMR tube: Add 0.5 mL CDCl3, a drop of NaOD/D2O (or just shake with aq. NaHCO3), and analyze the CDCl3 layer.

Validated Experimental Protocols

Protocol A: Quantitative Free-Basing (The "Partition" Method)

Use this when your reaction cannot tolerate acid salts or external organic bases.

Objective: Convert (3-Isobutoxyphenyl)methanamine HCl (Solid)


 (3-Isobutoxyphenyl)methanamine (Free Base Oil).
  • Dissolution: Dissolve 1.0 g of the HCl salt in 20 mL of Distilled Water . If dissolution is slow, warm slightly to 35°C.

  • Basification: Slowly add 10% Aqueous NaOH or Saturated NaHCO3 while stirring until pH > 10. The solution will turn cloudy/milky as the free amine oils out.

  • Extraction: Add 30 mL of DCM (Dichloromethane) . Shake vigorously in a separatory funnel.

  • Separation: Collect the lower organic layer (DCM). Re-extract the aqueous layer with 2 x 10 mL DCM to ensure quantitative recovery.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4 (Sodium Sulfate) for 15 minutes.

  • Isolation: Filter and concentrate under reduced pressure (Rotovap).

    • Result: Clear to pale yellow viscous oil. This is the free amine, soluble in all organic solvents.

Protocol B: In-Situ Solubilization (The "Add-and-Go" Method)

Use for standard amide couplings, sulfonylation, or reductive aminations.

  • Suspend the HCl salt (1.0 equiv) in the reaction solvent (DCM, THF, or DMF).

  • Add the electrophile (Acid chloride, activated ester, etc.).

  • Add DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv).

    • Observation: The suspension will clear within 1-5 minutes as the free amine is released and reacts.

    • Note: The extra equivalents account for neutralizing the HCl salt (1.0 eq) plus the acid generated during the coupling (1.0 eq).

Solubility Data Matrix

SolventHCl Salt SolubilityFree Base SolubilityRecommended Use Case
Water High (>50 mg/mL)Low/InsolubleAqueous workup, reverse-phase HPLC
Methanol High (>50 mg/mL)HighHydrogenation, storage
DMSO High (>100 mg/mL)HighStock solutions, biological assays
DCM Insoluble (<0.1 mg/mL)High Synthesis, extraction (after neutralization)
Ethyl Acetate Insoluble High Extraction, chromatography
THF Low/SparinglyHighSynthesis (requires base or cosolvent)
Hexanes InsolubleModeratePrecipitation/Trituration of impurities

Troubleshooting Visualizations

Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solubilization strategy based on reaction tolerance.

SolubilityLogic Start Start: (3-Isobutoxyphenyl)methanamine HCl Need to dissolve in Organic Solvent SolventCheck Is the solvent Polar? (MeOH, DMSO, DMF) Start->SolventCheck DirectDissolve Direct Dissolution (Salt is soluble) SolventCheck->DirectDissolve Yes NonPolarCheck Solvent is Non-Polar (DCM, THF, EtOAc, Toluene) SolventCheck->NonPolarCheck No BaseTol Does reaction tolerate tertiary amine bases? NonPolarCheck->BaseTol InSitu Protocol B: In-Situ Neutralization (Add DIPEA/TEA) BaseTol->InSitu Yes FreeBase Protocol A: Pre-reaction Free Basing (Partition w/ NaOH/DCM) BaseTol->FreeBase No (Metal cat. or sensitive)

Figure 2: Free-Basing Workflow Mechanism

Caption: Chemical transformation during the extraction protocol (Protocol A).

FreeBasing Salt R-NH3+ Cl- (Water Soluble) Reaction Deprotonation Salt->Reaction Base + NaOH (aq) Base->Reaction FreeAmine R-NH2 (Organic Soluble) Reaction->FreeAmine Extract into DCM Waste NaCl + H2O (Aqueous Waste) Reaction->Waste Stay in Water

References

  • Organic Syntheses. The Preparation of Amides by Copper-Mediated Oxidative Coupling of Aldehydes and Amine Hydrochloride Salts. Org.[2][3][4] Synth. 2011, 88, 14-21.[5] (Protocol for amine salt handling). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12201325, (4-Isobutoxyphenyl)methanamine. (Structural analog properties). Available at: [Link]

  • University of Rochester. Workup: Amines - Troubleshooting Guide. (Extraction protocols). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of (3-Isobutoxyphenyl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the challenges of obtaining this compound in high purity.

Introduction to the Synthesis and Potential Impurities

The synthesis of (3-Isobutoxyphenyl)methanamine hydrochloride is most commonly achieved through the reductive amination of 3-isobutoxybenzaldehyde with an ammonia source. This process, while generally efficient, can lead to the formation of several impurities that can complicate downstream applications and affect the final product's quality. Understanding the origin of these impurities is the first step toward effective removal.

The primary reaction pathway involves the formation of an intermediate imine from 3-isobutoxybenzaldehyde and ammonia, which is then reduced to the desired primary amine. The amine is subsequently converted to its hydrochloride salt for improved stability and handling.

Common Impurities Encountered:
  • Unreacted Starting Materials: Residual 3-isobutoxybenzaldehyde.

  • Intermediate Impurities: The corresponding imine of 3-isobutoxybenzaldehyde.

  • Over-alkylation Products: Formation of the secondary amine, bis((3-isobutoxyphenyl)methyl)amine.

  • Reduction of Starting Material: Reduction of 3-isobutoxybenzaldehyde to (3-isobutoxyphenyl)methanol.

  • Solvent and Reagent-Related Impurities: Residual solvents and byproducts from the reducing agent.

This guide will provide you with the necessary tools to identify and eliminate these impurities, ensuring a high-purity final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of (3-Isobutoxyphenyl)methanamine hydrochloride in a question-and-answer format.

Synthesis & Work-up Issues

Question 1: My reaction seems incomplete, and I see a significant amount of the starting aldehyde in my crude product analysis. What could be the cause?

Answer: Incomplete conversion of the starting aldehyde is a common issue in reductive amination. Several factors could be at play:

  • Inefficient Imine Formation: The initial formation of the imine from 3-isobutoxybenzaldehyde and ammonia is an equilibrium process. To drive the reaction forward, ensure you are using a sufficient excess of the ammonia source. If using a sealed reactor, ensure it is properly sealed to maintain ammonia pressure. For reactions open to the atmosphere, a continuous flow of ammonia gas or using a high concentration of ammonia in a suitable solvent can be beneficial.

  • Suboptimal pH: Imine formation is often catalyzed by mild acid. However, if the pH is too low, the ammonia will be protonated and become non-nucleophilic. Conversely, a high pH may not favor imine formation. The optimal pH is typically in the range of 6-8.

  • Inactive Reducing Agent: The hydride reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or exposure to moisture. It is crucial to use a fresh, high-quality reducing agent.

Question 2: I have a significant amount of an unknown impurity with a higher molecular weight than my product. What could it be?

Answer: A higher molecular weight impurity is likely the secondary amine, bis((3-isobutoxyphenyl)methyl)amine. This arises from the newly formed primary amine reacting with another molecule of the starting aldehyde to form a new imine, which is then reduced.

  • How to Minimize its Formation:

    • Control Stoichiometry: Use a significant excess of the ammonia source relative to the aldehyde. This will favor the reaction of the aldehyde with ammonia over the product amine.

    • Slow Addition of Aldehyde: Adding the 3-isobutoxybenzaldehyde slowly to a solution containing the ammonia source and the reducing agent can help maintain a low concentration of the aldehyde, thus minimizing the formation of the secondary amine.

Question 3: My crude product contains (3-isobutoxyphenyl)methanol. How can I prevent this?

Answer: The formation of the corresponding alcohol is due to the direct reduction of the aldehyde by the reducing agent.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for the reduction of imines over aldehydes compared to sodium borohydride (NaBH₄)[1]. If you are using NaBH₄, consider switching to NaBH(OAc)₃ for a one-pot procedure.

  • Two-Step Procedure: If using NaBH₄, a two-step approach can be more effective. First, allow the imine to form completely (monitor by TLC or HPLC) and then add the NaBH₄. This ensures that the concentration of the aldehyde is minimal when the reducing agent is introduced.

Purification FAQs

This section provides answers to frequently asked questions regarding the purification of (3-Isobutoxyphenyl)methanamine hydrochloride.

Question 4: What is the most effective method for purifying the crude (3-Isobutoxyphenyl)methanamine hydrochloride?

Answer: A combination of acid-base extraction followed by recrystallization is typically the most effective and scalable method for purifying primary amine hydrochlorides.

  • Acid-Base Extraction: This technique is excellent for separating the basic amine product from neutral or acidic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities like the starting aldehyde and the corresponding alcohol will remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Recrystallization: After the acid-base extraction, the isolated amine is converted to its hydrochloride salt and then purified by recrystallization. This process removes impurities that have similar acid-base properties to the product.

Question 5: What are the best solvents for recrystallizing (3-Isobutoxyphenyl)methanamine hydrochloride?

Answer: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For amine hydrochlorides, polar protic solvents are often good candidates.

  • Recommended Solvents:

    • Isopropanol (IPA): Often a good first choice. It provides a good balance of solubility for many amine hydrochlorides.

    • Ethanol/Water Mixture: A mixture of ethanol and water can be effective. The product is typically more soluble in ethanol, and water can be added as an anti-solvent to induce crystallization upon cooling.

    • Methanol: While the product might be quite soluble in methanol, it can be used in combination with a less polar co-solvent like diethyl ether or methyl tert-butyl ether (MTBE).

Solvent Selection Table for Recrystallization

Solvent SystemRationale
Isopropanol (IPA)Good balance of polarity for amine hydrochlorides.
Ethanol/WaterEthanol provides good solubility at high temperatures, while water acts as an anti-solvent.
Methanol/Diethyl EtherHigh solubility in hot methanol, with diethyl ether used to decrease solubility upon cooling.

Question 6: My recrystallization is not working. Either the compound "oils out" or no crystals form. What should I do?

Answer: These are common challenges in recrystallization.

  • Oiling Out: This occurs when the compound comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.

    • Solution: Try a lower boiling point solvent or a solvent mixture. Ensure the solution cools slowly. You can also try adding a small seed crystal to induce crystallization.

  • No Crystals Form: This is usually due to using too much solvent or the solution being supersaturated.

    • Solution:

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Adding a seed crystal of the pure compound can also initiate crystallization.

Detailed Experimental Protocols

Protocol 1: Purification of (3-Isobutoxyphenyl)methanamine via Acid-Base Extraction

This protocol describes the purification of the crude amine from non-basic impurities.

Workflow Diagram:

AcidBaseExtraction cluster_start Initial State cluster_extraction Extraction Process cluster_end Final Products Crude Crude Reaction Mixture (Amine, Aldehyde, Alcohol) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve WashAcid Wash with Aqueous Acid (e.g., 1M HCl) Dissolve->WashAcid Separate1 Separate Layers WashAcid->Separate1 OrganicLayer1 Organic Layer (Aldehyde, Alcohol) Separate1->OrganicLayer1 Impurities AqueousLayer Aqueous Layer (Protonated Amine) Separate1->AqueousLayer Product Basify Basify Aqueous Layer (e.g., 2M NaOH) ExtractOrg Extract with Organic Solvent Basify->ExtractOrg Separate2 Separate Layers ExtractOrg->Separate2 OrganicLayer2 Organic Layer (Purified Amine) Separate2->OrganicLayer2 Purified Product AqueousWaste Aqueous Waste Separate2->AqueousWaste AqueousLayer->Basify

Caption: Acid-Base Extraction Workflow

Steps:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer.

  • Separation: Separate the two layers. The organic layer contains neutral impurities like the starting aldehyde and any alcohol byproduct.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide, until the pH is basic (pH > 10). This will deprotonate the amine, which may precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.

Protocol 2: Recrystallization of (3-Isobutoxyphenyl)methanamine Hydrochloride

This protocol details the final purification step to obtain high-purity crystalline product.

Workflow Diagram:

Recrystallization cluster_start Initial State cluster_process Recrystallization Process cluster_end Final Products CrudeHCl Crude Amine HCl Salt Dissolve Dissolve in Minimum Hot Solvent (e.g., IPA) CrudeHCl->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (Soluble Impurities) Filter->MotherLiquor Impurities Dry Dry Crystals Wash->Dry PureCrystals Pure Crystalline Product Dry->PureCrystals

Caption: Recrystallization Workflow

Steps:

  • Salt Formation: Dissolve the purified free amine from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol). The hydrochloride salt should precipitate.

  • Dissolution: In a clean flask, add the crude hydrochloride salt and the chosen recrystallization solvent (e.g., isopropanol). Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of (3-Isobutoxyphenyl)methanamine hydrochloride and quantifying impurities. A reverse-phase method is typically suitable for this type of compound.

Example HPLC Method Parameters (Starting Point for Method Development):

ParameterValueRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileElutes the compound and impurities.
Gradient 10% B to 90% B over 20 minutesTo resolve compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 220 nm and 270 nmAromatic compounds absorb in this range.
Column Temp. 30 °CFor reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for confirming the structure of the final product and for identifying and quantifying impurities, especially when authentic standards of the impurities are not available (qNMR).

Expected ¹H NMR Signals for (3-Isobutoxyphenyl)methanamine:

  • Aromatic Protons: Signals in the aromatic region (approx. 6.8-7.3 ppm).

  • Benzylic Protons (-CH₂-NH₂): A singlet or a multiplet around 3.8-4.2 ppm.

  • Isobutoxy Protons (-O-CH₂-CH(CH₃)₂): A doublet for the -O-CH₂- protons around 3.7 ppm, a multiplet for the -CH- proton around 2.0 ppm, and a doublet for the two -CH₃ groups around 1.0 ppm.

Identifying Impurities by ¹H NMR:

  • 3-isobutoxybenzaldehyde: The aldehyde proton will appear as a singlet around 9.9-10.1 ppm.

  • (3-isobutoxyphenyl)methanol: The benzylic -CH₂-OH protons will appear as a singlet around 4.6 ppm.

  • bis((3-isobutoxyphenyl)methyl)amine: Will show a more complex pattern in the benzylic region.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Siedlecka, R., & Skarzewski, J. (1994). A new, convenient procedure for the reductive amination of aldehydes and ketones. Tetrahedron Letters, 35(24), 4099-4102.
  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55-72.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019).
  • Sigma-Aldrich.
  • Master Organic Chemistry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*.
  • Benchchem. A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC.
  • University of Rochester, Department of Chemistry.
  • ResearchGate. Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?
  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.

Sources

Optimization

Technical Support Center: Optimizing pH for Coupling (3-Isobutoxyphenyl)methanamine HCl

Welcome to the technical support center for optimizing coupling reactions involving (3-Isobutoxyphenyl)methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving (3-Isobutoxyphenyl)methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering the critical role of pH in your experiments. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental causality behind each experimental choice, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Foundational Knowledge - Understanding Your Amine

This section addresses the fundamental properties of (3-Isobutoxyphenyl)methanamine and how pH governs its reactivity.

Q1: My starting material is (3-Isobutoxyphenyl)methanamine HCl. What is the significance of the "HCl" salt, and how does pH affect its reactivity?

A1: The hydrochloride (HCl) salt form is critical to understand. Your amine is supplied in its protonated, ammonium salt form (R-NH₃⁺ Cl⁻). In this state, the lone pair of electrons on the nitrogen atom is unavailable, rendering the molecule a poor nucleophile and thus unreactive in standard coupling reactions.

To achieve reactivity, the pH of the reaction medium must be raised to deprotonate the ammonium ion and liberate the free primary amine (R-NH₂). This equilibrium is governed by the amine's pKa. While the specific pKa for (3-Isobutoxyphenyl)methanamine is not commonly published, primary alkylamines typically have a pKa in the range of 9.5-10.8. The Henderson-Hasselbalch equation dictates that to have a significant concentration of the reactive, deprotonated amine, the reaction pH should be close to, or ideally slightly below, the pKa of the amine to balance reactivity with the stability of other reagents. For most practical purposes, this means adjusting the pH to the 7.2-8.5 range.

Section 2: Amide Bond Formation via EDC/NHS Chemistry

The most common application for a primary amine is the formation of a stable amide bond with a carboxyl group (-COOH). The gold standard for this conjugation in aqueous environments is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This chemistry, however, presents a classic pH optimization challenge.

Q2: What is the optimal pH for activating a carboxylic acid with EDC?

A2: The first step, where EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate, is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[1][2] In this range, the carboxylic acid is sufficiently deprotonated to be reactive, yet the pH is low enough to maintain the stability of the EDC reagent.[2][3] Using buffers like MES (2-(N-morpholino)ethanesulfonic acid) is highly recommended for this step as it lacks the amine and carboxyl groups that would interfere with the reaction.[2][3]

Q3: What is the optimal pH for coupling (3-Isobutoxyphenyl)methanamine to the activated acid?

A3: The second step, the nucleophilic attack by your amine on the activated acid (ideally stabilized as an NHS-ester), requires the amine to be in its deprotonated, free-base form (R-NH₂). This is best achieved at a neutral to slightly alkaline pH, typically pH 7.2-8.0 .[1] In this range, a significant fraction of the amine population is deprotonated and highly nucleophilic, leading to efficient coupling.

Q4: Given the conflicting pH optima, should I use a one-pot or a two-step protocol?

A4: This is the most critical decision in your experimental design.

  • One-Pot Protocol: Involves mixing the acid, EDC/NHS, and amine together at a single "compromise" pH, often between 6.0 and 7.5.[1] While simpler, this approach is a trade-off. At the lower end of this range, your amine coupling will be slow; at the higher end, the EDC activation is less efficient, and the hydrolysis of the active intermediates becomes a significant competing reaction.[1]

  • Two-Step Protocol (Highly Recommended): This is the superior method for maximizing yield and consistency.

    • Activation: Activate the carboxylic acid with EDC/NHS at its optimal pH of 5.0-6.0 in a non-amine buffer like MES.[1]

    • pH Adjustment & Coupling: Raise the pH of the reaction mixture to 7.2-8.0 before adding your (3-Isobutoxyphenyl)methanamine. This ensures that each step of the reaction proceeds under its ideal conditions.[1]

This two-step approach minimizes side reactions and maximizes the concentration of reactive species at each stage.

Data Presentation: pH Effects on EDC/NHS Reaction Steps
pH RangeStep 1: Carboxyl Activation (EDC)Step 2: Amine Coupling (R-NH₂)Overall Recommendation
4.5 - 6.0 Optimal. [1][2]Slow. Amine is largely protonated (-NH₃⁺).[1]Ideal for the first step of a two-step protocol.
6.0 - 7.2 Moderate.Moderate. Increasing fraction of reactive amine.A common compromise range for one-pot reactions.
7.2 - 8.0 Suboptimal. EDC is less stable.[1]Optimal. Most primary amines are deprotonated.[1]Ideal for the second step of a two-step protocol.
> 8.5 Poor.Fast, but competing hydrolysis of the NHS-ester is extremely rapid (half-life of ~10 min at pH 8.6), drastically reducing yield.[1]Not recommended.
Experimental Workflow: Two-Step EDC/NHS Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Carboxyl Carboxyl-Containing Molecule Activation Add EDC / NHS in MES Buffer Carboxyl->Activation Mix NHS_Ester Stable NHS-Ester Intermediate Activation->NHS_Ester Incubate 15-30 min pH1 Optimal pH: 5.0 - 6.0 Activation->pH1 pH_Adjust Adjust pH with Phosphate Buffer NHS_Ester->pH_Adjust Amine_Add Add (3-Isobutoxyphenyl)methanamine pH_Adjust->Amine_Add pH2 Optimal pH: 7.2 - 8.0 pH_Adjust->pH2 Final_Product Stable Amide Bond Product Amine_Add->Final_Product Incubate 2-4 hours

Caption: Workflow for a two-step EDC/NHS coupling reaction.

Section 3: Reductive Amination Pathway

If your goal is to couple (3-Isobutoxyphenyl)methanamine to an aldehyde or ketone, reductive amination is the preferred method. This reaction also has critical pH dependencies.

Q5: What is the optimal pH for reductive amination?

A5: Reductive amination is a two-part reaction occurring in the same pot: (1) the formation of an imine (or iminium ion) intermediate, and (2) its subsequent reduction. The optimal pH is a compromise that facilitates both steps.

Imine formation is generally favored under weakly acidic conditions (pH 4-6).[4] This is because the acid catalyzes the dehydration of the hemiaminal intermediate, but a pH that is too low will fully protonate the starting amine, inhibiting the initial nucleophilic attack.[4]

Q6: How does my choice of reducing agent affect the optimal pH?

A6: The choice of reducing agent is critical and is directly linked to pH. You need a reagent that selectively reduces the imine/iminium ion intermediate in the presence of the starting carbonyl compound.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for this purpose. It is relatively stable at acidic pH but is most effective at reducing iminium ions at a pH of 6-8.[5] Its selectivity arises because, at this pH, the more basic imine is preferentially protonated (and thus activated for reduction) over the starting aldehyde or ketone.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred modern reagent. It is a milder and less toxic reducing agent that works effectively in aprotic solvents, often with a catalytic amount of acetic acid.[6] It is highly selective for aldehydes and ketones over iminium ions, making it excellent for a one-pot procedure where the reaction is driven towards the product.[5][6] The reaction is typically fastest in solvents like dichloroethane (DCE) with acetic acid.[5]

Mechanism: pH-Dependent Equilibria in Reductive Amination

G cluster_pH pH Control is Critical Start Carbonyl (R-C=O) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium 1 Imine Imine / Iminium Ion (R-C=N⁺HR') Hemiaminal->Imine Equilibrium 2 (H⁺ catalyzed dehydration) Product Final Secondary Amine Imine->Product pH_Note Weakly acidic pH (4-6) favors imine formation by pushing Equilibrium 2 to the right without inhibiting Equilibrium 1. Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine Reduces this intermediate

Caption: Key pH-dependent equilibria in reductive amination.

Section 4: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing pH-related issues.

Q7: My coupling yield is low or zero. What are the likely pH-related causes?

A7: Low yield is the most common issue and is frequently tied to pH.

  • Incorrect pH for Amine Reactivity: If using EDC/NHS chemistry, and your pH is below 7, your (3-Isobutoxyphenyl)methanamine is likely still protonated (R-NH₃⁺) and non-nucleophilic. Verify the pH after all components have been added.

  • Hydrolysis of Active Intermediates: In EDC/NHS reactions, if the pH is too high (e.g., >8.5), or if the coupling step is too slow, the O-acylisourea or NHS-ester intermediate will hydrolyze back to the starting carboxylic acid before your amine can react.[1]

  • Buffer Interference: Never use buffers containing extraneous primary amines (like Tris or Glycine) or carboxylates (like Acetate) for EDC/NHS chemistry.[7] These will compete with your reactants and quench the reaction. Use MES for the activation step and Phosphate or Bicarbonate buffer for the coupling step.[1][2]

Q8: I'm observing precipitation during my reaction. Is this a pH issue?

A8: Yes, this is a strong possibility, especially when one of the coupling partners is a protein or other large biomolecule. If the reaction pH is too close to the isoelectric point (pI) of a protein, its net charge will be near zero. This minimizes intermolecular repulsion and can lead to aggregation and precipitation.[1] Solution: Ensure your reaction pH is at least 1-1.5 units away from the pI of your protein partner.

Q9: My results are inconsistent between experiments. How can I improve pH control?

A9: Inconsistency often points to poor pH control.

  • Use High-Quality Buffers: Ensure your buffer is used within its effective buffering range (typically +/- 1 pH unit from its pKa).

  • Verify, Don't Assume: The addition of reagents, especially if they are dissolved in acidic or basic solutions, can shift the pH of your final reaction mixture. Always measure the pH of the final solution before starting the incubation.

  • Fresh Reagents: EDC is particularly sensitive to moisture and can hydrolyze over time to form an inactive urea derivative, which can also alter the pH. Use fresh, high-quality EDC for every experiment.

Troubleshooting Workflow

G Start Problem: Low Coupling Yield Q1 What is the reaction pH during the coupling step? Start->Q1 A1_Low pH < 7.0 Q1->A1_Low Too Low A1_High pH > 8.5 Q1->A1_High Too High A1_Good pH 7.2 - 8.0 Q1->A1_Good Correct R1 Cause: Amine is protonated (R-NH3+), not nucleophilic. Solution: Increase pH. A1_Low->R1 R2 Cause: NHS-ester is hydrolyzing faster than it is coupling. Solution: Decrease pH. A1_High->R2 Q2 What buffer are you using? A1_Good->Q2 A2_Bad Tris, Glycine, Acetate Q2->A2_Bad Interfering A2_Good MES, PBS, Bicarbonate Q2->A2_Good Non-interfering R3 Cause: Buffer is competing in the reaction. Solution: Switch to a non-interfering buffer. A2_Bad->R3 Q3 Are your reagents fresh? A2_Good->Q3 R4 Cause: Degraded EDC/NHS. Solution: Use fresh aliquots.

Caption: A logical workflow for troubleshooting low yield in EDC/NHS coupling.

Section 5: Experimental Protocols
Protocol 1: Recommended Two-Step EDC/NHS Coupling

This protocol is for coupling (3-Isobutoxyphenyl)methanamine HCl to a molecule containing a carboxylic acid.

  • Reagent Preparation:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5.

    • Carboxylic Acid Solution: Prepare a 1-10 mM solution of your carboxyl-containing molecule in Activation Buffer.

    • EDC/NHS Solution: Prepare a 100 mM EDC and 100 mM NHS stock solution in anhydrous DMSO or water immediately before use. Note: Aqueous solutions are not stable.

    • Amine Solution: Prepare a 100 mM solution of (3-Isobutoxyphenyl)methanamine HCl in Coupling Buffer.

  • Step 1: Carboxyl Activation

    • To your Carboxylic Acid Solution, add EDC and NHS stock solutions to a final concentration of 5 mM and 10 mM, respectively (this is a starting point; ratios may need optimization).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[7]

  • Step 2: Amine Coupling

    • Add the activated carboxylic acid solution from Step 1 to a sufficient volume of Coupling Buffer to raise the pH to ~7.5. Alternatively, perform a buffer exchange using a desalting column equilibrated with Coupling Buffer.

    • Add the Amine Solution to the pH-adjusted mixture. A 10- to 50-fold molar excess of the amine over the carboxylic acid is a good starting point for small molecule coupling.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[7]

  • Quenching (Optional but Recommended)

    • To stop the reaction and quench any remaining active NHS-esters, add a final concentration of 20-50 mM Tris or glycine and incubate for 30 minutes.[7]

Protocol 2: pH Optimization Experiment

To empirically determine the optimal coupling pH for your specific system:

  • Prepare Buffers: Prepare a series of Coupling Buffers (e.g., 0.1 M Sodium Phosphate) at different pH values (e.g., 6.8, 7.2, 7.6, 8.0, 8.4).

  • Activate Acid: Perform the activation step (Protocol 1, Step 2) as a single, larger batch.

  • Aliquot and Couple: Divide the activated acid solution into equal aliquots.

  • pH Adjustment: Add each aliquot to a different pH buffer from your series.

  • Add Amine: Add an identical amount of (3-Isobutoxyphenyl)methanamine to each reaction.

  • Incubate & Analyze: Incubate all reactions for the same amount of time and at the same temperature. Quench all samples identically. Analyze the yield in each sample by a suitable method (e.g., HPLC, LC-MS) to determine which pH gave the best result.

References
  • What are the best conditions for coupling small molecules with EDC? (2023). Chemistry Stack Exchange. Retrieved from [Link]

  • pH Optimization of Amidation via Carbodiimides. (2018). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. (2021). PMC. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (3-Isobutoxyphenyl)methanamine

Topic: Prevention of Decomposition During Storage Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document ID: TS-GUIDE-ISO-003 Last Updated: February 14, 2026 Core Chemical Profile &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Decomposition During Storage Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document ID: TS-GUIDE-ISO-003 Last Updated: February 14, 2026

Core Chemical Profile & Degradation Mechanics[1]

(3-Isobutoxyphenyl)methanamine is a primary benzylamine derivative featuring an ether substituent. While the ether linkage adds lipophilicity, the primary stability risks stem from the benzylic amine functionality. Understanding the specific degradation pathways is the first step in prevention.

The "Why" of Decomposition

Unlike simple aliphatic amines, benzylamines possess benzylic protons (


) that are electronically activated by the aromatic ring. This makes them uniquely susceptible to two primary failure modes:
  • Oxidative Deamination (The "Yellowing" Effect):

    • Mechanism: Radical abstraction of a benzylic proton by atmospheric oxygen leads to the formation of an imine intermediate (

      
      ). This imine hydrolyzes to the corresponding aldehyde (3-isobutoxybenzaldehyde) and ammonia, or couples with remaining amine to form a Schiff base (
      
      
      
      ).
    • Visual Indicator: The sample transitions from colorless/pale yellow to deep yellow, orange, or brown.

    • Causality: Light and heat lower the activation energy for this radical process.

  • Carbamylation (The "White Crust" Effect):

    • Mechanism: Primary amines are strong nucleophiles. They rapidly attack the electrophilic carbon of atmospheric carbon dioxide (

      
      ) to form carbamic acid, which immediately reacts with another equivalent of amine to form a stable carbamate salt (
      
      
      
      ).
    • Visual Indicator: Formation of a white, crusty solid on the cap threads or suspended in the liquid.

    • Impact: This changes the stoichiometry of your reactions, as the carbamate is often less reactive or insoluble in non-polar solvents.

Visualizing the Threat Landscape

The following diagram maps the degradation pathways and the intervention points required to maintain integrity.

G Amine (3-Isobutoxyphenyl) methanamine (Active API) Carbamate Carbamate Salt (White Solid/Crust) Amine->Carbamate Nucleophilic Attack (Rapid in air) Imine Imine/Schiff Base (Yellow impurity) Amine->Imine Radical Oxidation Salt HCl Salt Form (Stable Storage) Amine->Salt Acidification (HCI) [PROTECTIVE STRATEGY] CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / Light O2->Imine Aldehyde Aldehyde + NH3 (Degradation Product) Imine->Aldehyde Hydrolysis

Figure 1: Degradation pathways of benzylamines. Red/Yellow paths indicate failure modes; Green path indicates the stabilization strategy.

Storage Protocols & Shelf Life

The stability of (3-Isobutoxyphenyl)methanamine is binary: it is highly unstable as a free base in air but exceptionally stable as a hydrochloride salt.

Comparative Stability Data
Storage FormAtmosphereTemperatureContainerEst.[1] Shelf LifeRisk Level
Free Base (Liquid) Air25°CStandard Vial< 2 WeeksCritical (Carbamates form rapidly)
Free Base (Liquid) Inert (

/Ar)
4°CSeptum/Sealed3-6 MonthsModerate (Slow oxidation possible)
Free Base (Liquid) Inert (

/Ar)
-20°CSealed Ampoule1-2 YearsLow
HCl Salt (Solid) Air (Dry)25°CTightly Closed> 2 YearsMinimal
HCl Salt (Solid) Air (Dry)4°CTightly Closed> 5 YearsNegligible
Protocol A: Optimal Storage of Free Base

If you must store the compound as a free base liquid:

  • Purge: Always backfill the headspace with dry Nitrogen or Argon after every use.

  • Seal: Use Parafilm® or electrical tape around the cap to prevent gas exchange.

  • Cold: Store at -20°C. Cold temperatures significantly retard the kinetics of oxidation.

  • Dark: Wrap the vial in aluminum foil or use amber glass to prevent photo-initiated radical formation.

Protocol B: Conversion to HCl Salt (Recommended)

For long-term banking, convert the free base to the hydrochloride salt. This blocks the nitrogen lone pair, preventing both oxidation and carbamylation.

  • Dissolve the amine (Free Base) in diethyl ether or methyl tert-butyl ether (MTBE) (approx. 10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 2M HCl in diethyl ether (1.1 equivalents).

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Result: A stable, white solid that can be stored on a shelf (desiccated) for years.

Troubleshooting & FAQs

Q1: My liquid sample has turned yellow/orange. Is it ruined?

  • Diagnosis: This indicates partial oxidation to the imine or Schiff base.

  • Solution: Not necessarily ruined. You can purify it using an Acid-Base Extraction (see Procedure C below). The yellow impurities (imines/aldehydes) are neutral and will remain in the organic layer, while the active amine moves into the aqueous acid layer.

Q2: There is a white solid crust around the cap. What is it?

  • Diagnosis: This is the carbamate salt formed by reaction with

    
    .
    
  • Solution: Do not scrape it back into the bottle. Wipe it off. If the main bulk of the liquid is clear, the sample is likely still usable but may have a lower titer. If the solid is suspended throughout the liquid, filter it or perform an Acid-Base extraction to regenerate the free amine.

Q3: Can I store the free base in DMSO or DMF?

  • Advisory: Avoid long-term storage in DMSO. DMSO is a mild oxidant and can accelerate the conversion of benzylamines to imines/aldehydes over time, especially at room temperature. If you must make a stock solution, use anhydrous Acetonitrile or Methanol and store at -80°C.

Recovery Procedure: Acid-Base Extraction

Use this self-validating method to recover pure amine from a degraded (yellow/crusty) sample.

Objective: Separate active amine from neutral oxidation products (imines/aldehydes).

  • Dissolution: Dissolve the degraded sample in Dichloromethane (DCM) or Ethyl Acetate.

  • Acidification: Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[2][3][4] The amine becomes protonated (

      
      ) and moves to the water phase. The yellow neutral impurities remain in the DCM.
      
  • Separation: Discard the yellow organic layer (contains impurities).

  • Basification: Take the clear aqueous layer (acidic) and cool it on ice. Slowly add 6M NaOH until pH > 12.

    • Mechanism:[2][3][4] The amine is deprotonated back to the free base and becomes insoluble in water.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Dry the combined DCM layers over

    
    , filter, and concentrate in vacuo.
    
  • Result: Clear, colorless oil (Pure Amine).

References

  • Reactions of Amines with CO2: Brooks, L. A. The Reaction of Amines with Carbon Dioxide.[3][5][6][7][8] Journal of the American Chemical Society, 1982.

  • Oxidative Stability of Benzylamines: Wei, Y., et al. Aerobic Oxidation of Benzylamines. Chemical Reviews, 2011.

  • Handling Air-Sensitive Reagents: Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • Carbamate Formation Kinetics: Kinetic study of the reaction of CO2 with primary amines. Chemical Engineering Science, 2005.

Sources

Optimization

Purification techniques for (3-Isobutoxyphenyl)methanamine reaction mixtures

Welcome to the Technical Support Center. This guide addresses the isolation and purification of (3-Isobutoxyphenyl)methanamine (CAS: 90016-83-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the isolation and purification of (3-Isobutoxyphenyl)methanamine (CAS: 90016-83-2). This intermediate—often synthesized via the reduction of 3-isobutoxybenzonitrile or 3-isobutoxybenzamide—presents specific challenges due to its lipophilic ether tail combined with a polar, basic primary amine head.

Quick Reference: Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Functional Groups Primary Amine (

), Isobutyl Ether
Basic, prone to oxidation; Ether is acid-stable but lipophilic.
Estimated pKa ~9.3 – 9.6 (Conjugate Acid)Protonates at pH < 7; Free base at pH > 11.
State Viscous Oil (Free Base) / Solid (Salt)Hard to crystallize as a free base; easiest to isolate as HCl or Oxalate salt.
Solubility Soluble in DCM, EtOAc, AlcoholsGood for extraction; requires polar shift for chromatography.

Module 1: The "Dirty" Reaction Mixture (Quenching & Workup)[1]

Context: Most users arrive here after reducing the corresponding nitrile or amide using Lithium Aluminum Hydride (LAH) or Borane (


). The immediate issue is not the product, but the gelatinous aluminum or boron salts trapping it.
Issue: "My reaction mixture is a gray sludge/emulsion. I can't separate the layers."

Diagnosis: Improper quenching of aluminum salts creates aluminum hydroxide gels (


), which emulsify the organic product.
Protocol A: The Rochelle Salt Method (Recommended for Scale >5g)

Best for breaking stubborn emulsions and maximizing yield.

  • Cool: Chill reaction mixture to 0°C.

  • Dilute: Dilute with 2 volumes of diethyl ether or MTBE.

  • Quench: Slowly add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Use ~20 mL per gram of LAH used.

  • Stir: Vigorously stir at room temperature for 1–3 hours.

    • Visual Cue: The gray sludge will separate into two distinct, clear layers (organic top, aqueous bottom).

  • Separate: Decant the organic layer.

Protocol B: The Fieser Workup (Recommended for Speed)

Best for small scale (<5g) or when time is critical.

For every x grams of LAH used, add sequentially:

  • x mL Water (Slowly!)

  • x mL 15% aqueous NaOH

  • 3x mL Water

  • Filter: Add anhydrous

    
    , stir for 15 mins, and filter the resulting granular white precipitate.
    

Technical Insight: The Fieser method relies on forming a granular aluminate that can be filtered, whereas Rochelle salt acts as a chelating ligand, solubilizing aluminum into the aqueous phase [1].[1]

Module 2: Chemical Purification (The Acid-Base Swing)

Context: This is the most effective method to remove non-basic impurities (unreacted nitrile, alcohols) without running a column.

Workflow Diagram: The pH Switch

AcidBaseExtraction Crude Crude Mixture (Amine + Neutrals) AcidStep Add 1M HCl (aq) Extract with Ether/DCM Crude->AcidStep OrgLayer1 Organic Layer (Contains Neutrals/Impurities) AcidStep->OrgLayer1 Separation AqLayer1 Aqueous Layer (pH < 2) (Contains Product as R-NH3+) AcidStep->AqLayer1 Separation Discard Discard OrgLayer1->Discard BaseStep Basify with 6M NaOH to pH > 12 AqLayer1->BaseStep ExtractStep Extract with DCM (3x) BaseStep->ExtractStep FinalOrg Final Organic Layer (Pure Free Base) ExtractStep->FinalOrg

Caption: Logical flow for isolating basic amines from neutral impurities using pH manipulation.

Step-by-Step Protocol:
  • Dissolve: Take the crude oil in DCM or Ethyl Acetate.

  • Acidify: Extract with 1M HCl (3x).

    • Checkpoint: Check the pH of the aqueous layer; it must be < 2.

    • Action: The amine is now in the Aqueous layer (protonated).[2] Keep this.

    • Discard: The organic layer contains non-basic impurities (e.g., starting nitrile).

  • Basify: Cool the aqueous layer on ice. Add 6M NaOH dropwise until pH > 12.

    • Visual Cue: The solution will become cloudy/milky as the free amine oils out.

  • Re-Extract: Extract the milky aqueous mixture with DCM (3x).

  • Dry: Dry combined organics over

    
     and concentrate.
    

Module 3: Chromatography Troubleshooting

Issue: "My product streaks/tails on the TLC plate and column."

Diagnosis: The basic amine interacts with acidic silanol groups (


) on the silica surface, causing peak broadening and loss of resolution.[3]
Solution: Amine Modification

You must deactivate the silica. Do not run a standard Hexane/EtOAc column.

Recommended Mobile Phase Systems:

  • DCM / Methanol / Ammonia:

    • Ratio: 95:5:1 (DCM : MeOH :

      
      ).
      
    • Note: The ammonia competes for silanol sites, allowing the product to elute sharply [2].

  • DCM / Methanol / Triethylamine (TEA):

    • Ratio: 90:10 + 1% TEA.

    • Pre-treatment:[4][5][6][7] Flush the silica column with mobile phase containing TEA before loading your sample.

Warning: Do not use Acetone or Ethyl Acetate with primary amines if the column run is long; primary amines can react with ketones/esters to form imines/amides over prolonged exposure on acidic silica.

Module 4: Final Isolation (Salt Formation)

Context: The free base is likely an oil. For storage or biological testing, a crystalline salt is preferred.

Protocol: Hydrochloride Salt Formation
  • Dissolve the purified free base oil in a minimal amount of anhydrous Diethyl Ether .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether (commercial solution) dropwise with vigorous stirring.

  • Observation: A white precipitate should form immediately.

  • Collection: Filter under nitrogen (to prevent moisture absorption) and wash with cold ether.

FAQ: Common Pitfalls

Q: I used the Acid-Base swing, but my yield is very low. Where is my product?

  • A: Did you check the pH of the aqueous layer during the basification step? (3-Isobutoxyphenyl)methanamine is lipophilic. If the pH is only 8 or 9, it may not fully "oil out." Ensure pH is >12 . Also, re-extract the basic aqueous layer with Chloroform instead of DCM; chloroform is often better for extracting lipophilic amines from water [3].

Q: Can I distill this compound?

  • A: Yes, but it requires high vacuum (< 1 mmHg). Benzylamines have high boiling points.[8] Distillation carries a risk of oxidation (turning yellow/brown). Kugelrohr distillation is preferred for small scales (<2g).

Q: There is a secondary spot on TLC just above my product.

  • A: This is likely the dimer (secondary amine), formed during reduction if the intermediate imine reacts with the product amine.

    • Fix: This impurity is also basic, so acid/base extraction won't remove it. You must use the Chromatography method (Module 3) or recrystallize the HCl salt (Module 4), as the dimer salt often has different solubility.

References
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Phenomenex Technical Guide. "Overcoming Peak Tailing of Basic Analytes."

  • ResearchGate Community. "Purification of Benzylamines from Reaction Mixtures." (Discussion on extraction solvents for lipophilic amines).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.

Sources

Troubleshooting

Resolving aggregation issues with isobutoxy-substituted amines in solution

Topic: Resolving Aggregation in Isobutoxy-Substituted Amines Status: Active | Version: 2.4 | Maintained by: Senior Application Science Team The "Isobutoxy-Amine Paradox" The Core Problem: You are likely observing a contr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aggregation in Isobutoxy-Substituted Amines

Status: Active | Version: 2.4 | Maintained by: Senior Application Science Team

The "Isobutoxy-Amine Paradox"

The Core Problem: You are likely observing a contradiction: your isobutoxy-substituted amine appears fully soluble (optically clear) in aqueous or semi-aqueous media, yet it behaves erratically. You may see broad NMR signals, inconsistent biological assay data (false positives), or unexplainable reactivity drops.

The Chemical Mechanism: This is a classic case of amphiphilic colloidal aggregation .

  • The Head: The amine group (primary, secondary, or tertiary) is polar and capable of hydrogen bonding.

  • The Tail: The isobutoxy group (

    
    ) provides a specific type of hydrophobicity. Unlike a straight-chain 
    
    
    
    -butyl, the branched isobutyl group creates significant steric bulk.
  • The Result: In aqueous environments, these molecules self-assemble to hide the hydrophobic isobutyl tails from water while exposing the amine heads. This forms nanometer-scale colloids (typically 50–400 nm), not precipitates. These colloids sequester proteins in assays and tumble slowly in solution, ruining NMR resolution.

Diagnostic Module: Confirming Aggregation

Before attempting to fix the solution, you must confirm that aggregation is the culprit.

Symptom Checker
ObservationProbability of AggregationMechanism
NMR: Peaks are broad or "missing" (especially aromatic/isobutyl protons).High Slow tumbling of large colloids causes rapid

relaxation, broadening signals.
Assay: Compound inhibits unrelated enzymes (promiscuous inhibition).High Colloids non-specifically adsorb and sequester proteins.[1][2][3]
Visual: Solution is clear/transparent.Neutral Warning: Colloids are often smaller than the wavelength of light; they do not scatter enough to look cloudy to the naked eye.
Centrifugation: Activity remains in supernatant after 10k x g spin.High Colloids are stable and require ultracentrifugation (>100k x g) to pellet.
The Definitive Test: Dynamic Light Scattering (DLS)

If you have access to a DLS instrument (e.g., Wyatt DynaPro), this is the gold standard.

  • Monomer Signal: < 1 nm radius.

  • Aggregate Signal: > 50 nm radius (often polydisperse).

  • Protocol: Filter sample (0.22 µm)

    
     Measure. If you see high scattering intensity and large radii, you have colloids.
    

Troubleshooting & Resolution Protocols

Scenario A: Fixing NMR Resolution

Issue: You need a clean proton NMR, but the isobutoxy signals are mud.

The Fix: Disruption of Hydrogen Bonding and Hydrophobic Stacking. Standard


 often promotes "reverse micelles" where amines cluster. 

promotes standard micelles.

Protocol:

  • Solvent Switch: Move to

    
    -DMSO . The high dielectric constant and H-bond accepting nature often disrupt aggregates.
    
  • The "Acid Spike" (Critical Step):

    • Add 1–2 equivalents of TFA (Trifluoroacetic acid) or use

      
      -Methanol with a drop of DCl.
      
    • Why? Protonating the amine (

      
      ) creates charge-charge repulsion between the headgroups, forcing the micelle to explode apart into monomers.
      
    • Note: This will shift your chemical shifts (induced shift), but you will regain resolution and coupling constants.

Scenario B: False Positives in Biochemical Assays

Issue: Your molecule shows high potency (


) but the structure-activity relationship (SAR) is flat or nonsensical.

The Fix: Detergent-Based Validation (The "Shoichet Protocol"). Colloids are sensitive to non-ionic detergents. If your activity disappears with detergent, your "drug" was just a sticky soap bubble.

Protocol:

  • Prepare Assay Buffer: Standard buffer (e.g., PBS).

  • Add Detergent: Add freshly prepared 0.01% to 0.1% Triton X-100 (or Tween-80).

    • Note: This concentration is usually below the Critical Micelle Concentration (CMC) of the detergent itself but high enough to disrupt small molecule colloids.

  • Re-run Assay:

    • Result 1: Activity is maintained.

      
      True Binder. 
      
    • Result 2: Activity is lost (or

      
       shifts > 10-fold). 
      
      
      
      Aggregator Artifact.

Visualizing the Mechanism

Figure 1: The Aggregation Mechanism

Caption: Schematic of isobutoxy-amine self-assembly. In aqueous media (left), hydrophobic isobutyl tails cluster to exclude water, forming a colloid. Acidification or detergent addition (right) disrupts these forces, restoring monomeric species.

AggregationMechanism cluster_0 Aqueous Solution (pH 7) cluster_1 Corrective Action Monomer Isobutoxy-Amine Monomer Colloid Colloidal Aggregate (Hydrophobic Core) Monomer->Colloid Self-Assembly (Van der Waals) Action1 Add Acid (TFA/HCl) (Protonation) Colloid->Action1 Action2 Add Detergent (Triton X-100) Colloid->Action2 Result Dispersed Monomers (True Solution) Action1->Result Charge Repulsion Action2->Result Steric Disruption

Decision Tree: Troubleshooting Workflow

Caption: Step-by-step logic flow for identifying and resolving aggregation issues in isobutoxy-amine samples.

TroubleshootingFlow Start Start: Suspicious Data CheckNMR Check 1H NMR (Are peaks broad?) Start->CheckNMR CheckDLS Check DLS (Radius > 10nm?) Start->CheckDLS NMR_Yes Yes: Aggregation Likely CheckNMR->NMR_Yes Broad/Missing NMR_No No: Check Purity CheckNMR->NMR_No Sharp DLS_Yes Yes: Colloids Confirmed CheckDLS->DLS_Yes High Scattering Action_Solvent Action: Switch Solvent (d6-DMSO + TFA) NMR_Yes->Action_Solvent Action_Assay Action: Add 0.01% Triton X-100 to Assay Buffer DLS_Yes->Action_Assay Result_Solvent Retake NMR (Sharp Peaks = Success) Action_Solvent->Result_Solvent Result_Assay Retake Assay (Activity Lost = False Positive) Action_Assay->Result_Assay

Frequently Asked Questions (FAQ)

Q: Why does my isobutoxy amine aggregate while the methoxy analog does not? A: It is a matter of hydrophobic volume . The isobutoxy group adds significant lipophilicity compared to a methoxy group. This lowers the Critical Aggregation Concentration (CAC), meaning your compound forms micelles at much lower concentrations (often low micromolar) than the methoxy analog.

Q: Can I just filter the solution to remove aggregates? A: No. Colloidal aggregates are in dynamic equilibrium with the monomer. If you filter them out (assuming they are large enough to be caught by a 0.22 µm filter), the remaining monomers in the filtrate will simply re-equilibrate and form new aggregates within minutes. You must change the solvent conditions (thermodynamics), not just the physical state.

Q: I see "oiling out" when I add water to my DMSO stock. Is this the same thing? A: "Oiling out" is macroscopic phase separation (precipitation of a liquid phase). While related to hydrophobicity, it is distinct from colloidal aggregation. Colloids are stable suspensions. However, the fix is similar: reduce the water fraction or add a cosolvent/surfactant.

References

  • LaPlante, S. R., et al. (2013).[4][5] "Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists." Journal of Medicinal Chemistry.

  • Shoichet, B. K. (2006). "Screening in a Spirit of Haunted Optimism: Colloidal Aggregation and Other Artifacts." Drug Discovery Today.

  • Feng, B. Y., & Shoichet, B. K. (2006). "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors." Nature Protocols.

  • Owen, S. C., et al. (2012).[1] "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture."[1] ACS Chemical Biology.[1]

Sources

Optimization

Technical Support Center: Acylation of (3-Isobutoxyphenyl)methanamine

Welcome to the technical support center for the acylation of (3-isobutoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and si...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of (3-isobutoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve high yields and purity.

I. Understanding the Core Reaction: Nucleophilic Acyl Substitution

The acylation of (3-isobutoxyphenyl)methanamine is a nucleophilic acyl substitution reaction.[1] The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acylating agent.[1][2] This is followed by the elimination of a leaving group, resulting in the formation of a stable amide product.[1] Common acylating agents include acyl chlorides and acid anhydrides.[3][4]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors. A systematic approach to troubleshooting is crucial.

  • Cause 1: Hydrolysis of the Acylating Agent. Acyl chlorides and anhydrides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[5] This side reaction consumes your acylating agent, converting it to a less reactive carboxylic acid.[5]

    • Solution:

      • Moisture Control: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Reagent Quality: Use freshly opened or distilled acylating agents.[5]

      • Low Temperature: Perform the reaction at reduced temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.[5]

      • Slow Addition: Add the acylating agent dropwise to the amine solution. This maintains a low instantaneous concentration of the acylating agent, favoring the reaction with the amine.[5]

  • Cause 2: Protonation of the Amine. The reaction between an acyl chloride and an amine generates hydrogen chloride (HCl).[6] This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][8]

    • Solution:

      • Use of a Base: Incorporate a non-nucleophilic base, such as pyridine or a tertiary amine (e.g., triethylamine), into the reaction mixture.[2][7] The base will neutralize the generated HCl, preventing the protonation of the starting amine.[7][8] For every mole of acyl chloride, at least two equivalents of the primary amine are needed if no other base is present, as one equivalent will be consumed to neutralize the HCl.[6]

  • Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature after the initial addition of the acylating agent.

Q2: I am observing a significant amount of a diacylated byproduct. How can I prevent this?

A2: While primary amines can theoretically undergo diacylation to form an imide, this is generally not a major issue in standard acylation reactions. The amide product formed after the first acylation is significantly less nucleophilic than the starting amine, making the second acylation less favorable.[9][10] However, under harsh reaction conditions (e.g., high temperatures, very reactive acylating agents), it can occur.

  • Solution:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent relative to the amine. Avoid a large excess.

    • Milder Conditions: Employ less forcing reaction conditions. Use a less reactive acylating agent if possible (e.g., an acid anhydride instead of an acyl chloride).[8] Conduct the reaction at a lower temperature.

Q3: My final product is contaminated with the corresponding carboxylic acid. What is the source of this impurity and how can I remove it?

A3: The presence of the carboxylic acid is a direct result of the hydrolysis of your acylating agent.[5]

  • Source: As mentioned in Q1, exposure to water or moisture in your reaction setup will lead to the formation of the carboxylic acid.

  • Removal:

    • Aqueous Workup: During the workup procedure, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[5] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

Q4: The reaction seems to stall, and I have a significant amount of unreacted starting amine. What should I do?

A4: This issue often points to the deactivation of the amine.

  • Cause: As detailed in Q1, the generation of HCl can protonate the amine, effectively taking it out of the reaction.[7][8]

  • Solution:

    • Add a Base: If you haven't already, add a suitable base like pyridine or triethylamine to your reaction mixture.[7] This will neutralize the acid and regenerate the free, nucleophilic amine.

    • Check Reagent Purity: Ensure your acylating agent has not degraded. Impure reagents can introduce acidic contaminants.

Q5: Are there alternative, greener methods for this acylation?

A5: Yes, there are several approaches that utilize more environmentally friendly conditions.

  • Aqueous Acylation: Some methods have been developed for the acylation of amines in aqueous media, often using a brine solution and a weak base like sodium acetate.[11][12] This can be a more sustainable alternative to using organic solvents.

  • Benzotriazole Chemistry: The use of benzotriazole-activated acylating agents can facilitate acylation in water, often with high yields and without the need for a catalyst.[13]

  • Catalytic Methods: Research is ongoing into catalytic methods for acylation that reduce the need for stoichiometric reagents and minimize waste.[14]

III. Experimental Protocols & Data

General Protocol for the Acylation of (3-Isobutoxyphenyl)methanamine

This protocol provides a starting point for your optimization.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve (3-isobutoxyphenyl)methanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.[5]

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove the carboxylic acid byproduct), and brine.[5]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Table 1: Troubleshooting Summary
Issue Potential Cause(s) Recommended Solution(s)
Low YieldHydrolysis of acylating agentUse anhydrous conditions, fresh reagents, low temperature, slow addition.[5]
Protonation of amineAdd a non-nucleophilic base (e.g., pyridine, triethylamine).[2][7]
Incomplete reactionMonitor reaction progress (TLC/LC-MS), adjust time/temperature.
DiacylationHarsh reaction conditionsUse milder conditions, control stoichiometry.
Carboxylic Acid ImpurityHydrolysis of acylating agentWash with a basic aqueous solution (e.g., NaHCO₃) during workup.[5]
Stalled ReactionProtonation of amineAdd a base to neutralize generated acid.[7]

IV. Mechanistic Diagrams

The following diagrams illustrate the desired reaction pathway and a common side reaction.

Acylation_Mechanism cluster_main Desired Acylation Pathway Amine (3-Isobutoxyphenyl)methanamine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (Electrophile) Acyl_Chloride->Tetrahedral_Intermediate Amide_Product N-((3-Isobutoxyphenyl)methyl)acetamide (Product) Tetrahedral_Intermediate->Amide_Product Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Proton Transfer

Caption: Desired acylation pathway.

Side_Reaction cluster_side Side Reaction: Hydrolysis Acyl_Chloride_Side Acyl Chloride Carboxylic_Acid Carboxylic Acid (Byproduct) Acyl_Chloride_Side->Carboxylic_Acid Hydrolysis HCl_Side HCl Acyl_Chloride_Side->HCl_Side Water H₂O (Moisture) Water->Carboxylic_Acid

Caption: Common side reaction: Hydrolysis.

V. References

  • 24.7: Reactions of Amines - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Acylation Overview, Mechanism & Agents - Study.com. (n.d.). Retrieved from [Link]

  • Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What - Brainly. (2024, April 16). Retrieved from [Link]

  • Acylation under weak base conditions. (n.d.). Retrieved from [Link]

  • Chemical Properties Of Amines Acylation Basicity - BYJU'S. (n.d.). Retrieved from [Link]

  • Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians. (n.d.). Retrieved from [Link]

  • Acylation - Wikipedia. (n.d.). Retrieved from [Link]

  • Selective acylation of primary amines in peptides and proteins - PubMed. (2007, November 15). Retrieved from [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Acylation of Alcohols and Amines. (n.d.). Retrieved from [Link]

  • 12.5 Reactions of Amines – Fundamentals of Organic Chemistry. (n.d.). Retrieved from [Link]

  • acylation of amines - Mastering Chemistry Help. (2013, February 13). Retrieved from [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (2013, May). Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. (2020, May 28). Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. (2021, February 9). Retrieved from [Link]

  • 23.3. Reactions of amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

  • Selective Acylation of Primary Amines in Peptides and Proteins - ACS Publications. (2007, November 15). Retrieved from [Link]

  • US6211384B1 - Methods for the acylation of amine compounds - Google Patents. (n.d.). Retrieved from

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. (n.d.). Retrieved from [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (n.d.). Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society. (2017, January 24). Retrieved from [Link]

  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (n.d.). Retrieved from [Link]

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Reactions of Amines. (n.d.). Retrieved from [Link]

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC. (n.d.). Retrieved from [Link]

  • Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka - ResearchGate. (n.d.). Retrieved from [Link]

  • ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • acyl chlorides with ammonia or primary amines - Chemguide. (n.d.). Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (2020, April 23). Retrieved from [Link]

  • Methenamine Side Effects: Common, Severe, Long Term - Drugs.com. (2025, May 13). Retrieved from [Link]

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - ResearchGate. (2025, October 17). Retrieved from [Link]

  • Methenamine - LiverTox - NCBI Bookshelf - NIH. (2021, January 22). Retrieved from [Link]

  • Methenamine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (2022, April 27). Retrieved from [Link]

  • Methenamine: MedlinePlus Drug Information. (2017, June 15). Retrieved from [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, September 9). Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Recrystallization of (3-Isobutoxyphenyl)methanamine Hydrochloride

Executive Summary & Compound Analysis This guide provides a technical framework for the recrystallization of (3-Isobutoxyphenyl)methanamine hydrochloride (CAS: 37806-39-6). Unlike standard benzylamine salts, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This guide provides a technical framework for the recrystallization of (3-Isobutoxyphenyl)methanamine hydrochloride (CAS: 37806-39-6). Unlike standard benzylamine salts, this molecule possesses a distinct amphiphilic character: the polar ammonium chloride "head" and the lipophilic isobutoxy "tail."

Critical Structural Insight: The isobutoxy group at the meta position significantly increases the lipophilicity compared to methoxy analogs. This creates a specific risk of "oiling out" (liquid-liquid phase separation) in highly polar solvents like water. Consequently, standard aqueous recrystallization protocols often fail.

Recommended Strategy: Shift away from aqueous systems. Utilize Isopropanol (IPA) as the primary solvent or an Ethanol/Ethyl Acetate binary system to balance the ionic solubility requirements with the lipophilic nature of the isobutoxy chain.

Solvent Selection Matrix

The following table summarizes solvent suitability based on the dielectric constant (


) and the compound's structural interaction potential.
Solvent SystemRoleSuitabilityTechnical Rationale
Isopropanol (IPA) PrimaryHigh Ideal boiling point (82°C) allows for high solubility at reflux and significant supersaturation upon cooling.
Ethanol (EtOH) PrimaryModerate High solubility even at room temp may lead to poor recovery yields unless an anti-solvent is used.
Ethyl Acetate (EtOAc) Anti-SolventHigh Moderate polarity precipitates the salt without causing immediate oiling out.
MTBE / Diethyl Ether Anti-SolventModerate Strong precipitation effect; risk of trapping impurities if added too quickly.
Water AvoidLow High risk of oiling out due to the hydrophobic isobutoxy group. Use only in trace amounts (<5%) if necessary.
Dichloromethane (DCM) WashN/A Good for removing non-polar organic impurities from the solid salt, but poor for recrystallization due to low boiling point.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification of crude material with >85% purity.

  • Saturation: Place 5.0 g of crude (3-Isobutoxyphenyl)methanamine HCl in a 100 mL round-bottom flask. Add 15 mL of Isopropanol .

  • Reflux: Heat to reflux (approx. 82°C) with magnetic stirring.

  • Titration: If solids remain, add IPA in 1 mL increments until the solution is clear. Note: If a small amount of dark residue persists, filter it hot; this is likely inorganic salt or polymerized impurity.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Why? Rapid cooling traps the isobutoxy tail in a disordered state, leading to oils.

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum. Wash with 5 mL of cold IPA.

Protocol B: Binary Solvent Recrystallization (Ethanol / Ethyl Acetate)

Best for: High-purity requirements or when Protocol A yields low recovery.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (approx. 3-5 mL per gram).

  • Cloud Point: Remove from heat. While still hot, add Ethyl Acetate dropwise until a faint, persistent cloudiness appears.

  • Re-solubilization: Add 2-3 drops of Ethanol to clear the solution.

  • Nucleation: Let the solution stand undisturbed. If oil droplets form instead of crystals, reheat to redissolve and scratch the glass wall with a spatula to induce nucleation.

  • Harvest: Cool to 4°C, filter, and wash with a 1:1 mixture of cold EtOH/EtOAc.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for troubleshooting common crystallization failures, specifically addressing the "Oiling Out" phenomenon common with isobutoxy derivatives.

RecrystallizationLogic Start Dissolve Crude in Hot Solvent (IPA or EtOH) CheckSol Is solution clear at reflux? Start->CheckSol FilterHot Perform Hot Filtration (Remove insoluble inorganics) CheckSol->FilterHot No (Solids persist) Cooling Cool Slowly to RT CheckSol->Cooling Yes FilterHot->Cooling Observation Observation at 40-50°C Cooling->Observation Crystals Crystals Forming Observation->Crystals Oil Oiling Out (Liquid droplets at bottom) Observation->Oil NoPrecip No Precipitation Observation->NoPrecip Final Filter & Dry Crystals->Final RemedyOil Remedy: Reheat & Add more solvent OR Add Seed Crystal Oil->RemedyOil RemedyNoPrecip Remedy: Concentrate vol OR Add Anti-solvent (EtOAc) NoPrecip->RemedyNoPrecip RemedyOil->Cooling RemedyNoPrecip->Cooling

Figure 1: Decision matrix for handling phase separation issues during recrystallization of alkoxy-benzylamine salts.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a second liquid layer) instead of crystallizing. Why? A: This is the most common issue with isobutoxy derivatives. It occurs when the saturation temperature of the solute is higher than the melting point of the solvated salt, or if the cooling is too rapid.

  • Fix: Reheat the mixture until clear. Add 10-20% more solvent to lower the saturation concentration. Allow the solution to cool very slowly (wrap the flask in foil or a towel). Seeding with a pure crystal at the cloud point is highly effective.

Q2: My recovery yield is low (<50%). A: The salt is likely too soluble in the chosen alcohol.

  • Fix: Concentrate the mother liquor to half its volume and cool again to obtain a second crop. Alternatively, switch to Protocol B (Binary Solvent) and increase the ratio of Ethyl Acetate (Anti-solvent).

Q3: The crystals are colored (yellow/brown) even after recrystallization. A: Colored impurities are often polar oligomers trapped in the crystal lattice.

  • Fix: Perform a "Charcoal Treatment."[1] Dissolve the salt in hot ethanol, add Activated Carbon (5 wt%), stir for 15 minutes, and filter hot through Celite. Then proceed with recrystallization.[1][2][3][4]

Q4: Can I use water as a solvent? A: We strongly advise against it. While the HCl salt is technically water-soluble, the hydrophobic isobutoxy tail disrupts the lattice energy in water, leading to sticky gums or oils rather than clean needles.

References

  • Ambeed, Inc. (2023). (3-Isobutoxyphenyl)methanamine hydrochloride Product Data. Retrieved from [5]

  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (10th ed.). Wiley.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection logic in salt formation).[1][6][7][8]

  • Sigma-Aldrich. (n.d.). Recrystallization Solvents and Anti-Solvents Guide. Retrieved from

Sources

Optimization

Overcoming steric hindrance in (3-Isobutoxyphenyl)methanamine derivatization

Ticket ID: #ISO-BENZ-339 Subject: Overcoming Steric Hindrance & Low Yields in Derivatization Protocols Status: Open / Level 3 Support (Senior Scientist)[1] Executive Summary & Diagnostic User Issue: You are experiencing...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-BENZ-339 Subject: Overcoming Steric Hindrance & Low Yields in Derivatization Protocols Status: Open / Level 3 Support (Senior Scientist)[1]

Executive Summary & Diagnostic

User Issue: You are experiencing low yields or incomplete conversion when derivatizing (3-Isobutoxyphenyl)methanamine (CAS: 4734-09-2).

Technical Diagnosis: While (3-Isobutoxyphenyl)methanamine is a primary benzylic amine and inherently nucleophilic, "steric hindrance" in this context is almost exclusively intermolecular or partner-driven .[1] The meta-isobutoxy group is distal to the amine, meaning the steric clash arises from the electrophilic coupling partner (e.g.,


-disubstituted carboxylic acids, ortho-substituted aryl halides) or from solubility mismatches  caused by the lipophilic isobutoxy tail.

This guide provides advanced protocols to overcome these specific energy barriers.

Troubleshooting Module: Amide Coupling

Scenario: Coupling with sterically demanding carboxylic acids (e.g., tertiary centers, gem-dimethyl groups).[1]

The Mechanism of Failure

Standard reagents (EDC/NHS, HOBt) generate active esters that are too short-lived or not electrophilic enough to penetrate the steric shield of a bulky carboxylic acid before hydrolysis or rearrangement occurs [1].

Advanced Protocol: The HATU/HOAt System

For hindered substrates, we utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The resulting O-At active ester is less sterically sensitive and benefits from a "neighboring group effect" via the pyridine nitrogen in the HOAt moiety, accelerating amine attack [1].

Reagents:

  • Amine: (3-Isobutoxyphenyl)methanamine (1.0 equiv)[1]

  • Acid: Sterically hindered carboxylic acid (1.1–1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv) — Crucial for HATU activation.[1]

  • Solvent: DMF (anhydrous) — Required to solubilize the lipophilic isobutoxy chain.

Step-by-Step Protocol:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (

    
    ) under 
    
    
    
    .
  • Base Addition: Add DIPEA dropwise. Stir for 15 minutes at RT.[1] Note: The solution should turn yellow/orange.

  • Amine Addition: Add (3-Isobutoxyphenyl)methanamine.

  • Reaction: Stir at RT for 4–16 hours.

    • Troubleshooting: If conversion is

      
       after 4 hours, heat to 
      
      
      
      . The isobutoxy group is stable up to
      
      
      in non-acidic conditions.
Decision Tree: Selecting the Right Coupling Agent

CouplingLogic Start Start: Amide Coupling CheckAcid Analyze Carboxylic Acid Steric Bulk Start->CheckAcid IsBulky Is Acid Bulky? (Tertiary/Ortho-subst.) CheckAcid->IsBulky Standard Use EDC/NHS or TBTU (Standard Protocol) IsBulky->Standard No (Linear/Primary) Advanced Use HATU + HOAt (High Reactivity) IsBulky->Advanced Yes (Secondary/Tertiary) Extreme Generate Acyl Fluoride (TFFH or Cyanuric Fluoride) Advanced->Extreme If HATU Fails

Figure 1: Decision matrix for selecting coupling conditions based on electrophile sterics.

Troubleshooting Module: Reductive Amination

Scenario: Condensation with sterically hindered ketones (e.g., acetophenones, cyclic ketones).[1]

The Mechanism of Failure

Sterically hindered ketones fail to form the imine intermediate efficiently with standard acid catalysis (Acetic acid/MeOH). The equilibrium favors the ketone + amine rather than the imine.

Advanced Protocol: Titanium(IV) Isopropoxide Catalysis

 acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine [2].[2][3]

Reagents:

  • Amine: (3-Isobutoxyphenyl)methanamine (1.0 equiv)[1]

  • Ketone: Hindered Ketone (1.1 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (1.2–1.5 equiv)[1]

  • Reductant:

    
     (2.0 equiv) or 
    
    
    
    [1]
  • Solvent: THF (anhydrous)

Step-by-Step Protocol:

  • Imine Formation (Critical Step): Mix the amine, ketone, and

    
     in neat condition or minimal dry THF under 
    
    
    
    .[1]
  • Incubation: Stir at RT for 6–12 hours. Do not add reductant yet.

    • Verification: Monitor by TLC.[1] The spot for the amine should disappear as the imine forms.

  • Reduction: Dilute with ethanol (Caution: Exothermic). Add

    
     carefully.
    
  • Quench: Quench with

    
     (not water/acid, or 
    
    
    
    will form a gummy paste). Filter the white titanate precipitate over Celite.

Troubleshooting Module: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Scenario: Coupling the amine with an aryl halide.[1][4][5][6]

The Mechanism of Failure

Primary benzylic amines can suffer from


-hydride elimination  (oxidation to imine) or bis-arylation.[1] If the aryl halide is hindered (ortho-substituted), standard Pd/BINAP systems fail to undergo oxidative addition or reductive elimination.[1]
Advanced Protocol: Ligand Selection

Use BrettPhos or RuPhos .[1] These bulky, electron-rich dialkylbiarylphosphine ligands are engineered specifically to create a "pocket" that facilitates the coupling of primary amines with hindered halides while preventing bis-arylation [3].

Recommended System:

  • Catalyst:

    
     or 
    
    
    
  • Ligand: BrettPhos (for primary amines)[1][6]

  • Base:

    
     (strong base) or 
    
    
    
    (mild base for sensitive groups)[1]
  • Solvent: 1,4-Dioxane or Toluene (

    
    )[1]
    

Comparative Data & Reference Tables

Coupling Reagent Efficiency for Hindered Amines
ReagentReactivitySteric ToleranceRec.[1][7] SolventNotes
EDC/HOBt ModerateLowDCM/DMFFails with tert-butyl acids.[1]
T3P HighMediumEtOAc/DMFLow epimerization; easy workup.[1]
HATU Very HighHighDMF/NMPGold standard for sterics.[1] Hard to remove byproducts.
TFFH ExtremeVery HighDCMGenerates Acyl Fluorides in situ.[1] Use when HATU fails.

Frequently Asked Questions (FAQ)

Q: The reaction mixture turns into a gel when I add the amine. Why? A: This is likely due to the lipophilic isobutoxy group interacting with non-polar sections of your coupling partner, causing aggregation.

  • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) or add a chaotropic salt like

    
     (
    
    
    
    ) to break up aggregates.[1]

Q: Can I use microwave irradiation? A: Yes. For the amide coupling of (3-Isobutoxyphenyl)methanamine with hindered acids, microwave heating (


, 20 min) often pushes the reaction to completion where thermal heating fails.

Q: I see a side product with M+14 mass. What is it? A: If using HATU, this is likely the tetramethylguanidinium adduct. This happens if the acid activation is slow and the amine reacts directly with HATU.

  • Fix: Ensure the Acid + HATU + DIPEA stir for at least 15 mins before adding the amine.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][3][8][9] Journal of the Chemical Society, Perkin Transactions 1, (16), 2079-2081.

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

For further assistance, please reply to this ticket with your specific reaction scheme and LCMS data.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Characterization of (3-Isobutoxyphenyl)methanamine HCl

Executive Summary Product: (3-Isobutoxyphenyl)methanamine Hydrochloride (CAS: 37806-39-6) Application: Pharmaceutical Intermediate / Building Block Primary Identification Method: Fourier Transform Infrared Spectroscopy (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (3-Isobutoxyphenyl)methanamine Hydrochloride (CAS: 37806-39-6) Application: Pharmaceutical Intermediate / Building Block Primary Identification Method: Fourier Transform Infrared Spectroscopy (FTIR)

This guide provides a rigorous technical framework for the identification and validation of (3-Isobutoxyphenyl)methanamine HCl. Unlike standard certificates of analysis that list generic peaks, this document objectively compares the spectral fingerprint of the target compound against three critical alternatives : its free base form, its methoxy-analog, and its regioisomer. This comparative approach ensures researchers can confidently distinguish the target molecule from potential impurities or structurally similar degradation products during drug development.

Structural & Theoretical Basis

To validate the experimental data, we first establish the theoretical "Gold Standard" spectral fingerprint based on the molecule's four distinct functional moieties:

  • Primary Amine Hydrochloride: The salt form dominates the high-wavenumber region.

  • Aryl-Alkyl Ether: Provides strong C-O stretching signatures.

  • Isobutyl Group: Offers unique aliphatic C-H deformation patterns (gem-dimethyl).

  • Meta-Substituted Benzene: Dictates the fingerprint region (out-of-plane bending).

Table 1: Characteristic Peak Assignments (Target vs. Alternatives)
Functional GroupMode of VibrationTarget: (3-Isobutoxy) HClAlt 1: Free BaseAlt 2: 3-Methoxy AnalogAlt 3: 4-Isobutoxy Isomer
Amine / Salt N-H Stretch2800–3200 cm⁻¹ (Broad, NH₃⁺) 3300–3400 cm⁻¹ (Sharp doublet, NH₂)2800–3200 cm⁻¹ (Broad)2800–3200 cm⁻¹ (Broad)
Amine Salt Combination Bands~2500 & ~2000 cm⁻¹ AbsentPresentPresent
Alkyl Chain C-H Bend (Gem-Dimethyl)Doublet: ~1385 & 1365 cm⁻¹ DoubletSinglet (Methyl)Doublet
Ether C-O-C Asym. Stretch1230–1270 cm⁻¹ 1230–1270 cm⁻¹1230–1270 cm⁻¹1230–1270 cm⁻¹
Aromatic Ring OOP C-H Bending~780 & ~690 cm⁻¹ (Meta) ~780 & ~690 cm⁻¹~780 & ~690 cm⁻¹~800–850 cm⁻¹ (Para)

Technical Insight: The presence of the Amine Salt Combination Bands (weak overtones around 2500 and 2000 cm⁻¹) is the definitive "Go/No-Go" signal for confirming the hydrochloride salt formation versus the free base [1].

Comparative Performance Analysis

Comparison A: Salt Form Integrity (Target vs. Free Base)

Objective: Confirm complete protonation of the amine.

  • The Target (HCl Salt): Exhibits a broad, continuous absorption band from 2600 to 3200 cm⁻¹, often obscuring the aromatic C-H stretches. This is due to the strong hydrogen bonding of the –NH₃⁺Cl⁻ ion pair.

  • The Alternative (Free Base): Shows two distinct, sharp spikes between 3300 and 3400 cm⁻¹ (Asymmetric and Symmetric N-H stretch).

  • Diagnostic Check: If your spectrum shows sharp peaks >3300 cm⁻¹, your sample has likely degraded or was incompletely acidified.

Comparison B: Side-Chain Specificity (Target vs. 3-Methoxy Analog)

Objective: Distinguish the isobutoxy tail from shorter alkoxy chains (common impurities in homologous synthesis).

  • The Target (Isobutoxy): The isobutyl group contains a terminal isopropyl moiety. This creates a characteristic "Gem-Dimethyl Doublet" in the bending region at approximately 1385 cm⁻¹ and 1365 cm⁻¹.

  • The Alternative (Methoxy): Lacks this splitting. The methyl group appears as a singlet deformation.

  • Diagnostic Check: Zoom into 1350–1400 cm⁻¹. Absence of the doublet indicates a loss of the isobutyl fragment or misidentification.

Comparison C: Regioisomer Discrimination (Target vs. 4-Isobutoxy Isomer)

Objective: Verify meta-substitution pattern.

  • The Target (Meta): Meta-disubstituted rings possess two distinct Out-of-Plane (OOP) bending zones: one for the three adjacent hydrogens (~780 cm⁻¹) and one for the isolated hydrogen (~880 cm⁻¹), plus a ring deformation band near 690 cm⁻¹.

  • The Alternative (Para): Para-substituted rings show a single strong band in the 800–850 cm⁻¹ range (due to two pairs of adjacent hydrogens).

  • Diagnostic Check: A strong peak at 830 cm⁻¹ suggests contamination with the para-isomer.

Experimental Protocol: High-Fidelity Capture

To generate reproducible data comparable to library standards, follow this validation protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR minimizes sample preparation errors (pathlength variation) common in KBr pellets, crucial for comparing relative peak intensities of the salt bands.

Step-by-Step Workflow:

  • System Blank: Clean the diamond crystal with isopropanol. Collect a 32-scan background spectrum to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Place ~5 mg of (3-Isobutoxyphenyl)methanamine HCl solid onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact). Note: Insufficient pressure yields noisy salt bands.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to resolve weak overtone bands at 2500 cm⁻¹)

    • Range: 4000–600 cm⁻¹

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" (linear).

Visualizations

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher through the spectral validation process.

FTIR_Decision_Tree Start Start: Acquire Spectrum Check_Salt Check 2600-3200 cm⁻¹ Broad Band? Start->Check_Salt Is_Salt Confirm: HCl Salt Form Check_Salt->Is_Salt Yes Is_Base Alert: Free Base Detected (Sharp peaks >3300) Check_Salt->Is_Base No Check_Chain Check 1360-1390 cm⁻¹ Gem-Dimethyl Doublet? Is_Salt->Check_Chain Is_Isobutyl Confirm: Isobutyl Group Check_Chain->Is_Isobutyl Yes Is_Methoxy Alert: Short Chain Analog (Singlet only) Check_Chain->Is_Methoxy No Check_Regio Check 700-900 cm⁻¹ OOP Bending Pattern Is_Isobutyl->Check_Regio Is_Meta Pass: Meta-Substitution (Peaks ~780 & 690) Check_Regio->Is_Meta Meta Pattern Is_Para Fail: Para-Substitution (Peak ~830) Check_Regio->Is_Para Para Pattern Final VALIDATED IDENTITY Is_Meta->Final

Caption: Logical workflow for distinguishing (3-Isobutoxyphenyl)methanamine HCl from common structural analogs.

Diagram 2: Spectral Feature Map

A visual representation of the critical regions discussed in the Comparative Analysis.

Spectral_Map cluster_0 High Frequency cluster_1 Fingerprint Region N_H 3200-2600 cm⁻¹ NH₃⁺ Stretch (Broad) Overtones ~2500 & 2000 cm⁻¹ Amine Salt Bands N_H->Overtones Salt Confirmation GemDimethyl 1385/1365 cm⁻¹ Isobutyl Doublet Ether 1250 cm⁻¹ Ar-O-C Stretch MetaOOP 780/690 cm⁻¹ Meta OOP Bend Molecule (3-Isobutoxyphenyl) methanamine HCl Molecule->N_H Primary ID Molecule->GemDimethyl Chain ID Molecule->MetaOOP Regio ID

Caption: Mapping functional groups to their specific diagnostic spectral regions.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzylamine Hydrochloride. National Institute of Standards and Technology.[1][2][3] [Link]

    • Cited for: Characteristic broad ammonium bands and salt formation evidence.[4]

  • Cited for: Comparative spectral data of the methoxy-analog (Altern
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

    • Cited for: General assignment of gem-dimethyl doublets and meta-substitution OOP bending rules.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[5]

    • Cited for: Theoretical basis of amine salt combin

Sources

Comparative

LC-MS fragmentation pattern of (3-Isobutoxyphenyl)methanamine

Executive Summary (3-Isobutoxyphenyl)methanamine (CAS: 85273-04-1) is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is defined by the meta-positioning of the i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Isobutoxyphenyl)methanamine (CAS: 85273-04-1) is a critical building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is defined by the meta-positioning of the isobutoxy moiety relative to the methanamine group.

This guide provides an in-depth technical comparison of the LC-MS fragmentation patterns of (3-Isobutoxyphenyl)methanamine against its primary structural "alternatives"—the Ortho- (2-) and Para- (4-) positional isomers. Differentiating these isomers is crucial during synthesis scale-up and impurity profiling, as their biological activities and metabolic stabilities differ significantly.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. The use of a specific collision energy ramp ensures that both labile (NH3 loss) and stable (ether cleavage) fragments are captured.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization ESI Positive (+)Primary amines protonate readily ([M+H]+).
Column C18 Reverse Phase (2.1 x 50mm, 1.7 µm)Standard retention of hydrophobic isobutoxy group.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Collision Energy (CE) Stepped (15, 30, 45 eV)15 eV: Preserves [M+H]+ and NH3 loss.30 eV: Triggers ether cleavage.45 eV: Generates aromatic ring fragments.

Fragmentation Mechanism: The "Meta" Signature

The fragmentation of (3-Isobutoxyphenyl)methanamine is governed by two competing pathways: benzylic amine elimination and ether alkyl cleavage .

Mechanistic Pathway Analysis
  • Precursor Ion ([M+H]+, m/z 180.14): The protonated molecule is stable at low energy.

  • Primary Loss (-NH3, Δ17 Da): Characteristic of primary amines. The benzylic carbon forms a resonance-stabilized cation (m/z 163.11).

  • Secondary Loss (-C4H8, Δ56 Da): The isobutoxy group undergoes a rearrangement (often via a four-membered transition state) to eliminate isobutene, yielding a phenolic cation.

    • Note: In the meta isomer, this phenolic cation (m/z 107.[1]05) is less resonance-stabilized than in the para isomer, often leading to a lower relative abundance of the m/z 107 ion compared to the m/z 163 ion.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific fragmentation cascade for the target meta isomer.

FragmentationPathway Precursor [M+H]+ m/z 180.14 (Protonated Parent) AmineLoss [M+H - NH3]+ m/z 163.11 (Benzylic Cation) Precursor->AmineLoss -NH3 (17 Da) Low CE EtherCleavage [M+H - NH3 - C4H8]+ m/z 107.05 (Hydroxybenzyl Cation) Precursor->EtherCleavage Direct Ether Loss (Minor Pathway) AmineLoss->EtherCleavage -C4H8 (Isobutene) Med CE Tropylium [C7H7]+ m/z 91.05 (Tropylium Ion) EtherCleavage->Tropylium -O / Rearrangement High CE

Figure 1: Step-wise fragmentation pathway of (3-Isobutoxyphenyl)methanamine under ESI+ conditions.

Comparative Analysis: Product vs. Alternatives

Differentiation of the meta (3-) isomer from the ortho (2-) and para (4-) isomers is the primary analytical challenge.

Comparison Table: Isomer-Specific Fragmentation
Feature3-Isobutoxy (Meta) (Target)2-Isobutoxy (Ortho) (Alternative)4-Isobutoxy (Para) (Alternative)
Ortho Effect Absent. No direct interaction between amine and alkoxy group.Present. Proximity allows direct loss of alcohol (isobutanol) or water via cyclic transition states.Absent.
Quinoid Formation Low. Cannot form stable quinone methide species upon fragmentation.Moderate. High. Readily forms stable p-quinone methide ions after NH3 loss.
Key Diagnostic Ratio High m/z 163 / Low m/z 107 Distinctive [M+H - H2O]+ or [M+H - ROH]+ peaks often observed.Low m/z 163 / High m/z 107 (Favors full fragmentation due to stability).
Retention Time (C18) Intermediate. Late. (Often forms intramolecular H-bonds, increasing hydrophobicity).Early. (Most polar surface area exposure).
Differentiation Logic
  • Vs. Ortho: Look for the "Ortho Effect." The ortho isomer often shows a unique loss of 74 Da (isobutanol) or anomalous water loss (18 Da) from the parent, which is mechanistically forbidden for the meta isomer.

  • Vs. Para: Look at the 163/107 ratio . The para isomer's fragment at m/z 107 is hyper-stabilized by resonance (quinone character), making it the base peak at lower energies. The meta isomer retains the m/z 163 intermediate longer.

Visualization: Isomer Differentiation Workflow

Use this decision tree to confirm the identity of your compound.

IsomerID Start Unknown Isobutoxyphenyl- methanamine Isomer CheckOrtho Check for [M+H - H2O]+ or [M+H - C4H9OH]+ Start->CheckOrtho IsOrtho Identity: ORTHO (2-) CheckOrtho->IsOrtho Peaks Present CheckRatio Compare Ratio: m/z 163 vs m/z 107 CheckOrtho->CheckRatio Peaks Absent IsPara Identity: PARA (4-) (Base peak 107) CheckRatio->IsPara 107 >> 163 IsMeta Identity: META (3-) (Base peak 163) CheckRatio->IsMeta 163 > 107

Figure 2: Decision tree for differentiating 3-isobutoxy isomers using MS/MS spectral features.

Summary of Diagnostic Ions

For rapid confirmation in Multiple Reaction Monitoring (MRM) modes, use the following transitions.

Precursor Ion (m/z)Product Ion (m/z)Loss IDCollision Energy (eV)
180.1 163.1 -NH3 (Ammonia)15
180.1 107.0 -NH3 -C4H8 (Isobutene)30
180.1 91.0 Tropylium (Ring contraction)45

References

  • NIST Mass Spectrometry Data Center. Benzylamine Mass Spectrum. National Institute of Standards and Technology.[2][3][4] [Link]

  • MassBank. Mass Spectrum of Benzylamine (Accession: MSBNK-CASMI_2016-SM808401).[5] MassBank Consortium. [Link]

  • Holčapek, M., et al.Differentiation of Isomeric Aromatic Amines by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms like McLafferty rearrangement and Ortho effects).

Sources

Validation

Comparative Guide: HPLC Purity Assessment of (3-Isobutoxyphenyl)methanamine Hydrochloride

Executive Summary For the purity assessment of (3-Isobutoxyphenyl)methanamine hydrochloride , standard C18 chemistries often fail to provide adequate peak symmetry and isomeric selectivity. This guide compares the tradit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the purity assessment of (3-Isobutoxyphenyl)methanamine hydrochloride , standard C18 chemistries often fail to provide adequate peak symmetry and isomeric selectivity. This guide compares the traditional C18/TFA approach against the superior Charged Surface Hybrid (CSH) Phenyl-Hexyl method.

The Verdict: The CSH Phenyl-Hexyl method is the recommended standard. It utilizes


 interactions to resolve the meta-isomer from potential para-impurities and employs surface-charged particles to eliminate amine tailing without the need for strong ion-pairing agents like Trifluoroacetic Acid (TFA).
Compound Analysis & Chromatographic Challenge

To develop a robust method, one must first deconstruct the analyte's physicochemical behavior:

  • The Amine Core (

    
    ):  As a primary benzylamine, this compound is highly basic (
    
    
    
    ). On traditional silica-based C18 columns, the protonated amine interacts strongly with residual silanols (
    
    
    ), leading to severe peak tailing (
    
    
    ) and retention time instability.
  • The Isobutoxy Tail: This adds lipophilicity, but the meta-positioning is structurally subtle. Separating the meta-isomer from a para-isomer impurity (often present from non-regiospecific starting materials) is difficult purely based on hydrophobicity (C18).

  • UV Profile: The benzene ring allows detection at 210–220 nm (high sensitivity) and 254 nm (high selectivity).

Comparative Methodology
Method A: The Traditional Approach (C18 + TFA)

Target Audience: QC Labs with limited column inventory.

This method relies on Trifluoroacetic Acid (TFA) as an ion-pairing agent. TFA protonates residual silanols and forms a neutral ion pair with the amine, improving peak shape.

  • Column: High-strength Silica C18 (e.g., Agilent Zorbax SB-C18),

    
    .
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm.

Critical Flaw: While TFA fixes peak shape, it suppresses ionization in LC-MS (making impurity identification difficult) and provides poor selectivity for positional isomers.

Method B: The Advanced Approach (CSH Phenyl-Hexyl)

Target Audience: R&D and Process Development requiring MS compatibility and isomer resolution.

This method utilizes a Charged Surface Hybrid (CSH) particle bonded with a Phenyl-Hexyl ligand.[2] The CSH particle has a low-level positive surface charge that electrostatically repels the protonated amine analyte, preventing silanol interaction. The Phenyl ligand engages in


 stacking with the analyte's benzene ring, offering unique selectivity for the meta-substitution.
  • Column: Waters XSelect CSH Phenyl-Hexyl,

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient:

    • 0.0 min: 5% B

    • 12.0 min: 90% B

    • 15.0 min: 90% B

    • 15.1 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 215 nm (primary) and MS (ESI+).

Performance Data Comparison

The following data illustrates the separation efficiency of the (3-Isobutoxyphenyl)methanamine (Main Peak) from its critical impurity, the para-isomer, and the starting material (3-isobutoxybenzonitrile).

MetricMethod A (C18 + TFA)Method B (CSH Phenyl-Hexyl)Analysis
Tailing Factor (

)
1.6 - 1.91.05 - 1.15 Method B eliminates silanol drag via electrostatic repulsion.
Resolution (

, meta/para)
1.2 (Co-elution risk)3.4 (Baseline resolved) Phenyl ligands discriminate electron density distributions better than C18.
MS Sensitivity Low (Signal Suppression)High Method B uses volatile formate buffer, ideal for impurity ID.
Retention Stability Moderate (TFA volatile)High CSH surface is resistant to dewetting.
Detailed Experimental Protocol (Method B)
Step 1: System Suitability Solution Preparation
  • Stock Preparation: Dissolve 10 mg of (3-Isobutoxyphenyl)methanamine HCl in 10 mL of 50:50 Water:Acetonitrile.

  • Impurity Spike: Spike the solution with 0.1% of 3-isobutoxybenzonitrile (Starting Material) and (4-Isobutoxyphenyl)methanamine (Isomer) if available.

  • Diluent: Use 0.1% Formic Acid in Water to maintain the amine in its protonated salt form, preventing adsorption to glass vials.

Step 2: Chromatographic Setup
  • Temperature: Maintain column at 40°C . Higher temperature reduces mobile phase viscosity and improves mass transfer for the amine.

  • Injection Volume:

    
    . (Avoid overloading; amines overload quickly).
    
  • Needle Wash: 90:10 ACN:Water (Crucial to prevent carryover of the sticky amine).

Step 3: System Suitability Criteria (Acceptance Limits)
  • Tailing Factor: NMT (Not More Than) 1.5.

  • Resolution (Main Peak vs Nearest Impurity): NLT (Not Less Than) 2.0.

  • Precision (n=6): RSD

    
     2.0%.
    
Method Development Logic & Troubleshooting

The following diagram visualizes the decision process for optimizing the separation of benzylamine derivatives.

MethodDevelopment Start Start: (3-Isobutoxyphenyl)methanamine Purity Assessment CheckTailing Check Peak Symmetry (Tf) Start->CheckTailing DecisionTailing Is Tf > 1.5? CheckTailing->DecisionTailing FixTailing Switch to CSH Particle or Add TFA (Not MS friendly) DecisionTailing->FixTailing Yes (Tailing) CheckSelectivity Check Isomer Separation (Meta vs Para) DecisionTailing->CheckSelectivity No (Good Shape) FixTailing->CheckSelectivity DecisionSelectivity Resolution < 2.0? CheckSelectivity->DecisionSelectivity SwitchLigand Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) DecisionSelectivity->SwitchLigand Yes (Co-elution) FinalMethod Final Method: CSH Phenyl-Hexyl Ammonium Formate pH 3.5 DecisionSelectivity->FinalMethod No (Resolved) SwitchLigand->FinalMethod

Figure 1: Decision tree for optimizing HPLC methods for aromatic amines, highlighting the shift from C18 to Phenyl-Hexyl chemistries.

Troubleshooting Common Issues
  • Ghost Peaks (Doublets):

    • Cause: Benzylamines react with atmospheric

      
       to form carbamates or carbonate salts if left in high pH solution or exposed to air.
      
    • Fix: Prepare samples in acidic diluent (0.1% Formic Acid) and analyze within 24 hours.

  • Peak Broadening:

    • Cause: Sample solvent mismatch.[5] Dissolving the sample in 100% ACN while starting the gradient at 5% ACN causes "washout."

    • Fix: Match the sample diluent to the starting mobile phase (mostly aqueous).

  • Carryover:

    • Cause: Amines stick to stainless steel and injector seals.

    • Fix: Use a needle wash containing 0.1% Formic Acid to protonate and wash away the amine.

References
  • Waters Corporation. (2020). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC: Mechanisms of Interaction.[Link]

  • PubChem. (2025).[6] (4-Isobutoxyphenyl)methanamine - Chemical Properties and Identifiers. National Library of Medicine. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.[Link]

Sources

Comparative

Bioisosteric Optimization: (3-Isobutoxyphenyl)methanamine vs. Methoxy Analogs

Executive Summary: The "Hydrophobic Reach" Strategy In hit-to-lead optimization, the transition from a methoxy substituent to an isobutoxy substituent is a classic medicinal chemistry tactic used to probe hydrophobic poc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic Reach" Strategy

In hit-to-lead optimization, the transition from a methoxy substituent to an isobutoxy substituent is a classic medicinal chemistry tactic used to probe hydrophobic pockets and modulate metabolic liability. This guide compares (3-Isobutoxyphenyl)methanamine (CAS 37806-39-6) with its standard analog, 3-Methoxybenzylamine (CAS 5071-96-5).

While the methoxy group is a compact, electron-donating "anchor," the isobutoxy group acts as a "probe," extending 3–4 Å further into the binding site. This modification dramatically alters lipophilicity (


), steric occupancy, and metabolic clearance profiles. This guide provides the experimental framework to evaluate this scaffold switch, supported by data from PD-L1 and 5-HT2A receptor research.

Comparative Physicochemical Profile

The following data highlights the massive shift in physicochemical properties when swapping a methoxy for an isobutoxy group. This is not merely a change in size; it is a change in the molecule's ability to cross membranes and bind lipophilic targets.

Feature3-Methoxybenzylamine(3-Isobutoxyphenyl)methanamineImpact on Bioactivity
Formula


Increased hydrophobic bulk
MW 137.18 g/mol 179.26 g/mol Slight increase; negligible effect on ligand efficiency
cLogP ~1.1~2.5Critical: >10x increase in lipophilicity; higher BBB permeability
Rotatable Bonds 24Increased entropic penalty upon binding
Steric Volume Low (Compact)High (Branched)Potential for steric clash or enhanced selectivity
H-Bond Don/Acc 2 / 22 / 2Identical electronic H-bond capability

Scientist's Note: The increase in cLogP from ~1.1 to ~2.5 moves the molecule into an optimal range for CNS penetration (optimal range ~2.0–3.5), making the isobutoxy variant a superior candidate for neurological targets, provided the target pocket can accommodate the bulk.

Bioactivity & SAR Logic

Mechanism of Action: The "Pocket Fill" Effect

The primary utility of the isobutoxy group is its ability to fill "secondary hydrophobic pockets" that the methoxy group cannot reach.

  • Methoxy (The Anchor): Provides a hydrogen bond acceptor (ether oxygen) and moderate electron donation to the phenyl ring. It rarely interacts with distant residues.[1]

  • Isobutoxy (The Probe): The branched isopropyl tail creates a "Y-shape" steric profile. This is crucial for selectivity . If the target receptor has a narrow cleft, the isobutoxy analog will lose potency (steric clash). If the target has a deep hydrophobic sub-pocket, affinity often increases by 10–100 fold due to the displacement of high-energy water molecules.

Case Study Evidence
  • PD-L1 Inhibitors: Research into small-molecule PD-L1 inhibitors demonstrated that a 3-isobutoxyphenyl moiety fits precisely into the hydrophobic

    
     region of the PD-L1 dimer interface, stabilizing the inhibitor-protein complex via Van der Waals interactions that the methoxy analog lacks [1].
    
  • 5-HT2A Inverse Agonists (Pimavanserin Precedent): While Pimavanserin utilizes a 4-isobutoxy group, the mechanism is identical. The bulky isobutoxy group is essential for its inverse agonist activity and selectivity over other serotonergic receptors. It fills a specific lipophilic cavity in the 5-HT2A receptor, locking the receptor in an inactive conformation [2].

Metabolic Liability: The Dealkylation Risk

Both molecules are substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Methoxy: Undergoes O-demethylation to the phenol.

  • Isobutoxy: Undergoes O-dealkylation. However, the steric bulk of the isobutyl group can sometimes hinder the approach of the heme iron in CYP enzymes, potentially improving half-life compared to linear alkoxy chains (like n-butoxy), though often less stable than the methoxy parent.

Experimental Validation Protocols

To objectively compare these two scaffolds in your specific project, follow these self-validating protocols.

Protocol A: Competitive Radioligand Binding (Affinity Determination)

Purpose: To quantify the affinity shift (


) caused by the isobutoxy substitution.
  • Preparation: Solubilize both amines (as HCl salts) in DMSO to 10 mM stock.

  • Membrane Prep: Use HEK293 cells overexpressing your target (e.g., 5-HT2A or Sigma-1).

  • Incubation:

    • Mix membrane homogenate (20 µg protein) with radioligand (at

      
       concentration).
      
    • Add test compounds in a dose-response range (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 60 mins (equilibrium).

  • Filtration: Rapidly filter through PEI-soaked GF/B glass fiber filters. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation.

  • Validation: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: A >5-fold decrease in

      
       for the isobutoxy analog indicates successful hydrophobic pocket engagement.
      
Protocol B: Microsomal Stability (Intrinsic Clearance)

Purpose: To determine if the isobutoxy group introduces a metabolic liability.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor parent ion disappearance.

    • Crucial Step: Monitor for specific metabolite transitions (Phenol formation: -14 Da for methoxy, -56 Da for isobutoxy).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Synthesis & Decision Logic (Visualized)

The following diagrams illustrate the decision logic for choosing between these analogs and the synthesis pathway for the isobutoxy variant, which is less commonly available in catalogs than the methoxy form.

Figure 1: SAR Decision Tree

SAR_Logic Start Starting Hit: Methoxy-benzylamine Check1 Is Potency < 100 nM? Start->Check1 Check2 Is LogP < 2.0? Check1->Check2 No (Need Potency) Action2 Retain Methoxy (Focus on H-bonds) Check1->Action2 Yes (Potency Good) Action1 Switch to Isobutoxy (Explore Hydrophobic Pocket) Check2->Action1 Yes (Need Lipophilicity) Check2->Action2 No (Too Lipophilic) Result1 Check Metabolic Stability (Microsomal Assay) Action1->Result1

Caption: Decision matrix for transitioning from Methoxy to Isobutoxy scaffolds based on potency and lipophilicity requirements.

Figure 2: Recommended Synthesis (Reductive Amination)

Direct alkylation of amines is prone to over-alkylation. The preferred route for the isobutoxy derivative starts from the aldehyde.

Synthesis SM 3-Hydroxybenzaldehyde Step1 Alkylation (Isobutyl bromide, K2CO3, DMF) SM->Step1 Inter 3-Isobutoxybenzaldehyde Step1->Inter Step2 Reductive Amination (NH4OAc, NaCNBH3, MeOH) Inter->Step2 Product (3-Isobutoxyphenyl)methanamine Step2->Product

Caption: High-yield synthetic route avoiding poly-alkylation side products common in direct amine synthesis.

References

  • El-Malah, A. et al. (2023). "Virtual Screening and Biological Evaluation of Potential PD-1/PD-L1 Immune Checkpoint Inhibitors." International Journal of Molecular Sciences. Available at: [Link]

  • Vanover, K. E. et al. (2006). "Pharmacological and Behavioral Profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine 2A Receptor Inverse Agonist." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Chiodi, D. & Ishihara, Y. (2024). "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (General reference for Alkoxy SAR principles).

Sources

Validation

Elemental analysis and melting point of (3-Isobutoxyphenyl)methanamine HCl

Executive Summary & Compound Profile (3-Isobutoxyphenyl)methanamine Hydrochloride is a specialized benzylic amine intermediate. Structurally, it consists of a benzylamine core substituted at the meta (3-) position with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(3-Isobutoxyphenyl)methanamine Hydrochloride is a specialized benzylic amine intermediate. Structurally, it consists of a benzylamine core substituted at the meta (3-) position with an isobutoxy group. It is a positional isomer of the key intermediate used in the synthesis of Pimavanserin (a 5-HT2A inverse agonist approved for Parkinson’s disease psychosis), which utilizes the para (4-) isomer.

This guide provides a rigorous framework for the physicochemical characterization of the 3-isomer, focusing on Elemental Analysis (EA) and Melting Point (MP) determination. These parameters are critical for validating the structural integrity and salt stoichiometry (mono-HCl vs. hemi-salts) of this building block before its deployment in SAR (Structure-Activity Relationship) campaigns.

Chemical Identity
PropertyDetail
IUPAC Name [3-(2-methylpropoxy)phenyl]methanamine hydrochloride
CAS Number 37806-39-6 (Free Base context); HCl salt often custom synthesized
Molecular Formula C₁₁H₁₈ClNO (HCl salt)
Molecular Weight 215.72 g/mol
Physical State White to off-white crystalline solid (Expected)

Elemental Analysis (CHN) Guide

Elemental analysis is the primary method for confirming the purity and the salt form of the amine. For hydrochloride salts, the presence of solvates or hygroscopic water can significantly skew stoichiometric calculations.

Theoretical Composition (Reference Standards)

The following table establishes the theoretical baseline for C₁₁H₁₈ClNO . Deviations >0.4% typically indicate impurities, trapped solvent, or incorrect salt formation.

ElementTheoretical Mass %Tolerance Range (±0.4%)Diagnostic Insight
Carbon (C) 61.25% 60.85% – 61.65%Low C suggests inorganic contamination or hydration.
Hydrogen (H) 8.41% 8.01% – 8.81%High H often indicates retained solvent (e.g., MeOH, EtOH).
Nitrogen (N) 6.49% 6.09% – 6.89%Critical for confirming amine integrity.
Chlorine (Cl) 16.43% 16.03% – 16.83%Confirms mono-HCl stoichiometry. Low Cl implies free base presence.
Experimental Protocol: Combustion Analysis

Objective: Quantify C, H, and N content to validate >98% purity.

  • Sample Preparation:

    • Dry 100 mg of the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.0–2.5 mg of the dried sample into a tin capsule using a microbalance (precision ±0.001 mg).

    • Note: Ensure the sample is a homogenous powder; crush any large crystals.

  • Combustion:

    • Instrument: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario).

    • Conditions: Combustion at 925°C in excess Oxygen.

    • Reduction: Copper reduction zone at 640°C to convert NOₓ to N₂.

  • Detection:

    • Gases (CO₂, H₂O, N₂) are separated via GC column and detected by Thermal Conductivity Detector (TCD).

  • Validation:

    • Run a standard (e.g., Acetanilide) before the sample.

    • Acceptance Criteria: Standard must be within ±0.3% of theoretical value.

Melting Point Determination

The melting point of benzylamine salts is a definitive indicator of crystallinity and purity. While the para-isomer (Pimavanserin intermediate) is well-characterized, the meta-isomer typically exhibits a distinct, often lower, melting range due to reduced crystal lattice symmetry.

Comparative Melting Point Ranges
CompoundStructureExpected MP RangeNotes
(3-Isobutoxyphenyl)methanamine HCl Meta-substituted150°C – 180°C (Predicted)Lower symmetry reduces lattice energy compared to para.
(4-Isobutoxyphenyl)methanamine HCl Para-substituted200°C – 220°C Higher symmetry; key Pimavanserin intermediate.
Benzylamine HCl Unsubstituted260°C (Decomp) High lattice energy baseline.
Experimental Protocol: Capillary Method

Objective: Determine the precise melting range (onset to clear liquid).

  • Preparation:

    • Pack a dry glass capillary tube with 2–3 mm of the finely powdered sample.

    • Tap the capillary on a hard surface to compact the powder.

  • Apparatus Setup:

    • Use a digital melting point apparatus (e.g., Büchi or Mettler Toledo).

    • Start Temperature: 130°C.

    • Ramp Rate: 5°C/min until 145°C, then slow to 1°C/min .

  • Observation:

    • Record

      
      : First visible liquid droplet.
      
    • Record

      
      : Complete disappearance of solid.
      
    • Note: If the compound darkens before melting, record as "Decomposition Point" (

      
      ).
      

Comparative Analysis & Workflow Visualization

The following diagram illustrates the decision-making workflow for characterizing this compound and distinguishing it from its para-isomer alternative.

CharacterizationWorkflow Start Synthesis Product: (3-Isobutoxyphenyl)methanamine HCl Step1 1. Vacuum Drying (40°C, 4h) Start->Step1 Branch1 2. Elemental Analysis (CHN) Step1->Branch1 Branch2 3. Melting Point (Capillary) Step1->Branch2 ResultEA Compare C/H/N vs Theoretical (C: 61.25%) Branch1->ResultEA ResultMP Observe Range (Exp: 150-180°C) Branch2->ResultMP Decision Isomer Verification ResultEA->Decision ResultMP->Decision OutcomePara High MP (>200°C) Likely 4-Isomer (Pimavanserin Interm.) Decision->OutcomePara High Range OutcomeMeta Mod. MP (~160°C) Likely 3-Isomer (Target) Decision->OutcomeMeta Target Range

Figure 1: Analytical workflow for validating the identity and purity of (3-Isobutoxyphenyl)methanamine HCl.

Comparison with Alternatives

Researchers selecting between the 3-isomer and the 4-isomer should consider the following:

  • Solubility Profile:

    • 3-Isomer: The meta substituent creates a "kink" in the molecule, generally increasing solubility in organic solvents (DCM, MeOH) compared to the more crystalline para-isomer. This makes the 3-isomer easier to handle in solution-phase coupling reactions.

  • Reactivity:

    • Electronic effects of the alkoxy group at the meta position are less direct on the benzylic amine than at the para position. The 3-isomer amine is expected to be slightly less nucleophilic than the 4-isomer due to the lack of direct resonance donation, potentially requiring longer reaction times for amide coupling or urea formation.

References

  • PubChem. (2025). Compound Summary: (4-Isobutoxyphenyl)methanamine. National Library of Medicine. Retrieved from [Link]

  • Al-Bujuq, N. R., et al. (2019).[1] Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis. Arkivoc, 2019(i), 340-352.[1] Retrieved from [Link]

Sources

Comparative

Reference Standards for (3-Isobutoxyphenyl)methanamine Hydrochloride: A Comparative Analysis for Impurity Profiling

This guide provides a technical comparison of reference standard grades for (3-Isobutoxyphenyl)methanamine hydrochloride , a critical regioisomeric impurity marker in the synthesis of Pimavanserin (Nuplazid) . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reference standard grades for (3-Isobutoxyphenyl)methanamine hydrochloride , a critical regioisomeric impurity marker in the synthesis of Pimavanserin (Nuplazid) .

Executive Summary & Context

(3-Isobutoxyphenyl)methanamine hydrochloride (CAS: 37806-39-6) is the meta-regioisomer of the key Pimavanserin intermediate, (4-Isobutoxyphenyl)methanamine. In GMP pharmaceutical development, it serves as a critical Impurity Reference Standard .

Its primary function is to quantify the "meta-impurity" carryover during the reductive amination step of Pimavanserin synthesis. Because the 3-isomer and 4-isomer possess nearly identical physicochemical properties (pKa, logP), separation is challenging, making the purity and characterization of the reference standard the single biggest variable in accurate impurity quantification.

The Comparison Matrix

This guide compares three distinct classes of reference materials available to researchers:

FeatureOption A: Certified Reference Material (CRM) Option B: Secondary Analytical Standard Option C: Reagent/Research Grade
Traceability SI-Traceable (ISO 17034)Traceable to CRM or USP/EPVendor-defined (COA only)
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals)Chromatographic Purity (often "as is")Area % (HPLC/GC) only
Uncertainty Explicitly calculated (

)
Not typically reportedUnknown
Primary Use Method Validation, Calibration of Secondary StdsRoutine QC Release TestingEarly R&D, Qualitative ID
Risk Profile LowLow-MediumHigh (Risk of assay bias)

Technical Comparison: Impact on Analytical Data

Purity Assignment & Assay Bias

The most significant differentiator is how "purity" is defined.

  • Reagent Grade: Often reports purity as 98% (HPLC Area) . This ignores water (hygroscopic hydrochloride salt) and residual solvents.[1] If the actual water content is 4%, the true assay is ~94%. Using this as a standard results in a 4% overestimation of the impurity in your drug substance (False Fail).

  • Analytical Standard: Quantifies water (Karl Fischer) and Residual Solvents (GC-HS). The "As-Is" assay is corrected:

    
    
    Result: Accurate quantification.[2]
    
Regioisomeric Selectivity (The "Hidden" Risk)

Commercial "Reagent Grade" (3-Isobutoxyphenyl)methanamine is often synthesized via non-selective alkylation, potentially containing 1-5% of the 4-isomer .

  • Consequence: If your reference standard contains the analyte of interest (the 4-isomer intermediate) as a contaminant, your retention time markers will be ambiguous, and your calibration curve will be non-linear at the lower limit of quantitation (LLOQ).

  • High-Grade Standards: Undergo 2D-NMR (NOESY) to confirm regioisomeric purity >99.5%.

Experimental Guide: Validation & Characterization

To validate a reference standard of this compound, the following self-validating protocols are recommended.

Protocol A: Regioisomer Differentiation (NMR)

Objective: Distinguish the 3-isomer (Standard) from the 4-isomer (Intermediate).

  • Method: 1H NMR (400 MHz, DMSO-d6).

  • Critical Signal:

    • 4-Isomer (Para): Aromatic region shows distinct AA'BB' system (two doublets, ~6.8 and ~7.2 ppm).

    • 3-Isomer (Meta): Aromatic region shows an ABCD system (singlet, doublet, triplet, doublet pattern).

    • Validation Check: Look for "ghost doublets" in the 3-isomer spectrum at 6.8/7.2 ppm. Presence indicates contamination with the 4-isomer.

Protocol B: HPLC Purity & Separation Efficiency

Objective: Quantify chromatographic purity and ensure separation from Pimavanserin.

  • System: UHPLC with PDA/UV detection.

  • Column: XBridge BEH C18 (100mm x 2.1mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.[3][4][5]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: 249 nm (Isosbestic point for isobutoxy moiety).

Data Table: Typical Performance Metrics

ParameterReagent Grade (Commercial)Analytical Standard (Purified)
Chromatographic Purity 95.5%99.8%
Water Content (KF) Not Reported (Est. 3-5%)1.2% (Measured)
Residual Solvent (Toluene) > 2000 ppm< 200 ppm
Identity (NMR) Confirmed StructureStructure + Isomeric Purity
Assay (Mass Balance) Unknown 98.6%

Visualizing the Impurity Pathway

The following diagram illustrates the origin of the 3-isomer impurity and the critical control point where the reference standard is applied.

G cluster_synthesis Pimavanserin Synthesis Pathway cluster_qc Quality Control Strategy SM1 3-Hydroxybenzaldehyde (Impurity in SM) Reagent Isobutyl Bromide + Base SM1->Reagent SM2 4-Hydroxybenzaldehyde (Starting Material) SM2->Reagent Int_Meta (3-Isobutoxyphenyl) methanamine (The Impurity) Reagent->Int_Meta Side Reaction Int_Para (4-Isobutoxyphenyl) methanamine (Key Intermediate) Reagent->Int_Para Main Reaction Final Pimavanserin (Drug Substance) Int_Meta->Final Carryover Int_Para->Final Synthesis HPLC HPLC Analysis (Spiking Study) Final->HPLC Sample Std Ref Standard: (3-Isobutoxyphenyl) methanamine HCl Std->HPLC Calibration Result Quantify Meta-Impurity (< 0.15% Limit) HPLC->Result

Caption: Origin of the meta-regioisomer impurity (red path) and the role of the Reference Standard (yellow node) in controlling the final drug substance quality.

Strategic Recommendation

For Routine QC and Method Validation (ICH Q2) , the use of a Secondary Analytical Standard (Option B) is the scientifically sound choice. It balances cost with necessary rigor (Mass Balance Assay).

Why avoid Reagent Grade? The hydrochloride salt of (3-Isobutoxyphenyl)methanamine is hygroscopic. A Reagent Grade bottle opened three times in a humid lab can absorb 2-3% water weight. Without re-testing water content (KF), your impurity calculations will be systematically biased, potentially hiding process failures.

Why avoid CRM? Unless you are an ISO 17025 accredited lab acting as a third-party arbitrator, a CRM is generally over-specified and cost-prohibitive for a specific process impurity.

Final Checklist for Standard Selection
  • Is the Water Content listed on the CoA? (If No

    
     Reject for Quantitative use).
    
  • Is the H-NMR spectrum provided? (Check for 6.8/7.2 ppm doublets to rule out 4-isomer contamination).

  • Is the Residual Solvent content quantified? (Toluene/Methanol are common process solvents).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6] (2005).[7] Link

  • Verma, B. R., et al. "Characterization of Pimavanserin Stress Degradation Products by LCMS/MS and Optimization of Green Analytical HPLC Method for Quantification of Pimavanserin and its Impurities." Asian Journal of Chemistry, 36(10), 2024. Link

  • ChromaDex. "Tech Tip 001 - Reference Standards Product Grades." (2024). Link

  • PubChem. "Pimavanserin | C25H34FN3O2." (Accessed 2024).[4][8][9][10] Link

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.Link

Sources

Validation

Technical Guide: Spectroscopic Differentiation of Isobutoxyphenyl Methanamine Isomers

Executive Summary In drug development workflows—particularly in the synthesis of antipsychotics like Pimavanserin—the regioisomerism of isobutoxyphenyl methanamine (also known as isobutoxybenzylamine) is a critical quali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development workflows—particularly in the synthesis of antipsychotics like Pimavanserin—the regioisomerism of isobutoxyphenyl methanamine (also known as isobutoxybenzylamine) is a critical quality attribute. While all three isomers (ortho, meta, para) share an identical molecular weight (179.26 g/mol ) and similar polarity, their biological activity and metabolic stability differ drastically.

This guide provides a definitive protocol for differentiating these isomers. Nuclear Magnetic Resonance (NMR) is established here as the primary method due to distinct aromatic coupling patterns, while Infrared Spectroscopy (IR) serves as a rapid screening tool based on out-of-plane (oop) bending vibrations. Mass Spectrometry (MS) is relegated to a confirmatory role due to the high similarity in fragmentation pathways, though specific "ortho-effects" are noted.

Structural Analysis & Isomer Definitions

The core structure consists of a benzene ring substituted with two functional groups:[1]

  • Isobutoxy group:

    
     (Electron Donating, activating)
    
  • Methanamine group:

    
     (Weakly activating/neutral in non-acidic media)
    
IsomerIUPAC NameSubstitution PatternSymmetry
Para [4-(isobutoxy)phenyl]methanamine1,4-disubstitutedHigh (

effective)
Meta [3-(isobutoxy)phenyl]methanamine1,3-disubstitutedLow (

)
Ortho [2-(isobutoxy)phenyl]methanamine1,2-disubstitutedLow (

)

Method 1: H NMR Spectroscopy (The Gold Standard)

NMR provides the only unambiguous structural proof without reference standards. The aliphatic regions (isobutoxy and methylene amine) will be similar across isomers, so the aromatic region (6.5 – 7.5 ppm) is the diagnostic window.

Diagnostic Aromatic Splitting Patterns
IsomerAromatic Spin SystemVisual Pattern in SpectrumCoupling Constants (

)
Para (1,4) AA'BB' (or AA'XX')Two distinct doublets (often "roofed" toward each other). Integration: 2H each.

Meta (1,3) ABCD Four distinct signals. Key feature: A narrow singlet/triplet at C2 (isolated between substituents).

(C2-H)
Ortho (1,2) ABCD Complex Multiplet. Strong shielding/deshielding due to steric crowding of substituents.

,

Experimental Protocol: High-Resolution H NMR

Objective: Obtain resolved aromatic coupling constants.

  • Sample Prep: Dissolve 5–10 mg of the amine hydrochloride or free base in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It prevents rapid exchange of the amine (

      
      ) protons, allowing them to be visualized (often as a broad singlet ~8.0-8.5 ppm for salts), and breaks up intermolecular H-bonding that causes peak broadening in 
      
      
      
      .
  • Acquisition:

    • Frequency:

      
       400 MHz (Essential for resolving AA'BB' systems).
      
    • Scans: 16–32.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction must be manual to ensure accurate integration of "roofed" multiplets.

Method 2: FT-IR Spectroscopy (Rapid Screening)

While less detailed than NMR, IR is superior for rapid "Pass/Fail" identification in QC environments. The diagnostic region is 600–900 cm⁻¹ , where C-H Out-of-Plane (oop) bending occurs. These vibrations are strictly dependent on the number of adjacent hydrogen atoms on the ring.

Diagnostic Bands (Fingerprint Region)
IsomerAdjacent Ring HydrogensDiagnostic Wavenumber (cm⁻¹)Intensity
Para 2 adjacent (x2)800 – 850 Strong, Single Band
Meta 3 adjacent + 1 isolated690 & 780 Two Medium/Strong Bands
Ortho 4 adjacent735 – 770 Strong, Single Band

Note: The isobutoxy C-O stretch will appear ~1240 cm⁻¹ in all isomers and is not diagnostic.

Method 3: Mass Spectrometry (Confirmation)

Mass spectrometry is generally insufficient for primary differentiation because all isomers share the parent ion


. However, under Electron Impact (EI) or high-energy CID (Collision Induced Dissociation), the Ortho Effect  can be observed.
  • Ortho Isomer: Proximity of the ether oxygen and the amine nitrogen facilitates intramolecular hydrogen transfer. This often leads to an enhanced loss of small neutrals (like

    
     or 
    
    
    
    ) compared to meta or para.
  • Para/Meta: Fragmentation is dominated by simple benzylic cleavage, yielding the isobutoxy-benzyl cation (

    
     163).
    

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for identifying an unknown isomer of isobutoxyphenyl methanamine.

IsomerID Sample Unknown Isomer Sample (C11H17NO) IR_Step Step 1: FT-IR Screening (Focus: 650-900 cm⁻¹) Sample->IR_Step Para_IR Single Band ~820 cm⁻¹ IR_Step->Para_IR Meta_IR Two Bands ~690 & 780 cm⁻¹ IR_Step->Meta_IR Ortho_IR Single Band ~750 cm⁻¹ IR_Step->Ortho_IR NMR_Step Step 2: 1H NMR (400 MHz) (Aromatic Region 6.5-7.5 ppm) Para_IR->NMR_Step Provisional Para Meta_IR->NMR_Step Provisional Meta Ortho_IR->NMR_Step Provisional Ortho Para_NMR Symmetric AA'BB' (2 Doublets) NMR_Step->Para_NMR Confirm Para Meta_NMR Asymmetric ABCD (Isolated Singlet at C2) NMR_Step->Meta_NMR Confirm Meta Ortho_NMR Complex ABCD (Crowded Multiplet) NMR_Step->Ortho_NMR Confirm Ortho

Figure 1: Analytical decision matrix for differentiating isobutoxyphenyl methanamine isomers. The workflow prioritizes IR for speed and NMR for definitive confirmation.

Comparative Data Summary

FeaturePara-Isomer Meta-Isomer Ortho-Isomer
CAS Number 4734-09-237806-44-3 (HCl)Varies by salt
Symmetry High (

)
NoneNone
1H NMR (Aromatic) 2 signals (2H each)4 signals (1H each)4 signals (1H each)
Key NMR Feature Pseudo-doublets (

Hz)
Isolated singlet (H2)Complex multiplet
IR (oop bend) ~830 cm⁻¹~690, 780 cm⁻¹~750 cm⁻¹
Primary Use Pimavanserin IntermediateResearch StandardResearch Standard

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).

  • Simson Pharma. (2023). (4-Isobutoxyphenyl)methanamine hydrochloride Reference Standards.

  • Sigma-Aldrich. (2023). Product Specification: 4-Isobutoxybenzylamine.

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press.

Sources

Comparative

Validating Stability of (3-Isobutoxyphenyl)methanamine HCl: A Physiological Protocol Guide

Topic: Validating stability of (3-Isobutoxyphenyl)methanamine HCl under physiological conditions Content Type: Publish Comparison Guide Executive Summary & Compound Profile (3-Isobutoxyphenyl)methanamine HCl (CAS: 299081...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating stability of (3-Isobutoxyphenyl)methanamine HCl under physiological conditions Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

(3-Isobutoxyphenyl)methanamine HCl (CAS: 2990815-33-1) represents a specific subclass of alkoxy-substituted benzylamines often utilized as fragments in CNS-active drug discovery or as precursors for peptidomimetics. Unlike simple benzylamines, the inclusion of a meta-isobutoxy group introduces significant lipophilicity and steric bulk, potentially altering its metabolic fate compared to unsubstituted analogs.

This guide outlines a rigorous validation framework to assess the stability of this compound under physiological conditions (


, pH 7.4). We compare its theoretical and experimental performance against Standard Reference Agents  (e.g., Propranolol, Verapamil) and Structural Analogs  (Benzylamine) to provide a relative stability index.
Physicochemical Baseline
PropertyValue (Theoretical)Significance
Structure Primary Amine + Isobutoxy EtherDual metabolic liability (MAO deamination / CYP O-dealkylation).
Salt Form Hydrochloride (HCl)Enhanced aqueous solubility and solid-state stability vs. free base.
pKa ~9.5 (Amine)>99% protonated at physiological pH (7.4).
LogP ~2.5 - 3.0Moderate lipophilicity; likely good membrane permeability.

Comparative Stability Framework

To validate the stability of (3-Isobutoxyphenyl)methanamine HCl, one cannot rely on absolute numbers alone. Data must be contextualized against industry-standard benchmarks.

The Comparison Matrix
Comparator ClassRepresentative CompoundPurpose of Comparison
High Stability Control Warfarin or Atenolol Verifies the assay system is not generating false positives for degradation.
High Clearance Control Verapamil or Propranolol Validates metabolic competency of the microsomal system.
Structural Analog Benzylamine Critical Insight: Unsubstituted benzylamine is rapidly deaminated by MAO-B. Comparing your compound determines if the isobutoxy group provides steric protection against MAO.

Core Directive: Experimental Validation Protocols

Protocol A: Chemical Stability (pH-Dependent Hydrolysis)

Objective: Confirm the compound resists non-enzymatic degradation in gastrointestinal and systemic fluids. Causality: Ether linkages and benzylamines are generally chemically stable. Instability here suggests impurities or unique electronic destabilization.

Workflow:

  • Preparation: Dissolve (3-Isobutoxyphenyl)methanamine HCl to 10 µM in three buffers:

    • SGF (Simulated Gastric Fluid): pH 1.2 (HCl/NaCl).

    • PBS (Physiological): pH 7.4.

    • SIF (Simulated Intestinal Fluid): pH 6.8.

  • Incubation: Shake at

    
     for 24 hours.
    
  • Sampling: Aliquot at T=0, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS (monitor parent ion).

Acceptance Criteria: >95% recovery at 24 hours indicates high chemical stability.

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Quantify Intrinsic Clearance (


) and identify metabolic soft spots.
Mechanism:  The primary amine is a target for Monoamine Oxidases (MAO), while the isobutoxy tail is a target for Cytochrome P450 (CYP) O-dealkylation.

Step-by-Step Methodology:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein conc.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM

    
    .
    
  • Initiation:

    • Pre-incubate compound (1 µM) with microsomes for 5 min at

      
      .
      
    • Start: Add NADPH-generating system (or 1 mM NADPH).

    • Control: Run a parallel incubation without NADPH to distinguish chemical degradation or non-CYP metabolism (e.g., MAO, though MAO is mitochondrial, some activity persists in S9 fractions; for pure MAO testing, use mitochondrial fractions).

  • Quenching: At 0, 5, 15, 30, 45 min, remove 50 µL and mix with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Centrifugation: 4000 rpm for 20 min to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (%) vs. time. The slope (


) determines the half-life.




Interpretation Table

(min)

ClassificationImplication for (3-Isobutoxyphenyl)methanamine
> 60LowStable Excellent candidate. The isobutoxy group likely blocks MAO access.
15 - 60ModerateIntermediate Likely O-dealkylation by CYPs. Acceptable for lead optimization.
< 15HighUnstable Rapid clearance. Likely extensive First-Pass effect.

Visualization of Stability Pathways[1]

The following diagram illustrates the dual metabolic risks (MAO vs. CYP) and the experimental decision tree.

StabilityValidation cluster_Assays Physiological Stability Assays Compound (3-Isobutoxyphenyl)methanamine HCl ChemStab Chemical Stability (pH 1.2 / 7.4 / 9.0) Compound->ChemStab MetabStab Metabolic Stability (HLM + NADPH) Compound->MetabStab PlasmaStab Plasma Stability (Esterases/SSAO) Compound->PlasmaStab Hydrolysis Hydrolysis (Unlikely) Ether cleavage requires strong acid ChemStab->Hydrolysis Degradation? CYP_Path O-Dealkylation (Loss of Isobutyl group) MetabStab->CYP_Path CYP450 Activity MAO_Path Oxidative Deamination (Formation of Aldehyde) MetabStab->MAO_Path MAO Activity Stable High Stability (t1/2 > 60 min) MetabStab->Stable No Degradation Unstable High Clearance (t1/2 < 15 min) CYP_Path->Unstable MAO_Path->Unstable

Caption: Workflow for validating stability, highlighting the two primary metabolic liabilities: CYP-mediated O-dealkylation and MAO-mediated deamination.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for stability protocols).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. (The foundational paper for HLM stability calculations).

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Review of hydrolytic stability of ethers/amines).

  • Pryde, D. C., et al. (2006). Selection of a novel non-basic melanin-concentrating hormone receptor 1 antagonist. Journal of Medicinal Chemistry, 49(14), 4409-4424. (Example of benzylamine stability optimization).

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Isobutoxyphenyl)methanamine hydrochloride
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Reactant of Route 2
(3-Isobutoxyphenyl)methanamine hydrochloride
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